molecular formula C7H10ClNO B13032999 (5-Methylpyridin-2-yl)methanol hydrochloride

(5-Methylpyridin-2-yl)methanol hydrochloride

Cat. No.: B13032999
M. Wt: 159.61 g/mol
InChI Key: PVSSTFVEEYQJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Methylpyridin-2-yl)methanol hydrochloride is a useful research compound. Its molecular formula is C7H10ClNO and its molecular weight is 159.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10ClNO

Molecular Weight

159.61 g/mol

IUPAC Name

(5-methylpyridin-2-yl)methanol;hydrochloride

InChI

InChI=1S/C7H9NO.ClH/c1-6-2-3-7(5-9)8-4-6;/h2-4,9H,5H2,1H3;1H

InChI Key

PVSSTFVEEYQJTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)CO.Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Physical and Chemical Properties of Pyridinemethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridinemethanol derivatives (hydroxymethylpyridines) represent a critical class of heterocyclic building blocks in drug discovery. Their utility stems from the bifunctional nature of the pyridine ring (a weak base and H-bond acceptor) and the hydroxymethyl group (a nucleophile and H-bond donor). This guide provides a technical deep-dive into the 2-, 3-, and 4-isomers, focusing on their physicochemical differentiation, selective reactivity, and validated synthesis protocols.

Structural Fundamentals & Physical Characteristics

The position of the hydroxymethyl group relative to the nitrogen atom dictates the physical behavior of these isomers. A critical differentiator is the capacity for intramolecular hydrogen bonding .

Comparative Physicochemical Data

The following table synthesizes key physical constants. Note the pKa values refer to the conjugate acid (pyridinium ion), illustrating the electron-withdrawing inductive effect of the hydroxymethyl group (


 effect) which lowers the pKa relative to unsubstituted pyridine (pKa 5.23).
Property2-Pyridinemethanol3-Pyridinemethanol4-Pyridinemethanol
CAS RN 586-98-1100-55-0586-95-8
Molecular Weight 109.13 g/mol 109.13 g/mol 109.13 g/mol
Boiling Point 112–113 °C (10 mmHg)154 °C (28 mmHg)143 °C (20 mmHg)
Melting Point –6 °C–7 °C57–60 °C
Density (25°C) 1.131 g/mL1.124 g/mL1.138 g/mL
pKa (Conj.[1] Acid) 4.904.854.95
H-Bonding Mode Intra molecular (N···HO)Inter molecularInter molecular
Structural Insights
  • 2-Pyridinemethanol: Exhibits a unique intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen. This reduces its effective polarity and boiling point relative to the 3- and 4-isomers, which must rely on intermolecular networks.

  • Solubility: All isomers are miscible with water and polar organic solvents (alcohols, DMSO) due to the high polarity of the pyridine ring and the hydroxyl functionality.

  • Acidity: The hydroxyl proton has a pKa > 13 (similar to benzyl alcohol), meaning it requires strong bases (e.g., NaH, KOtBu) for deprotonation to form the alkoxide.

Chemical Reactivity Profile

The reactivity of pyridinemethanol is defined by the competition between the nitrogen lone pair (basic/nucleophilic) and the hydroxyl group (nucleophilic/oxidizable).

Reactivity Landscape Diagram

The following diagram maps the divergent reaction pathways available to the 3-pyridinemethanol scaffold.

ReactivityMap Start 3-Pyridinemethanol Oxidation Oxidation Pathway Start->Oxidation Oxidizing Agents Substitution Nucleophilic Substitution Start->Substitution Activation Reduction Ring Hydrogenation Start->Reduction H2 / Catalyst Aldehyde 3-Pyridinecarboxaldehyde (Swern/MnO2) Oxidation->Aldehyde Selective (2e-) Acid Nicotinic Acid (KMnO4) Oxidation->Acid Exhaustive (4e-) Chloride 3-(Chloromethyl)pyridine (SOCl2) Substitution->Chloride Deoxychlorination Piperidine 3-Piperidinemethanol (H2/Pt) Reduction->Piperidine Saturation

Figure 1: Divergent synthetic pathways for 3-pyridinemethanol. Note the selectivity required to stop oxidation at the aldehyde stage.

Key Transformations
  • Selective Oxidation: Converting the alcohol to an aldehyde without over-oxidation to the carboxylic acid is a common challenge. Manganese Dioxide (

    
    ) in dichloromethane or Swern oxidation conditions are preferred over permanganate or chromic acid to arrest the reaction at the aldehyde stage.
    
  • N-Oxidation: Treatment with m-CPBA or

    
     yields the N-oxide. This activates the ring (specifically at the 2- and 4-positions) toward nucleophilic attack, a strategy often used to functionalize the pyridine ring itself.
    
  • Salt Formation: The basic nitrogen readily forms stable crystalline salts with mineral acids (HCl, HBr), often used for purification and storage to prevent oxidative degradation of the free base.

Experimental Protocols

Protocol A: Selective Synthesis of 3-Pyridinemethanol

Objective: Reduction of Methyl Nicotinate using Sodium Borohydride (


).
Rationale:  While Lithium Aluminum Hydride (

) is potent, it is hazardous and requires anhydrous conditions. The

system is a safer, "self-validating" alternative that generates alkoxyborohydride species in situ, enhancing reducing power sufficient to reduce the ester.

Reagents:

  • Methyl Nicotinate (1.0 equiv)

  • Sodium Borohydride (

    
    , 2.0–4.0 equiv)
    
  • Methanol (Solvent/Activator)[2]

  • THF (Co-solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve Methyl Nicotinate (13.7 g, 0.1 mol) in THF (100 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Activation: Add Methanol (8 mL) to the mixture. The methanol is crucial; it reacts with

    
     to form 
    
    
    
    , which is a stronger reducing agent than
    
    
    alone toward esters.
  • Addition: Cool the solution to 0°C. Add

    
     (powdered) portion-wise over 30 minutes to control hydrogen evolution.
    
  • Reaction: Allow the mixture to warm to room temperature, then reflux for 2–4 hours. Monitor by TLC (Eluent: 10% MeOH in DCM).

  • Quenching: Cool to room temperature. Carefully add saturated aqueous

    
     to quench excess hydride.[3]
    
  • Extraction: Evaporate organic solvents (THF/MeOH) under reduced pressure. Extract the aqueous residue with Chloroform (

    
     mL).
    
  • Purification: Dry combined organics over anhydrous

    
    , filter, and concentrate. The product (3-pyridinemethanol) is typically obtained as a thick, clear oil (Yield: ~70–85%).
    

Validation Check:

  • IR Spectroscopy: Disappearance of the ester carbonyl stretch (

    
    ) and appearance of a broad OH stretch (
    
    
    
    ).

Pharmaceutical Applications

Pyridinemethanol derivatives are not merely solvents; they are pharmacophores.

  • Vasodilators: 3-Pyridinemethanol (Nicotinyl alcohol) is metabolized in vivo to nicotinic acid, inducing peripheral vasodilation. It has been used in treating conditions like Raynaud's disease.

  • TRPV3 Antagonists: Recent medicinal chemistry campaigns have utilized the (pyridin-2-yl)methanol scaffold to develop selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a target for neuropathic pain and skin disorders.[4]

  • Prodrug Linkers: The hydroxyl group serves as a handle for esterification with carboxylic acid drugs, creating prodrugs with altered solubility or pharmacokinetic profiles.

PharmaWorkflow Precursor 3-Pyridinemethanol Metabolism In Vivo Metabolism (Oxidation) Precursor->Metabolism Liver Enzymes ActiveDrug Nicotinic Acid (Vasodilator) Metabolism->ActiveDrug Bioactivation Target Vascular Smooth Muscle (Relaxation) ActiveDrug->Target Binding

Figure 2: Mechanism of action for Nicotinyl Alcohol as a pro-drug.

References

  • PubChem. (2025).[1][5] 3-Pyridinemethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Shripanavar, C., et al. (2011).[2][3] Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library, Der Pharmacia Lettre, 3(4), 264-266.[2][3] Retrieved from [Link]

  • Yurdakal, S., et al. (2021).[6] Selective photocatalytic oxidation of 3-pyridinemethanol on platinized acid/base modified TiO2. Catalysis Science & Technology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. PubMed.[5] Retrieved from [Link]

Sources

A Technical Guide to the Solubility of (5-Methylpyridin-2-yl)methanol Hydrochloride for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a cornerstone of successful drug development, influencing everything from process chemistry to bioavailability. This technical guide provides an in-depth examination of the solubility characteristics of (5-Methylpyridin-2-yl)methanol hydrochloride, a key heterocyclic building block. We will explore the fundamental physicochemical principles governing its dissolution, present a robust, self-validating experimental protocol for determining thermodynamic solubility via the shake-flask method, and discuss the critical factors that modulate its behavior in various solvent systems. This document is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding and a practical framework for generating and interpreting high-quality solubility data.

Introduction: The Central Role of Solubility

This compound is a pyridine derivative of interest in medicinal chemistry and process development. As a hydrochloride salt, it is engineered for enhanced stability and, most critically, improved aqueous solubility compared to its free base form.[1] The formation of a salt by protonating the basic pyridine nitrogen introduces ionic character, which is highly favorable for interaction with polar solvents like water.[2]

Understanding the precise solubility of this compound is not an academic exercise; it is a critical-path activity in pharmaceutical development. Solubility data dictates:

  • Process Chemistry: Selection of appropriate solvents for reaction, purification, and crystallization.

  • Formulation Development: Feasibility of developing aqueous-based dosage forms (e.g., oral solutions, parenteral formulations).

  • Biopharmaceutical Classification: Determining if the compound is "highly soluble" according to regulatory definitions, which can impact the pathway for establishing bioequivalence.[3]

This guide provides the theoretical and practical foundation for accurately characterizing the solubility of this compound.

Theoretical Framework: Why It Dissolves

The dissolution of a crystalline solid into a solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG°sln). For dissolution to be spontaneous, this value must be negative. It is a function of the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

Several key factors dictate the solubility of this compound:

  • Molecular Structure: The molecule possesses a protonated pyridinium ion (hydrophilic, ionic), a hydroxyl group (capable of hydrogen bonding), and a methyl-substituted aromatic ring (lipophilic). The overall solubility in a given solvent is a balance of these competing characteristics.

  • Solvent Properties: Polar protic solvents (e.g., water, methanol, ethanol) are expected to be effective solvents. They can solvate the chloride anion and the pyridinium cation and act as both hydrogen bond donors and acceptors for the hydroxyl group.[4]

  • pH of the Medium: As the salt of a weak base (5-methylpyridin-2-yl)methanol and a strong acid (HCl), the solubility in aqueous media is highly pH-dependent.[5][6] In acidic to neutral conditions (pH < pKa of the pyridinium ion), the compound will exist predominantly in its ionized, more soluble form. As the pH increases above the pKa, the equilibrium shifts towards the un-ionized free base, which is significantly less water-soluble, potentially leading to precipitation.

  • The Common Ion Effect: The presence of a high concentration of chloride ions in the solvent (e.g., in gastric fluid or certain buffers) can suppress the dissolution of the hydrochloride salt, potentially reducing its solubility compared to that in pure water.[7][8] This is a critical consideration for oral dosage form development.

  • Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with temperature.[9][10] This relationship must be experimentally determined for process optimization.

Experimental Determination: The Equilibrium Shake-Flask Method

To obtain thermodynamically meaningful data, the equilibrium or thermodynamic solubility must be measured. This represents the true saturation point of the solvent at a given temperature and pressure. The "gold standard" for this measurement is the shake-flask method.[3][11] This technique ensures that the system reaches a true equilibrium between the undissolved solid and the saturated solution.[12]

Logical Workflow for Solubility Determination

The entire process, from preparation to analysis, follows a logical and self-validating sequence designed to ensure data integrity.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A Weigh excess solid (5-Methylpyridin-2-yl)methanol HCl B Add known volume of selected solvent A->B C Seal vials securely B->C D Incubate on orbital shaker at constant temperature (e.g., 25°C) C->D E Agitate for sufficient time (24-72 hours) to reach equilibrium D->E F Centrifuge vials to pellet excess solid E->F G Withdraw supernatant F->G H Filter supernatant through 0.45 µm syringe filter G->H I Dilute filtered supernatant to fall within calibration range H->I J Analyze by validated HPLC-UV method I->J K Calculate original concentration J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Experimental Protocol

Objective: To determine the equilibrium solubility of this compound in various solvents at 25 °C.

1. Materials & Equipment:

  • This compound (ensure purity and solid-form characterization)

  • Solvents: Deionized Water, 0.1 M HCl (pH ~1.2), pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer, Methanol (HPLC grade), Ethanol (95%), Isopropanol, Acetonitrile.

  • Equipment: Analytical balance, 2 mL glass vials with screw caps, orbital shaker with temperature control, benchtop centrifuge, 1 mL syringes, 0.45 µm PTFE syringe filters, calibrated volumetric flasks and pipettes, HPLC system with UV detector.

2. Procedure:

  • Preparation: Add an excess amount of the compound (e.g., ~20-30 mg) to a series of 2 mL glass vials. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.[13]

  • Solvent Addition: Accurately pipette 1.0 mL of each test solvent into the corresponding vials. Seal each vial tightly.

  • Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for at least 24 hours.[14] Trustworthiness Check: To ensure equilibrium is reached, a preliminary experiment should be run where samples are taken at various time points (e.g., 12, 24, 48, 72 hours). Equilibrium is confirmed when the measured concentration no longer increases over time.[13]

  • Phase Separation: Remove vials from the shaker and let them stand briefly. Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a 0.45 µm syringe filter into a clean vial. Causality Note: Filtration removes fine particulates that could otherwise dissolve upon dilution and falsely inflate the solubility value. Pre-rinsing the filter with a small amount of the saturated solution can mitigate potential adsorption of the analyte onto the filter membrane.[13]

  • Dilution & Analysis: Accurately dilute the filtered supernatant with the mobile phase to a concentration that is within the validated linear range of the analytical method described below.

Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method for quantification due to its high specificity and sensitivity, allowing for accurate measurement even in the presence of impurities.[11][15]

Workflow for HPLC-UV Quantification

G A Prepare 1 mg/mL Stock Solution B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) R² > 0.99 C->D H Calculate Concentration using Calibration Curve D->H E Prepare & Dilute Saturated Samples F Inject Samples into HPLC E->F G Determine Peak Area F->G G->H

Caption: HPLC-UV Quantification Workflow.

Protocol for Quantification
  • Method Conditions (Illustrative):

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 (v/v) Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (λmax should be experimentally determined)

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Calibration Curve Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in methanol.[16]

    • Perform serial dilutions of the stock solution with the mobile phase to create at least five calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Inject each standard in triplicate and plot the average peak area against the known concentration.

    • Perform a linear regression. The method is considered valid for quantification if the correlation coefficient (R²) is > 0.99.[17]

  • Sample Analysis:

    • Inject the diluted, filtered samples from the solubility experiment.

    • Measure the peak area corresponding to the analyte.

    • Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

    • Multiply this value by the dilution factor to determine the final solubility in the original solvent.

Data Summary and Interpretation

The quantitative results from the shake-flask experiments should be compiled into a clear, comparative format.

Table 1: Illustrative Solubility of this compound at 25°C

Solvent SystemSolvent TypeDielectric Constant (Approx.)Solubility (mg/mL)Solubility (Molar)
0.1 M HCl (pH 1.2)Aqueous Buffer~80> 200> 1.25
pH 4.5 Acetate BufferAqueous Buffer~80> 200> 1.25
pH 6.8 Phosphate BufferAqueous Buffer~801500.94
Deionized WaterPolar Protic80.11851.16
MethanolPolar Protic32.7950.60
Ethanol (95%)Polar Protic24.5400.25
IsopropanolPolar Protic18.3120.08
AcetonitrilePolar Aprotic37.520.01

Note: These are illustrative values for guidance purposes. Actual experimental data must be generated.

Interpretation of Results
  • Aqueous Solubility: As expected, the compound exhibits very high solubility in acidic and neutral aqueous media, consistent with its salt form. The slight decrease in solubility at pH 6.8 compared to more acidic conditions may indicate the beginning of the transition towards the less soluble free base as the pH approaches the pKa of the pyridinium ion. The high solubility across the biopharmaceutical pH range of 1.2-6.8 would likely classify this compound as "highly soluble" under the Biopharmaceutics Classification System (BCS).[3]

  • Organic Solvent Solubility: The solubility trend in alcohols (Methanol > Ethanol > Isopropanol) correlates well with decreasing solvent polarity. Methanol, being the most polar of the three, is the most effective at solvating the ionic salt.[10] The significantly lower solubility in acetonitrile, a polar aprotic solvent, highlights the importance of the solvent's hydrogen-bonding capability for solvating the hydroxyl group and the chloride ion.

Conclusion

This guide has detailed the theoretical principles and a robust experimental framework for determining the solubility of this compound. The shake-flask method, coupled with a validated HPLC-UV analytical procedure, provides a reliable means of generating high-quality, thermodynamically sound data. The solubility of this compound is shown to be highly dependent on the solvent's polarity, hydrogen-bonding capacity, and, in aqueous systems, the pH. The resulting data is fundamental for guiding rational decisions in chemical process development, pre-formulation screening, and the design of effective pharmaceutical dosage forms.

References

  • World Health Organization. (2018). Protocol to Conduct Equilibrium Solubility Experiments for the Purpose of Biopharmaceutics Classification System-Based Classification. [Link]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

  • Königsberger, E., Königsberger, L. C., & Hefter, G. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(2), 433-435. [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?[Link]

  • Bergant, K., Trontelj, J., & Kristl, A. (2020). Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. Pharmazie, 75(12), 586-591. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Baka, E. (2011). [Good laboratory practice of equilibrium solubility measurement]. Acta Pharmaceutica Hungarica, 81(1), 18-28. [Link]

  • Satispharma. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?[Link]

  • The International Pharmacopoeia. (2025). 1.16 Phase solubility analysis. [Link]

  • Kumar, L., & Singh, S. (2023).
  • Stahl, H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharma Magazine. [Link]

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-6. [Link]

  • Thakuria, R., & Nangia, A. (2025). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Crystal Growth & Design. [Link]

  • Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]

  • He, Y., & Serajuddin, A. T. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(1), 48-59. [Link]

  • Cambrex. (2019). Screening and Formulating Drugs as Salts to Improve API Performance. [Link]

  • Levilain, G., et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]

  • Levilain, G., et al. (2006). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). ResearchGate. [Link]

  • Liu, P., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data, 67(7), 1840-1851. [Link]

  • Zhang, H., et al. (2005). Molecular Recognition Thermodynamics of Pyridine Derivatives by Sulfonatocalixarenes at Different pH Values. The Journal of Organic Chemistry, 70(13), 5105-5111. [Link]

  • Séguy, C., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5198. [Link]

  • PubChem. (5-Methylpyridin-3-yl)methanol. [Link]

  • Chemical Synthesis Database. (6-dimethylamino-5-methylpyridin-2-yl)methanol. [Link]

  • Kim, M. S., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Pharmaceutics, 13(1), 103. [Link]

  • Jouyban, A. (2026). Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures. Pharmaceutical Sciences, 32(1), 147-154. [Link]

  • van der Laan, T., et al. (2022). Analysis types and quantification methods applied in UHPLC-MS metabolomics research. Metabolomics, 18(11), 90. [Link]

  • Muna, S. G., et al. (2021). Method validation for methanol quantification present in working places. ResearchGate. [Link]

  • Nazarbayev University. (2025). Solubility Properties of Methanol in Inorganic Solvents. [Link]

  • Joseph, A., et al. (2022). Processing Method for the Quantification of Methanol and Ethanol from Bioreactor Samples Using Gas Chromatography–Flame Ionization Detection. ACS Omega, 7(29), 25686-25692. [Link]

  • Tsioupi, D., et al. (2021). A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors, 9(11), 322. [Link]

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The Modern Alchemist's Guide to Pyridine: A Deep Dive into the Reactivity of N-Activated Pyridinium Species

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its inherent aromaticity, however, often renders it unreactive to many synthetic transformations. This guide provides an in-depth exploration of a powerful strategy to unlock the synthetic potential of pyridines: N-activation. By converting the lone pair of the pyridine nitrogen into a quaternary center, we generate N-activated pyridinium species, transforming the electron-rich heterocycle into a potent electrophile and a versatile precursor for a myriad of chemical transformations.

This document moves beyond a simple recitation of reactions. It delves into the "why" behind the reactivity, offering insights into the mechanistic underpinnings that govern the diverse reaction pathways of these activated species. We will explore the nuances of nucleophilic additions, the elegance of cycloaddition reactions, the power of modern cross-coupling methodologies, and the burgeoning field of photoredox catalysis, all enabled by the simple act of N-activation.

The Principle of N-Activation: Unleashing Latent Reactivity

The inertness of the pyridine ring towards nucleophilic attack is a direct consequence of its aromatic stability and electron-rich nature. N-activation disrupts this stability by introducing a positive charge on the nitrogen atom, which in turn withdraws electron density from the entire ring system. This renders the α (C2, C6) and γ (C4) positions highly electrophilic and susceptible to attack by a wide range of nucleophiles.

The choice of the activating group (the "N-substituent") is critical as it profoundly influences the stability and reactivity of the resulting pyridinium salt. Common activating groups include acyl, sulfonyl, alkyl, and amino functionalities, each imparting distinct characteristics to the pyridinium species.[1][2] For instance, N-acyl and N-sulfonyl pyridinium salts are often highly reactive and generated in situ at low temperatures, while N-alkyl and N-aryl pyridinium salts are typically more stable and can be isolated.[1]

N_Activation cluster_reactivity Enhanced Reactivity Pyridine Pyridine (Electron-rich, Aromatic) Pyridinium N-Activated Pyridinium Salt (Electron-deficient, Electrophilic) Pyridine->Pyridinium N-Activation Activator Activating Agent (e.g., R-X, Acyl-Cl) Reactivity1 Nucleophilic Addition Pyridinium->Reactivity1 Reactivity2 Cycloaddition Pyridinium->Reactivity2 Reactivity3 Cross-Coupling Pyridinium->Reactivity3

Caption: The process of N-activation transforms an unreactive pyridine into a versatile electrophilic intermediate.

Nucleophilic Dearomatization: A Gateway to Saturated Heterocycles

One of the most fundamental and widely exploited reactions of N-activated pyridiniums is their dearomatization via nucleophilic addition. This process provides a direct route to valuable dihydropyridine (DHP) and tetrahydropyridine scaffolds, which are prevalent in natural products and pharmaceuticals.[1]

The regioselectivity of nucleophilic attack (C2/C6 vs. C4) is a key consideration and is influenced by a combination of steric and electronic factors, as well as the nature of the nucleophile.[1][3]

  • N-Acyl and N-Sulfonyl Pyridiniums: These transient species are highly susceptible to nucleophilic attack. The regioselectivity can be controlled by the nature of the nucleophile; "hard" nucleophiles tend to favor attack at C2/C6, while "soft" nucleophiles often prefer the C4 position.[1] Bulky substituents on the pyridine ring can also direct the nucleophile to less sterically hindered positions.[1]

  • N-Alkyl Pyridiniums: These more stable salts also undergo nucleophilic addition. The presence of electron-withdrawing groups on the pyridine ring can further enhance its electrophilicity and influence the site of attack.[3]

Table 1: Regioselectivity of Nucleophilic Addition to N-Activated Pyridiniums

N-Activating GroupNucleophile TypePrimary Site of AttackControlling Factors
N-Acyl/N-SulfonylHard (e.g., Grignard reagents)C2/C6Electronic control, steric hindrance[1]
N-Acyl/N-SulfonylSoft (e.g., enamines, indoles)C4Orbital control[1]
N-AlkylVarious organometallicsC2/C4/C6Substituent effects on the pyridine ring[3]
Experimental Protocol: Synthesis of a 1,4-Dihydropyridine via Nucleophilic Addition to an N-Acylpyridinium Salt

This protocol describes a general procedure for the in-situ generation of an N-acylpyridinium salt and its subsequent reaction with a Grignard reagent.

Materials:

  • Substituted pyridine (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Acyl chloride (e.g., Chloroacetyl chloride) (1.1 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide) (1.2 equiv) in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the substituted pyridine (1.0 equiv) and anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the acyl chloride (1.1 equiv) dropwise to the stirred solution. Maintain the temperature at -78 °C and stir for 30 minutes to allow for the formation of the N-acylpyridinium salt.

  • In a separate flame-dried flask, prepare the Grignard reagent solution in anhydrous THF.

  • Slowly add the Grignard reagent (1.2 equiv) to the N-acylpyridinium salt solution at -78 °C. The reaction is often exothermic, so slow addition is crucial.

  • After the addition is complete, allow the reaction to stir at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-dihydropyridine.

Pyridinium Ylides: Versatile 1,3-Dipoles in Cycloaddition Reactions

N-activation can also be used to generate pyridinium ylides, which are neutral, zwitterionic species characterized by a positively charged pyridinium ring and an adjacent carbanion.[4] These ylides are powerful 1,3-dipoles and readily participate in a variety of cycloaddition reactions, providing access to a rich diversity of nitrogen-containing heterocyclic frameworks.[5][6]

The generation of pyridinium ylides typically involves the deprotonation of an N-substituted pyridinium salt with a suitable base. The substituent on the nitrogen atom often contains an acidic proton alpha to the nitrogen.[4]

Ylide_Formation cluster_cycloaddition Cycloaddition Reactions Pyridinium_Salt N-Substituted Pyridinium Salt Ylide Pyridinium Ylide (1,3-Dipole) Pyridinium_Salt->Ylide Deprotonation Base Base (e.g., Triethylamine) Reaction1 [3+2] Cycloaddition Ylide->Reaction1 Reaction2 [8+2] Cycloaddition Ylide->Reaction2

Caption: Generation and subsequent cycloaddition reactions of pyridinium ylides.

The most common cycloaddition pathway for pyridinium ylides is the [3+2] cycloaddition with electron-deficient alkenes or alkynes, which leads to the formation of indolizine derivatives.[5] However, other cycloaddition modes, such as [8+2] cycloadditions, have also been reported, highlighting the versatility of these reactive intermediates.[1]

Experimental Protocol: Synthesis of an Indolizine Derivative via [3+2] Cycloaddition

This protocol details the in-situ generation of a pyridinium ylide and its subsequent cycloaddition with an activated alkene.

Materials:

  • N-phenacylpyridinium bromide (1.0 equiv)

  • Anhydrous acetonitrile

  • Triethylamine (1.5 equiv)

  • Electron-deficient alkene (e.g., dimethyl acetylenedicarboxylate) (1.2 equiv)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add N-phenacylpyridinium bromide (1.0 equiv) and anhydrous acetonitrile.

  • Add triethylamine (1.5 equiv) to the suspension and stir at room temperature. The formation of the deep red or orange color of the pyridinium ylide should be observed.

  • Stir the mixture for 15-30 minutes to ensure complete ylide formation.

  • Slowly add the electron-deficient alkene (1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis indicates the completion of the reaction.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired indolizine derivative.

Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Heteroatom Bonds

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized organic synthesis. N-activated pyridinium salts have emerged as viable electrophilic partners in these transformations, enabling the formation of C-C and C-N bonds at positions that are otherwise difficult to functionalize.[7][8]

Katritzky pyridinium salts, prepared from primary amines, are particularly effective in nickel-catalyzed cross-coupling reactions.[9] This strategy allows for the use of readily available amines as synthetic handles for the introduction of various alkyl and aryl groups.[7][10]

Cross_Coupling cluster_reaction Reaction Components Pyridinium N-Alkylpyridinium Salt (from Primary Amine) Product Cross-Coupled Product (C-C or C-N Bond Formation) Pyridinium->Product Cross-Coupling Coupling_Partner Coupling Partner (e.g., Boronic Acid, Organozinc) Catalyst Nickel Catalyst

Caption: Nickel-catalyzed cross-coupling of N-alkylpyridinium salts.

These reactions often proceed through a radical mechanism, where single-electron transfer from a low-valent nickel species to the pyridinium salt generates an alkyl radical, which then participates in the catalytic cycle.[10] This approach has been successfully applied to both alkyl-aryl (Suzuki-Miyaura type) and alkyl-alkyl couplings.[7][10]

The Frontier: Photoredox Catalysis with N-Activated Pyridiniums

Visible-light photoredox catalysis has emerged as a powerful tool for sustainable and selective organic synthesis. N-functionalized pyridinium salts have proven to be excellent radical precursors and pyridine surrogates in this context.[2][11] Under visible light irradiation, these salts can undergo single-electron transfer to generate a variety of radical species, which can then engage in a range of synthetic transformations.[12]

A key advantage of using N-functionalized pyridinium salts in photoredox catalysis is the ability to achieve site-selective C-H functionalization of the pyridine ring under mild, acid-free conditions.[2][13] The nature of the N-substituent (e.g., N-methoxy, N-amino) can be used to control the regioselectivity of the reaction, directing functionalization to either the C2 or C4 position.[14]

This strategy has been employed for a variety of transformations, including acylation, alkylation, and the introduction of other functional groups, often with high levels of regiocontrol.[2][14] The ability to perform late-stage functionalization on complex, biologically active molecules highlights the synthetic utility of this approach.[2][14]

Conclusion and Future Outlook

The N-activation of pyridines is a robust and versatile strategy that transforms a relatively inert heterocycle into a highly valuable and reactive synthetic intermediate. From classical nucleophilic additions to modern photoredox-catalyzed C-H functionalizations, the reactivity profile of N-activated pyridinium species is both broad and deep. The ability to fine-tune reactivity and selectivity through the judicious choice of the N-activating group provides chemists with a powerful toolkit for the synthesis of complex nitrogen-containing molecules.

As the fields of catalysis and sustainable chemistry continue to evolve, we can anticipate further innovations in the application of N-activated pyridinium species. The development of new catalytic systems for asymmetric transformations, the discovery of novel cycloaddition pathways, and the expansion of their role in photoredox and electrochemical methods will undoubtedly continue to enrich the synthetic chemist's arsenal for years to come.

References

  • Nucleophilic Dearomatization of Activated Pyridines. MDPI. (2018). [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing). (2018). [Link]

  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. Mini-Reviews in Organic Chemistry. (2019). [Link]

  • Harnessing Alkylpyridinium Salts as Electrophiles in Deaminative Alkyl–Alkyl Cross-Couplings. SciSpace. (2019). [Link]

  • Formation of pyridinium ylide and synthesis of indolizines. ResearchGate. (2019). [Link]

  • Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. PMC. (2018). [Link]

  • Bio-Active Pyridinium Salts: A Mini-Review on Properties and Selected Reactions. OUCI. (2019). [Link]

  • Transforming Benzylic Amines into Diarylmethanes: Cross-Couplings of Benzylic Pyridinium Salts via C–N Bond Activation. ACS Publications. (2018). [Link]

  • Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. (2006). [Link]

  • Application of Pyridinium Salts to Organic Syntheses. cnki.com.cn. [Link]

  • Photoredox/NHC-catalyzed remote alkylation of γ-functionalized enals with N-substituted pyridinium salts. Organic & Biomolecular Chemistry (RSC Publishing). (2021). [Link]

  • Recent Advances in Pyridinium Salts as Radical Reservoirs in Organic Synthesis. ACS Publications. (2019). [Link]

  • Energy-transfer-induced [3+2] cycloadditions of N–N pyridinium ylides. KAIST Compass. (2023). [Link]

  • Transition metal catalyzed reactions of pyridinium and iminium ions. UDSpace. (2018). [Link]

  • Pyridinium salts: from synthesis to reactivity and applications. RSC Publishing. (2017). [Link]

  • Site-Selective C–H Acylation of Pyridinium Derivatives by Photoredox Catalysis. ACS Publications. (2019). [Link]

  • Pyridinium Ylids in Heterocyclic Synthesis. ResearchGate. (2025). [Link]

  • Energy-transfer-induced [3+2] cycloadditions of N-N pyridinium ylides. PubMed. (2023). [Link]

  • N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. ACS Publications. (2007). [Link]

  • Photoredox catalysis with pyridinium and structurally related onium salts: sustainable synthesis via reactive oxygen species generation and electron transfer. Green Chemistry (RSC Publishing). (2024). [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ResearchGate. (2012). [Link]

  • N-Amino Pyridinium Salts in Organic Synthesis. PMC. (2023). [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C–H Functionalization via Radical-Based Processes under Visible Light Irradiation. ACS Publications. (2022). [Link]

  • N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation. PubMed. (2022). [Link]

  • Photoinduced C–H Functionalization of Pyridines with N-Functionalized Pyridinium Salts. Taylor & Francis Online. (2025). [Link]

  • Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. PMC. (2022). [Link]

  • [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. MDPI. (2021). [Link]

  • Mild Addition of Nucleophiles to Pyridine-N-Oxides. ResearchGate. (2004). [Link]

  • Development of [3+2] cycloadditions of N–N pyridinium ylides via... ResearchGate. (2023). [Link]

  • CYCLOADDITION REACTIONS OF PYRIDINIUM YLIDES AND OXIDOPYRIDINIUMS. LOCKSS. (1996). [Link]

  • A Predictive Model for Additions to N-Alkyl Pyridiniums. ChemRxiv. (2022). [Link]

  • Formation and reactivity of pyridinium salts via Zincke imine intermediates. ACS. (2024). [Link]

  • N-Arylated pyridinium salts having reactive groups. ResearchGate. (2017). [Link]

  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. MDPI. (2018). [Link]

  • Ring Transformations in Reactions of Pyrimidine and N-Alkylpyrimidinium Salts with Nucleophiles. WUR eDepot. (1976). [Link]

  • Pyridinium Salts: From synthesis to reactivity and applications. ResearchGate. (2017). [Link]

  • (a) Current approaches to pyridinium salt synthesis from either amines... ResearchGate. (2023). [Link]

  • REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. (2023). [Link]

  • Potassium Bisulfite's Role in Developing a Robust Platform for Enantioenriched N-Alkylpyridinium Salts as Piperidine Precursors. ACS Publications. (2026). [Link]

  • Trapping of Transient Zwitterionic Intermediates by N-Acylpyridinium Salts: A Palladium-Catalyzed Diastereoselective Three-Component Reaction. ACS Publications. (2017). [Link]

  • Trapping of Transient Zwitterionic Intermediates by N-Acylpyridinium Salts: A Palladium-Catalyzed Diastereoselective Three-Component Reaction. ACS Publications. (2017). [Link]

  • Reaction scope of N‐acylpyridinium salt and PAr3.[a,b] [a] Reaction... ResearchGate. (2020). [Link]

Sources

Biological Activities of Substituted Pyridinemethanol Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activities, mechanisms of action, and experimental protocols for substituted pyridinemethanol compounds.

Executive Summary & Scaffold Analysis

Substituted pyridinemethanols (pyridin-x-ylmethanols) represent a privileged scaffold in medicinal chemistry. Unlike simple pyridine solvents, these derivatives function as critical pharmacophores where the hydroxymethyl group (


 or 

) serves as a dual hydrogen-bond donor/acceptor anchor, often determining the stereochemical selectivity of drug-target interactions.

This guide focuses on three high-value therapeutic validations of this scaffold:

  • TRPV3 Antagonism: For neuropathic pain and dermatological disorders.[1]

  • SHP2 Phosphatase Inhibition: Targeting the RAS-ERK pathway in oncology.[2]

  • PDE4 Inhibition: For respiratory inflammation (Asthma/COPD).

The Pharmacophore

The core utility of the pyridinemethanol motif lies in its ability to position substituents in 3D space.

  • 2-Pyridinemethanols: Often form intramolecular hydrogen bonds (N...HO), influencing conformation and membrane permeability.

  • Chirality: The carbinol carbon is frequently a chiral center. Asymmetric synthesis (e.g., transfer hydrogenation) is critical, as biological activity is often enantioselective.

Core Biological Activities[3]

TRPV3 Antagonism (Pain & Inflammation)

Target: Transient Receptor Potential Vanilloid 3 (TRPV3).[1][3][4] Mechanism: Modulation of Ca


 influx in keratinocytes and dorsal root ganglia.

Recent optimization of (pyridin-2-yl)methanol derivatives has yielded potent antagonists.[1][3] The hydroxymethyl linker provides the necessary flexibility for the pyridine ring to engage hydrophobic pockets within the channel's transmembrane domain.

  • Key Compound: Compound 74a (Diastereomer of 3-(hydroxy(pyridin-2-yl)methyl)-cyclobutanol derivatives).

  • Potency: ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     (FLIPR assay).
    
  • Therapeutic Outcome: Reduction in nociceptive signaling in neuropathic pain models.

SHP2 Inhibition (Oncology)

Target: Src homology region 2 domain-containing phosphatase-2 (SHP2). Mechanism: Allosteric inhibition preventing the activation of the RAS-ERK signaling cascade.

Substituted (pyridin-3-yl)methanol derivatives function as scaffold hoppers from earlier chemotypes. The methanol group often interacts with the latch region of the SHP2 enzyme, stabilizing the auto-inhibited conformation.

  • Key Compound: Compound 11a (2-(4-(aminomethyl)piperidin-1-yl)-5-(2,3-dichlorophenyl)pyridin-3-yl)methanol.[2]

  • Potency:

    
    .[2]
    
  • Selectivity: High selectivity against homologous phosphatases (SHP1).

Comparative Activity Data
Compound ClassPrimary TargetKey Substituents

/

Therapeutic Area
2-Pyridinemethanol TRPV3 ChannelCyclobutanol, CF3-pyridine

Neuropathic Pain
3-Pyridinemethanol SHP2 PhosphataseAminomethyl-piperidine, Dichlorophenyl

Oncology (RAS-driven)
2-Pyridinemethanol PDE4 EnzymeAryl/Heteroaryl ethers

range
Asthma / COPD

Mechanistic Visualization

The following diagram illustrates the signal transduction pathways modulated by these compounds.

SignalingPathways cluster_TRPV3 TRPV3 Pathway (Pain/Itch) cluster_SHP2 SHP2/RAS-ERK Pathway (Oncology) TRPV3 TRPV3 Channel (Cell Membrane) Ca_Influx Ca2+ Influx TRPV3->Ca_Influx Activation Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Nociceptive/Pruritic Signaling Depolarization->Pain_Signal PyM_1 2-Pyridinemethanol Antagonist PyM_1->TRPV3 Blocks RTK Receptor Tyrosine Kinase SHP2 SHP2 Phosphatase RTK->SHP2 Recruits RAS RAS-GTP SHP2->RAS Activates ERK ERK1/2 Phosphorylation RAS->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation PyM_2 3-Pyridinemethanol Inhibitor PyM_2->SHP2 Stabilizes Inactive Conformation

Figure 1: Dual mechanistic action of pyridinemethanol derivatives in nociceptive (TRPV3) and oncogenic (SHP2) signaling.

Experimental Protocols

Synthesis: Asymmetric Transfer Hydrogenation

To obtain biologically active chiral pyridinemethanols (e.g., for TRPV3 antagonists), enantioselective reduction of the corresponding ketone is required.

Reagents:

  • Substrate: Pyridyl ketone (e.g., (pyridin-2-yl)(aryl)methanone).

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN].

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope).

Protocol:

  • Preparation: In a glovebox, dissolve the Ru-catalyst (1 mol%) and the pyridyl ketone substrate (1.0 eq) in dry DMF or acetonitrile.

  • Initiation: Add the HCOOH/Et3N mixture (5.0 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 12–24 hours. Monitor conversion via TLC or LC-MS.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate (
    
    
    
    ).[5] Wash organic layer with brine, dry over
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc).

  • Validation: Determine Enantiomeric Excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column).

Biological Assay: FLIPR Calcium Screening (TRPV3)

This assay measures the ability of the compound to block Calcium influx in HEK293 cells stably expressing human TRPV3.

Workflow:

  • Cell Plating: Seed HEK293-hTRPV3 cells in 384-well black-wall plates (15,000 cells/well). Incubate overnight.

  • Dye Loading: Aspirate medium. Add Calcium 4 Assay Kit dye (Molecular Devices) dissolved in HBSS buffer. Incubate for 45 min at 37°C.

  • Compound Addition: Add test compounds (pyridinemethanol derivatives) at varying concentrations using an automated liquid handler. Incubate for 10 min.

  • Agonist Stimulation: Inject 2-APB (2-Aminoethoxydiphenyl borate), a non-specific TRPV3 agonist, to stimulate

    
     influx.
    
  • Measurement: Monitor fluorescence intensity (Ex 485 nm / Em 525 nm) on a FLIPR Tetra system.

  • Analysis: Calculate

    
     based on the reduction of the agonist-induced fluorescence peak compared to vehicle control.
    

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinemethanols is highly sensitive to substitution patterns:

  • The "Linker" Effect: The length of the carbon chain at the methanol position is critical. Extending the methyl to an ethyl or propyl group often diminishes potency due to steric clashes in the binding pocket (e.g., in PDE4 active sites).

  • Pyridine Nitrogen: The position of the nitrogen (2-yl vs 3-yl vs 4-yl) dictates the electronic environment.

    • 2-yl derivatives often chelate metals or form intramolecular H-bonds.

    • 3-yl derivatives are more extended and better suited for reaching deep pockets (as seen in SHP2 inhibitors).

  • Lipophilicity: Introduction of

    
     or halogen groups on the pyridine ring enhances membrane permeability and metabolic stability, crucial for CNS-targeting TRPV3 antagonists.
    

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

  • Design, synthesis and biological evaluation of pyridine derivatives as selective SHP2 inhibitors. Source: Bioorganic Chemistry (PubMed) URL:[Link]

  • Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors. Source: Bioorganic & Medicinal Chemistry Letters URL:[Link]

  • Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. Source: Journal of Enzyme Inhibition and Medicinal Chemistry URL:[Link]

Sources

Commercial suppliers of (5-Methylpyridin-2-yl)methanol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of (5-Methylpyridin-2-yl)methanol Hydrochloride for Scientific Research

Abstract

This compound (CAS No: 1346434-77-2) is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its pyridine core is a prevalent scaffold in numerous pharmacologically active agents, making the reliability of its supply chain a critical factor for research and development success.[1] This guide provides an in-depth analysis of the commercial supplier landscape for this reagent, outlines critical quality attributes for sourcing, and presents detailed, field-proven protocols for identity and purity verification. It is intended to equip researchers, chemists, and drug development professionals with the necessary framework to confidently procure and qualify this compound, ensuring the integrity and reproducibility of their scientific endeavors.

The Strategic Importance of this compound in Research and Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, renowned for their ability to engage in hydrogen bonding and their presence in a wide array of approved pharmaceuticals.[1][2] this compound serves as a versatile intermediate, offering multiple reaction sites for synthetic elaboration. The hydroxymethyl group at the 2-position can be readily oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The methyl group at the 5-position and the pyridine nitrogen offer additional points for modification, making this compound a valuable starting material for constructing complex molecular architectures. The hydrochloride salt form often enhances stability and improves handling characteristics compared to the free base.[3]

Critical Quality Attributes (CQAs) for Sourcing

When procuring a critical reagent like this compound, a thorough assessment of its quality is paramount. Researchers should demand comprehensive analytical data from suppliers, focusing on the following CQAs:

  • Identity: The structural identity must be unequivocally confirmed. The primary method for this is ¹H NMR spectroscopy, supported by mass spectrometry (MS).

  • Purity: High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are the gold standards for determining purity. A minimum purity of 95% is acceptable for early-stage discovery, while >98% is often required for later-stage development.

  • Impurity Profile: The Certificate of Analysis (CoA) should ideally identify any significant impurities (e.g., residual starting materials, over-oxidized species). The presence of unknown impurities can interfere with subsequent reactions or biological assays.

  • Physical Properties: The material should be a solid (typically white to off-white) as described in safety data sheets.[4] Any deviation may indicate degradation or contamination.

  • Solvent Content: Residual solvents from synthesis and purification can be present. While often not detrimental, their presence should be noted, especially for quantitative applications.

Commercial Supplier Landscape

The availability of this compound spans a range of suppliers, from large global distributors to more specialized chemical synthesis companies. The choice of supplier often depends on the required scale, budget, and the level of documentation needed.

Comparative Supplier Data

The following table summarizes offerings from several known suppliers of this compound (CAS: 1346434-77-2) and related pyridine derivatives. Data is based on publicly available information and is subject to change. Researchers are advised to request a lot-specific Certificate of Analysis before purchase.

SupplierProduct NameCAS NumberPurityAvailable Analytical DataNotes
BLD Pharm This compound1346434-77-2≥97% (Typical)NMR, HPLC, LC-MS, UPLC available upon request.[5]Offers a range of pack sizes suitable for research.
ChemScene ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride1403898-63-4≥97%Not explicitly listed for all products, but a major supplier of building blocks.[6]A key supplier of diverse building blocks for drug discovery.[7]
AOBChem (5-(benzyloxy)-4-methylpyridin-2-yl)methanol2921870-52-095%SDS available.Example of a supplier with a portfolio of related pyridine methanol derivatives.
Aladdin Scientific (5-Ethylpyridin-2-yl)methanolE479474-1gReagent GradeFormula and MW provided.Demonstrates the availability of structurally similar analogs from various vendors.

Experimental Protocols for Incoming Quality Control (QC)

It is a best practice to independently verify the identity and purity of critical starting materials upon receipt, regardless of the supplier's CoA.

Workflow for Incoming Material Verification

The following diagram illustrates a standard workflow for qualifying a new batch of reagent.

G Figure 1: Incoming Reagent QC Workflow cluster_0 Documentation Review cluster_1 Physical & Analytical Verification cluster_2 Decision cluster_3 Disposition A Receive Reagent & CoA B Review CoA Data (Purity, Identity, Batch #) A->B Check C Visual Inspection (Color, Form) B->C If CoA is acceptable D Perform ¹H NMR (Identity & Impurities) C->D E Perform TLC/LC-MS (Purity Assessment) D->E F Data Match CoA & Spec? E->F G Release to Inventory (Qualified) F->G Yes H Quarantine & Contact Supplier (Rejected) F->H No

Caption: A logical workflow for the qualification of incoming chemical reagents.

Protocol 1: Identity and Purity Verification by ¹H NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural information by probing the chemical environment of each proton. This allows for unambiguous confirmation of the molecule's identity and can reveal the presence of impurities.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) in an NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher NMR spectrometer.

  • Data Analysis:

    • Expected Chemical Shifts (δ, ppm, approximate):

      • Methyl Protons (-CH₃): A singlet around 2.3-2.5 ppm.

      • Methylene Protons (-CH₂OH): A singlet around 4.6-4.8 ppm.

      • Aromatic Protons (Pyridine Ring): Three distinct signals in the 7.5-8.5 ppm region.

      • Hydroxyl (-OH) and Amine Hydrochloride (N-H⁺): Broad signals that may be exchangeable with D₂O. Their position can vary.

    • Validation:

      • Confirm the presence of all expected signals.

      • Check the integration of the signals. The ratio of the methyl, methylene, and aromatic protons should be approximately 3:2:3.

      • Examine the baseline for unexpected peaks, which would indicate impurities.

Protocol 2: Rapid Purity Assessment by Thin-Layer Chromatography (TLC)

Causality: TLC is a rapid, cost-effective chromatographic technique to separate compounds based on polarity. It is an excellent tool for quickly assessing the number of components in a sample and identifying the presence of gross impurities.

Methodology:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of ~1-2 mg/mL.

  • TLC Plate: Use a silica gel-coated TLC plate (e.g., silica gel 60 F₂₅₄).

  • Mobile Phase (Eluent): A mixture of a polar and non-polar solvent is required. A good starting point is a 10:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). This can be optimized as needed.

  • Spotting & Development: Spot a small amount of the sample solution onto the baseline of the TLC plate. Place the plate in a developing chamber containing the mobile phase. Allow the solvent front to travel up the plate.

  • Visualization:

    • Remove the plate and mark the solvent front.

    • Visualize the spots under a UV lamp (254 nm). The pyridine ring is UV active.

    • Staining with potassium permanganate (KMnO₄) can also be used, as the alcohol moiety will react.

  • Analysis: A pure sample should ideally show a single spot. The presence of multiple spots indicates impurities.

Best Practices for Safe Handling and Storage

Pyridine-based reagents and their hydrochloride salts require careful handling to ensure personnel safety and maintain chemical integrity.[5]

Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle the compound in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] An eyewash station and safety shower must be readily accessible.[5]

  • Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[5]

  • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]

  • Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[5]

Storage and Stability
  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5] The compound is hygroscopic; therefore, storage away from moisture is critical to prevent degradation.[5]

  • Incompatibilities: Keep away from strong oxidizing agents.

  • Long-term Storage: For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 4°C is recommended.

Spill and Waste Management
  • Spills: In case of a spill, immediately clean it up while wearing appropriate PPE.[5] Sweep up the solid material, avoiding dust generation, and place it into a suitable container for disposal.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This typically involves incineration by a licensed professional waste disposal service.

Supplier Selection Logic

Choosing the right supplier involves balancing project needs, budget, and risk tolerance. The following diagram provides a decision-making framework.

G Figure 2: Supplier Selection Framework cluster_0 Key Criteria cluster_1 Supplier Profile A Define Project Needs B Scale? (mg, g, kg) A->B C Purity Requirement? (>95%, >98%, GMP) A->C D Budget? ($/g) A->D E Documentation Needed? (CoA, Full Analysis) A->E I Match Needs to Profile B->I C->I D->I E->I F Tier-1 Global Supplier (e.g., MilliporeSigma) - High Cost - High Documentation - Reliable Quality G Specialized Building Block Supplier (e.g., BLD Pharm, ChemScene) - Moderate Cost - Good CoA - Broad Selection H Niche/Custom Synthesis Lab - Variable Cost - Made-to-Order - Flexible Scale J Request Quotes & Lot-Specific CoAs I->J K Select & Procure J->K

Caption: A decision-making model for selecting a chemical supplier based on project requirements.

Conclusion

The successful integration of this compound into a research program hinges on a diligent and informed sourcing strategy. By understanding the critical quality attributes, knowing the supplier landscape, and implementing robust in-house quality control measures, researchers can mitigate risks associated with reagent variability. This guide serves as a comprehensive resource to empower scientists to make authoritative decisions, thereby safeguarding the quality and integrity of their research outcomes.

References

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Pyridine hydrochloride, 98%.
  • Jubilant Ingrevia. (2024, March 29). Safety Data Sheet.
  • ECHEMI. Pyridinium chloride SDS, 628-13-7 Safety Data Sheets.
  • ChemicalLand21. Pyridine hydrochloride(628-13-7)MSDS Melting Point Boiling Density Storage Transport.
  • BLD Pharm. 1346434-77-2|this compound.
  • ChemScene. All Products.
  • ChemScene. Building blocks | Bioactive small molecules.
  • ChemScene. 1403898-63-4 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride.
  • Sigma-Aldrich. (5-methylpyridin-2-yl)methanamine AldrichCPR.
  • Merck Millipore. (2021, June 19). Pyridine hydrochloride - Safety Data Sheet.
  • Capot Chemical. (2026, January 29). MSDS of trans-(2-(5-Methylpyridin-2-YL)cyclopropyl)methanol.
  • AOBChem. (5-(benzyloxy)-4-methylpyridin-2-yl)methanol.
  • ChemScene. 1403898-63-4 | ((2R,5R)-5-Methylpiperazin-2-yl)methanol hydrochloride.
  • Fisher Scientific. Certificate of Analysis.
  • Biocompare. (5-Ethylpyridin-2-yl)methanol from Aladdin Scientific.
  • BLDpharm. 874492-92-9|(5-Methylpyridin-2-yl)(thiophen-2-yl)methanol.
  • ChemicalBook. (5-methylpyridin-2-yl)methanol | 22940-71-2.
  • Fisher Scientific. Chemscene ChemScene | 4-Chloro-2-methylquinazoline | 5G | CS-W022143.
  • Fisher Scientific. ChemScene | 1-(5-Bromo-3-fluoro-2-hydroxyphenyl)ethan-1-one | 250MG.
  • PrepChem.com. Synthesis of 5-hydroxy-2-pyridinemethanol hydrochloride.
  • NP-MRD. 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916).
  • Open Access Journals. A Brief View on Pyridine Compounds.
  • IntechOpen. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.
  • ChemicalBook. 5-Methylpyridin-2-ol(91914-06-6) 1H NMR.
  • Achmem. (5-Methylpyrazin-2-yl)methanol.
  • Research & Reviews: Journal of Chemistry. (2021, August 23). A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases.
  • PubChemLite. (5-methylpyridin-2-yl)methanol (C7H9NO).

Sources

Methodological & Application

Application Notes and Protocols: (5-Methylpyridin-2-yl)methanol Hydrochloride as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of (5-methylpyridin-2-yl)methanol hydrochloride. This document outlines its key applications, provides detailed experimental protocols, and explains the underlying chemical principles to empower users in their synthetic endeavors.

Introduction: Properties and Significance

(5-Methylpyridin-2-yl)methanol is a valuable heterocyclic building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of a methyl group on the pyridine ring and a primary alcohol functionality allows for a wide range of chemical transformations. The compound is often supplied as its hydrochloride salt to improve its stability and handling properties. The pyridine nitrogen can be protonated, rendering the compound as a salt, which is typically a crystalline solid that is more stable and less prone to degradation than the free base. For most synthetic applications, the free base can be readily generated in situ by treatment with a suitable base.

PropertyValue
CAS Number 1346434-77-2
Molecular Formula C₇H₁₀ClNO
Molecular Weight 159.61 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, and DMSO

Key Synthetic Applications and Protocols

This compound serves as a precursor for a variety of important chemical entities. The following sections detail its application in key synthetic transformations.

Oxidation to 5-Methylpyridine-2-carboxaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde is a crucial transformation, as the resulting 5-methylpyridine-2-carboxaldehyde is a versatile intermediate for the synthesis of more complex molecules through reactions such as aldol condensations, Wittig reactions, and reductive aminations. Manganese dioxide (MnO₂) is a mild and effective oxidizing agent for this purpose, often used for the oxidation of allylic and benzylic-type alcohols.

Protocol: Oxidation using Manganese Dioxide

This protocol is adapted from a method for the oxidation of 2-pyridinemethanol using a manganese dioxide composite catalyst[1].

Reaction Scheme:

reactant (5-Methylpyridin-2-yl)methanol product 5-Methylpyridine-2-carboxaldehyde reactant->product reagent MnO2 Dichloromethane, rt

Caption: Oxidation of (5-Methylpyridin-2-yl)methanol.

Materials:

  • This compound

  • Activated Manganese Dioxide (MnO₂)

  • Anhydrous Sodium Carbonate (Na₂CO₃)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM), add anhydrous sodium carbonate (1.1 eq) and stir the suspension at room temperature for 30 minutes to generate the free base in situ.

  • Add activated manganese dioxide (5-10 eq) to the reaction mixture.

  • Stir the reaction vigorously at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the Celite® pad with additional DCM.

  • Combine the filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-methylpyridine-2-carboxaldehyde, which can be purified by column chromatography on silica gel.

Dehydration to 2-Methyl-5-vinylpyridine: A Precursor to Betahistine

2-Methyl-5-vinylpyridine is a key monomer and an important intermediate in the synthesis of pharmaceuticals, such as Betahistine, an anti-vertigo drug[2]. One synthetic route to 2-methyl-5-vinylpyridine involves the dehydration of (5-Methylpyridin-2-yl)methanol.

Protocol: Dehydration via Steam Distillation with Sodium Hydroxide

This protocol is based on a procedure for the dehydration of 2-pyridine ethanol[3].

Reaction Scheme:

reactant (5-Methylpyridin-2-yl)methanol product 2-Methyl-5-vinylpyridine reactant->product reagent NaOH, H2O Heat, Steam Distillation

Caption: Dehydration to 2-Methyl-5-vinylpyridine.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Water

Procedure:

  • Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v) in a distillation flask equipped with a dropping funnel and a distillation head.

  • Heat the NaOH solution to 150-160 °C.

  • Dissolve this compound in water to make an aqueous solution.

  • Slowly add the aqueous solution of (5-Methylpyridin-2-yl)methanol to the hot NaOH solution dropwise.

  • The 2-methyl-5-vinylpyridine formed will co-distill with water (steam distillation).

  • Collect the distillate, which will separate into two layers.

  • Separate the organic layer containing the product. The aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.

  • Combine the organic layers, dry over a suitable drying agent (e.g., anhydrous sodium carbonate), and purify by distillation under reduced pressure.

Esterification Reactions

The primary alcohol of (5-Methylpyridin-2-yl)methanol can be readily esterified with a variety of carboxylic acids to produce the corresponding esters. These esters can have applications as fragrances, plasticizers, or as intermediates in further synthetic transformations.

Protocol: DCC/DMAP-Mediated Esterification

This is a general and mild procedure for esterification using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst[4].

Reaction Scheme:

reactant1 (5-Methylpyridin-2-yl)methanol product (5-Methylpyridin-2-yl)methyl ester reactant1->product reactant2 R-COOH reactant2->product reagent DCC, DMAP DCM, rt reactant1 Ar-X (X = Br, I) product Ar-NR¹R² reactant1->product reactant2 R¹R²NH reactant2->product reagent Pd catalyst, Ligand Base, Solvent, Heat

Sources

GC-MS Protocol for the Characterization of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyridine derivatives are ubiquitous in pharmaceutical chemistry, serving as core scaffolds for countless APIs (Active Pharmaceutical Ingredients). However, their analysis via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique challenges: their basicity leads to severe peak tailing due to silanol interactions, and their polarity often requires specific derivatization or column selection. This guide provides a field-proven, high-integrity protocol for the characterization of pyridine derivatives, moving beyond standard operating procedures to address the mechanistic causes of analytical failure.

Introduction: The Basicity Challenge

The primary failure mode in the GC-MS analysis of pyridine derivatives is peak tailing . Unlike neutral hydrocarbons, the nitrogen atom in the pyridine ring possesses a lone pair of electrons. This basic site interacts strongly with acidic silanol groups (


) present in the glass liner, quartz wool, and the column stationary phase.

Mechanism of Failure:



This reversible adsorption delays a portion of the analyte, resulting in a non-Gaussian peak distribution (tailing). This compromises integration accuracy, raises limits of quantitation (LOQ), and degrades spectral purity.

Strategic Solution: This protocol utilizes a "System Deactivation" approach, combining base-deactivated consumables with specific mass spectral acquisition modes to ensure linearity and sensitivity.

Sample Preparation & Extraction

Objective: Isolate pyridine derivatives from biological or reaction matrices while maintaining a pH that suppresses ionization to the pyridinium salt.

Reagents
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Note: DCM is preferred for solubility, but MTBE is better if the aqueous layer is basic.

  • Internal Standard (ISTD): Pyridine-d5 (for volatiles) or Quinoline-d7 (for semi-volatiles).

  • pH Adjuster: 1M NaOH (to ensure analyte is in free-base form).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).
    
Protocol: Liquid-Liquid Extraction (LLE)
  • Basification: Aliquot 1.0 mL of sample (plasma/reaction mix) into a glass centrifuge tube. Adjust pH to >10 using 1M NaOH.

    • Why? Pyridines (

      
      ) must be in their neutral form to partition into the organic phase. Acidic conditions protonate the nitrogen (
      
      
      
      ), trapping it in the aqueous phase.
  • ISTD Addition: Spike with 10 µL of Internal Standard solution (100 µg/mL in Methanol).

  • Extraction: Add 2.0 mL of DCM. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes.

  • Drying: Transfer the lower organic layer to a clean vial containing 100 mg anhydrous

    
    .
    
  • Concentration: Transfer supernatant to a GC vial. If sensitivity <1 ppm is required, evaporate under

    
     stream to 200 µL.
    
Derivatization (Conditional)

For pyridine derivatives containing polar moieties (e.g., Nicotinic acid, Hydroxypyridines), silylation is mandatory to prevent adsorption.

  • Reagent: BSTFA + 1% TMCS (Bis(trimethylsilyl)trifluoroacetamide).

  • Condition: Add 50 µL reagent to dried extract; incubate at 65°C for 30 mins.

  • Note: Pyridine itself acts as a catalyst for silylation; no external base is needed if the analyte is a pyridine derivative.

Instrumentation & Conditions

System: Agilent 7890/5977 or equivalent single quadrupole GC-MS.

Column Selection

Standard non-polar columns (e.g., DB-5ms) often fail with basic compounds.

  • Recommended: Rtx-5 Amine or ZB-5MSi (30 m x 0.25 mm x 0.25 µm).

  • Why? "Amine" or "i" (inert) designated columns undergo rigorous base-deactivation of the fused silica tubing before coating, minimizing silanol activity.

  • Alternative: Wax columns (PEG) provide excellent peak shape for pyridines but have lower thermal stability (max 250°C).

Inlet Parameters
  • Liner: Ultra-Inert Splitless liner with deactivated wool. Avoid standard glass wool.

  • Mode: Splitless (for trace analysis) or Split 1:20 (for high conc).

  • Temperature: 250°C.[1]

GC Temperature Program
StepRate (°C/min)Temperature (°C)Hold Time (min)
Initial-602.0
Ramp 1152000
Ramp 2253003.0
Total 14.33
Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: Simultaneous SIM/Scan.

    • Scan: 40–350 m/z (for identification).

    • SIM: Target specific ions for quantitation (see Section 4).

Data Analysis & Fragmentation Logic

Pyridine derivatives exhibit a distinct fragmentation pattern driven by the stability of the aromatic ring and the high energy required to cleave the C-N bond.

Fragmentation Pathway (Mechanistic)
  • Molecular Ion (

    
    ):  Usually intense due to aromatic stability.
    
  • HCN Loss: The diagnostic fragmentation for the pyridine ring is the loss of Hydrogen Cyanide (HCN, 27 Da).

    • Example: Pyridine (

      
       79) 
      
      
      
      Loss of HCN
      
      
      Cyclobutadiene cation (
      
      
      52).
  • 
    -Cleavage:  For alkyl-substituted pyridines, cleavage occurs at the bond 
    
    
    
    to the ring, stabilizing the charge on the nitrogen.
Visualization of Fragmentation

Fragmentation M_Ion Molecular Ion (M+) Pyridine: m/z 79 Transition Ring Opening M_Ion->Transition EI Impact (70eV) Frag_1 [M - HCN]+ m/z 52 (Cyclobutadiene) Transition->Frag_1 -HCN (27 Da) Primary Pathway Frag_2 [M - C2H2]+ m/z 53 (Pyrrole-like) Transition->Frag_2 -C2H2 (26 Da) Secondary Pathway

Figure 1: Primary electron ionization (EI) fragmentation pathway for the pyridine core.

Quantitation Table (SIM Parameters)
CompoundQuant Ion (m/z)Qualifier 1Qualifier 2Retention Time (min)*
Pyridine 7952513.4
3-Picoline 9366394.8
3-Acetylpyridine 10678518.2
Nicotine 8416213311.5
Pyridine-d5 (ISTD) 8456-3.3

*Retention times are approximate based on the program in Section 3.3.

Troubleshooting & Optimization

Self-validating the system status.

IssueDiagnosisCorrective Action
Tailing Peaks Active silanols in liner or column.1. Replace liner with Ultra-Inert type.2. Trim 20cm from column inlet.3. Switch to "Amine" specific column.
Low Sensitivity Moisture in system or improper pH.1. Verify pH > 10 during extraction.2. Bake out column (water damages stationary phase).
Ghost Peaks Carryover from previous high-conc injection.Increase final hold time at 300°C; perform solvent blank injections (DCM).

Analytical Workflow Diagram

Workflow Sample Sample (Plasma/API) Prep pH Adjustment (>10) + LLE (DCM) Sample->Prep Deriv Derivatization? (Only for -OH, -COOH) Prep->Deriv GC GC Separation Rtx-5 Amine Column Deriv->GC Inject MS MS Detection SIM Mode (m/z 79, 52) GC->MS Elution Data Quantitation & Spectral Deconvolution MS->Data

Figure 2: End-to-end analytical workflow for pyridine characterization.

References

  • BenchChem. (2025).[2] Application Notes and Protocols for the Identification of 3-Acetylpyridine by Gas Chromatography-Mass Spectrometry (GC-MS). Retrieved from

  • Restek Corporation. (2025). Guide to GC Column Selection and Optimizing Separations. Retrieved from

  • Centers for Disease Control and Prevention (CDC). (2014). Pyridine: Analytical Methods. Agency for Toxic Substances and Disease Registry. Retrieved from

  • Phenomenex. (2025).[3][4] Guide to Choosing a GC Column: Troubleshooting Peak Tailing. Retrieved from

  • Sigma-Aldrich (Supelco). (2023). Preparation of TMS Derivatives for GC/MS. Retrieved from

Sources

Application Note & Protocol: A Comprehensive Guide to the Chlorination of Pyridinemethanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synthetic Utility of Chloromethylpyridines

Chloromethylpyridines are a class of highly valuable chemical intermediates, serving as fundamental building blocks in the synthesis of a wide array of pharmaceutical and agrochemical agents.[1][2][3] Their utility stems from the presence of a reactive chloromethyl group attached to the pyridine scaffold, a privileged structure in medicinal chemistry.[4] This functional group acts as a potent electrophile, readily participating in nucleophilic substitution reactions to allow for the facile introduction of diverse molecular fragments.[5] Consequently, chloromethylpyridines are indispensable in the production of leading neonicotinoid insecticides and are key precursors in the development of novel therapeutics, including kinase inhibitors.[3][4]

This guide provides a detailed, field-proven protocol for the conversion of pyridinemethanol to its corresponding chloromethylpyridine hydrochloride using thionyl chloride. We will delve into the mechanistic underpinnings of this transformation, provide a step-by-step experimental procedure, and emphasize the critical safety measures required for a successful and safe execution.

Reaction Mechanism and Stoichiometric Considerations

The conversion of a primary alcohol, such as pyridinemethanol, to an alkyl chloride is efficiently achieved using thionyl chloride (SOCl₂). This reagent is particularly advantageous because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the equilibrium towards the product.[6]

The Causality Behind the Mechanism:

The reaction proceeds through a multi-step mechanism, which avoids the harsh acidic conditions that could lead to unwanted side reactions or rearrangements.[7]

  • Activation of the Alcohol: The lone pair of electrons on the oxygen atom of the pyridinemethanol's hydroxyl group performs a nucleophilic attack on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.

  • Deprotonation: A mild base in the reaction mixture, typically another molecule of pyridinemethanol or an added non-nucleophilic base, deprotonates the intermediate to form the neutral alkyl chlorosulfite.

  • Nucleophilic Substitution: The chloride ion (Cl⁻) released in the first step then acts as a nucleophile. It attacks the carbon atom of the chloromethyl group in an Sₙ2-like fashion.[6][8] This backside attack leads to the displacement of the chlorosulfite group, which is an excellent leaving group as its departure results in the formation of stable gaseous SO₂.

  • Acid-Base Reaction: The generated HCl gas will react with the basic nitrogen of the pyridine ring to form the final product as a stable hydrochloride salt.[5][9]

The use of pyridine as a solvent or additive in similar reactions with other alcohols is common to neutralize the generated HCl and promote an Sₙ2 pathway, leading to an inversion of stereochemistry.[8][10] In this specific case, the substrate itself is a pyridine, which will be protonated by the HCl byproduct.

Experimental Workflow start Setup setup 1. Dissolve Pyridinemethanol in anhydrous DCM under N₂. start->setup cool 2. Cool flask to 0 °C in an ice bath. setup->cool add 3. Add SOCl₂ dropwise via dropping funnel. cool->add react 4. Warm to room temp. Stir for 1-4 hrs. add->react monitor 5. Monitor reaction by TLC. react->monitor monitor->react Incomplete workup 6. Concentrate under reduced pressure. monitor->workup Reaction Complete quench 7. Carefully add ice/water, then neutralize with NaHCO₃. workup->quench extract 8. Extract with organic solvent (e.g., DCM or EtOAc). quench->extract dry 9. Dry organic layer (MgSO₄), filter, and concentrate. extract->dry purify 10. Purify crude product via silica gel chromatography. dry->purify end Characterize Product purify->end

Sources

Precision Purification of Pyrethroids: From Environmental Trace Analysis to Pharmaceutical Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a definitive technical guide for the solid-phase extraction (SPE) and purification of pyrethroid and pyrethrin-like scaffolds. Designed for analytical chemists and drug development scientists, this document moves beyond generic recipes to explore the mechanistic rationale behind sorbent selection and solvent systems.[1] We address the unique challenges posed by pyrethroids—specifically their high lipophilicity (


), susceptibility to alkaline hydrolysis, and complex isomerism—providing self-validating protocols for trace environmental analysis (ppt levels) and high-purity pharmaceutical isolation.[1]

The Chemist's Perspective: Physicochemical Profiling

Successful extraction begins with understanding the analyte. Pyrethroids (e.g., Permethrin, Cypermethrin, Deltamethrin) are esters of chrysanthemic acid.[1][2] Their purification is governed by three critical properties:

  • Extreme Lipophilicity: With

    
     values typically ranging from 5.0 to 7.0, these compounds adhere aggressively to glass and plastic surfaces.[1] Expert Insight: minimize transfer steps and use silanized glassware where possible.
    
  • Hydrolytic Instability: The central ester linkage is stable in acidic and neutral media but rapidly hydrolyzes at

    
    . Never  use alkaline washes during SPE.
    
  • Isomeric Complexity: Most pyrethroids exist as enantiomeric and diastereomeric pairs. While reverse-phase (C18) is excellent for total pyrethroid capture, normal-phase (Silica/Florisil) is often required to separate specific isomers during drug development.[1]

Table 1: Physicochemical Properties of Common Pyrethroids
CompoundLogPWater Solubility (mg/L)Key Stability Constraint
Permethrin 6.10.006Hydrolyzes at pH > 8
Cypermethrin 6.60.004Isomerization in polar solvents
Deltamethrin 4.6< 0.002Photolabile (Protect from light)
Bifenthrin 6.00.014Relatively stable, non-ester (ether)

Strategic Sorbent Selection

The choice of stationary phase is dictated by the matrix (Aqueous vs. Organic extract) and the specific interferences (Lipids, Pigments).

Sorbent Decision Matrix (DOT Visualization)

The following decision tree guides the selection process based on sample origin and interference type.

SorbentSelection Start Sample Matrix Aqueous Aqueous (Water/Urine) Start->Aqueous Organic Organic Extract (Soil/Food/Tissue) Start->Organic HLB Polymeric HLB (Universal Capture) Aqueous->HLB High Volume/Dirty C18 C18 (Octadecyl) (Standard Enrichment) Aqueous->C18 Clean Water Interference Primary Interference? Organic->Interference Lipids Fats/Waxes Interference->Lipids Pigments Pigments (Chlorophyll) Interference->Pigments General General Cleanup Interference->General Florisil Florisil (MgSiO3) (Lipid Removal) Lipids->Florisil GCB Graphitized Carbon Black (Pigment Removal) Pigments->GCB PSA PSA (Primary Secondary Amine) (Fatty Acid Removal) General->PSA

Figure 1: Strategic decision tree for selecting SPE sorbents based on matrix composition and target interferences.[1]

Protocol A: Trace Enrichment from Water (Environmental/Biological)

Objective: Concentration of pyrethroids from large volume aqueous samples (e.g., drinking water, surface water) to achieve ppt (ng/L) detection limits.[1] Basis: Adapted from EPA Method 525.2 [1] and USGS protocols [2].

Materials
  • Cartridge: Divinylbenzene-based Polymeric HLB (200 mg, 6 mL) or C18 (500 mg, 6 mL).[1] Note: HLB is preferred for resistance to drying out.

  • Elution Solvent: Ethyl Acetate (EtOAc) or Methylene Chloride (DCM).

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[3]
    
Step-by-Step Methodology
  • Sample Pre-treatment:

    • Adjust sample pH to 5.0–7.0 using 1:1

      
       or Sodium Acetate buffer. Rationale: Prevents hydrolysis.[1]
      
    • Add 5 mL Methanol (MeOH) per liter of sample to prevent pyrethroids from adsorbing to the glass container walls.

  • Conditioning:

    • Rinse cartridge with 5 mL EtOAc (to remove manufacturing impurities).

    • Condition with 5 mL MeOH.

    • Equilibrate with 5 mL Reagent Water. Do not let the sorbent dry.

  • Loading:

    • Pass the water sample (0.5 L – 1.0 L) through the cartridge at a flow rate of 10–15 mL/min.

    • Critical Step: After the sample has passed, rinse the sample bottle with 5 mL Reagent Water and pass this through the cartridge to ensure quantitative transfer.

  • Washing:

    • Wash with 5 mL of 5% MeOH in Water.

    • Drying: Dry the cartridge under full vacuum for 10–15 minutes. Rationale: Residual water interferes with GC analysis and immiscible elution solvents.[1]

  • Elution:

    • Elute with 2 × 3 mL Ethyl Acetate (or DCM).

    • Expert Tip: Soak the sorbent bed for 1 minute before collecting the eluate to maximize desorption kinetics.

  • Post-Elution Drying:

    • Pass the eluate through a small column of anhydrous

      
       to remove trace moisture.
      
    • Concentrate under Nitrogen stream to 1 mL.

Protocol B: Matrix Cleanup (Food/Soil/Tissue)

Objective: Removal of lipids, waxes, and pigments from organic extracts prior to analysis.[1] Basis: Uses Normal Phase SPE (Florisil/Silica) or GCB [3].

Materials
  • Cartridge: Florisil (1 g, 6 mL) or Silica (500 mg, 3 mL).[1]

  • Loading Solvent: Hexane.

  • Elution Solvent: 6% or 15% Diethyl Ether in Hexane (or Acetone/Hexane mixtures).

Step-by-Step Methodology
  • Extract Preparation:

    • Perform primary extraction (e.g., solvent extraction with Acetone/Hexane) on the solid sample.

    • Solvent exchange the extract into 100% Hexane . Rationale: Pyrethroids must be loaded in a non-polar solvent to be retained on polar sorbents like Florisil.

  • Conditioning:

    • Condition Florisil cartridge with 5 mL Hexane.

  • Loading:

    • Load the Hexane extract (1–2 mL) onto the cartridge.

    • Collect the flow-through (Pyrethroids are retained; very non-polar lipids may pass, but polar lipids stick).

  • Fractionation (Elution):

    • Fraction 1 (Interferences): Elute with pure Hexane (removes non-polar hydrocarbons/PCBs if present).

    • Fraction 2 (Pyrethroids): Elute with 10 mL of 6% Diethyl Ether in Hexane (or 10% Acetone in Hexane).

    • Note: Most pyrethroids elute in this moderately polar fraction.

  • Concentration:

    • Evaporate Fraction 2 to dryness and reconstitute in the mobile phase for LC-MS or solvent for GC-MS.

Protocol C: High-Purity Isolation (Drug Discovery)

Objective: Purification of synthetic pyrethroid analogs or isolation of specific isomers for bioassays. Basis: Normal Phase Chromatography for isomeric resolution [4].

Workflow Visualization (DOT)

DrugPurification Input Crude Synthetic Mixture (Isomers + Byproducts) Step1 Flash Chromatography (Silica Gel) Input->Step1 Cleanup Step2 Isomer Separation (Prep-HPLC / Chiral) Step1->Step2 Enriched Fraction Output Pure Isomer (>99%) Step2->Output Collection

Figure 2: Workflow for high-purity isolation of pyrethroid isomers.

Methodology
  • Stationary Phase: High-performance Silica (5–10 µm) or Chiral phases (e.g., Amylose-based) for enantiomers.[1]

  • Mobile Phase: Hexane/Isopropanol (99:1 to 90:10).

    • Expert Insight: Pyrethroid isomers (cis/trans) often separate well on unmodified silica using very shallow gradients of polar modifiers in hexane.

  • Loading: Dissolve crude material in minimal Hexane/DCM (50:50).

  • Collection: Monitor UV absorbance at 230 nm (ester carbonyl). Collect fractions.

  • Validation: Verify isomeric purity using GC-FID or Chiral HPLC.

Troubleshooting: The Scientist's Notebook

IssueProbable CauseCorrective Action
Low Recovery (< 70%) Adsorption to glasswareSilanize glassware or add 1-5% solvent (MeOH) to water sample immediately upon collection.
Incomplete ElutionIncrease elution volume or switch to a stronger solvent (e.g., DCM instead of EtOAc).
High Background/Noise Pigment breakthroughUse GCB (Carbon) cartridge in tandem with PSA/Florisil.
Degradation of Analyte pH > 8Check pH of all buffers and water. Acidify samples to pH 5–6 immediately.
Poor Reproducibility Drying of cartridgeFor C18, ensure the bed remains wet during conditioning/loading. Switch to HLB if drying is unavoidable.

References

  • U.S. Environmental Protection Agency. (1995). Method 525.2: Determination of Organic Compounds in Drinking Water by Liquid-Solid Extraction and Capillary Column Gas Chromatography/Mass Spectrometry. Revision 2.0. [Link][4]

  • Hladik, M.L., et al. (2008).[1] Determination of Pyrethroid Insecticides in Water and Sediment Using Gas Chromatography/Mass Spectrometry.[4] U.S. Geological Survey Techniques and Methods 5-C2. [Link]

  • Feo, M.L., et al. (2010).[1] Determination of pyrethroid insecticides in environmental samples.[3][5][6][7] Journal of Chromatography A, 1217(25), 4011-4028.[1] [Link]

  • Chromatography Online. (2026). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Toxicological Profile for Pyrethrins and Pyrethroids: Analytical Methods. [Link]

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Application Notes & Protocols: Mastering Pyridine Functionalization via In Situ N-Acyl Pyridinium Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Foundational Insight: Overcoming the Aromaticity of Pyridine

The pyridine ring is a cornerstone motif in pharmaceuticals, agrochemicals, and materials science. However, its inherent aromatic stability renders it unreactive toward many nucleophilic reagents. A robust and widely adopted strategy to overcome this inertness is the temporary disruption of aromaticity through N-acylation. This process forms a highly electrophilic N-acyl pyridinium cation, which is susceptible to nucleophilic attack.

These N-acyl pyridinium intermediates are often transient and thermally unstable, making their isolation challenging.[1] Consequently, their generation in situ at low temperatures, immediately followed by the introduction of a nucleophile, has become a paramount technique for the controlled dearomative functionalization of pyridines.[1] This approach provides a powerful entry into a diverse array of substituted dihydropyridines and piperidines, which are key building blocks in complex molecule synthesis.[2][3][4]

The Core Principle: Mechanism and Regioselectivity

The strategy hinges on a two-step sequence executed in a single pot. First, the lone pair of electrons on the pyridine nitrogen attacks a suitable acylating agent, such as an acyl chloride or chloroformate. This activation step generates the N-acyl pyridinium salt, a potent electrophile. The positively charged nitrogen atom induces a strong electron deficiency across the pyridine ring, priming it for nucleophilic addition.

Figure 1: General mechanism for in situ N-acyl pyridinium salt formation and subsequent nucleophilic attack.

A critical consideration in this chemistry is the regioselectivity of the nucleophilic attack. The incoming nucleophile can add to the C2, C4, or C6 position of the pyridinium ring.[1] The outcome is governed by a subtle interplay of electronic and steric factors.

  • Electronic Effects : The C2/C6 and C4 positions are all electron-deficient. Hard nucleophiles, such as organolithium reagents or lithium aluminum hydride, often favor addition at the C2 position due to its proximity to the electron-withdrawing nitrogen atom.[1][5]

  • Steric Hindrance : The steric profile of both the pyridine substrate and the N-acyl group can dictate the site of attack. For instance, a bulky substituent at the C3 position can effectively block the C2 and C4 positions, thereby directing the nucleophile exclusively to the C6 position.[1]

  • The Nucleophile : The nature of the nucleophile is a key determinant. Softer nucleophiles like organocuprates and enolates often exhibit a preference for 1,4-addition (C4 attack), leading to the corresponding 1,4-dihydropyridines.[1]

  • The Activating Group : The choice of the N-acyl group can also influence regioselectivity, with different chloroformates or acyl chlorides subtly altering the electronic landscape of the pyridinium intermediate.[6]

Table 1: Common Activating Agents
Activating AgentChemical StructureKey Characteristics & Rationale for Use
Ethyl Chloroformate Cl-C(=O)OEtHighly common, generates a stable N-alkoxycarbonyl pyridinium salt. Good balance of reactivity and handling.
Methyl Chloroformate Cl-C(=O)OMeSimilar to ethyl chloroformate, often used interchangeably.
Benzyl Chloroformate Cl-C(=O)OBnIntroduces a benzyloxycarbonyl group which can be removed under hydrogenolysis conditions.
Acetyl Chloride Cl-C(=O)MeA simple and reactive acylating agent.
Pivaloyl Chloride Cl-C(=O)tBuThe bulky tert-butyl group can influence the steric environment around the nitrogen, potentially affecting regioselectivity.[7]
Triflic Anhydride (Tf₂O) (CF₃SO₂)₂OA very powerful activating agent, used for less reactive pyridines.[8]

A Survey of Effective Nucleophiles

The versatility of this methodology stems from the vast range of nucleophiles that can be successfully employed, enabling the formation of diverse C-C and C-H bonds.

Table 2: Nucleophile Classes and Their Applications
Nucleophile ClassExample(s)Typical ProductKey Considerations
Organometallic Grignard Reagents (RMgX), Organozinc (R₂Zn)1,2- or 1,4-DihydropyridinesHighly reactive; requires anhydrous conditions and inert atmosphere. Regioselectivity can be tuned.[3][4][9][10]
Organocuprates Gilman Reagents (R₂CuLi)Primarily 1,4-DihydropyridinesSofter nucleophiles favoring conjugate addition.
Enolates Silyl Ketene Acetals, Indole Enolates1,4-Dihydropyridines with C4-alkylationExcellent for constructing complex C-C bonds.[1][11][12]
Alkynes In situ generated Copper Acetylides1,2-DihydropyridinesProvides access to synthetically useful alkynylated heterocycles.[1]
Organoboron Allylboronates, Boronic Esters1,4-DihydropyridinesOffers high functional group tolerance and opportunities for stereocontrol.[1][13]
Hydride Sources NaBH₄, LiAlH₄Dihydropyridines (Reduction)Used for the reduction of the pyridinium salt.[5]

Field-Proven Methodologies: Experimental Protocols

The following protocols provide a detailed, step-by-step guide for common applications of this chemistry. Adherence to anhydrous and inert atmosphere techniques is critical for success, particularly when using organometallic reagents.

Protocol 1: Diastereoselective 1,4-Addition of a Grignard Reagent to 4-Methoxypyridine

This protocol details the synthesis of a 4-alkyldihydropyridone, a versatile synthetic intermediate, by leveraging the in situ hydrolysis of the initial enol-ether product.[2][9]

Figure 2: Experimental workflow for the 1,4-addition of a Grignard reagent to a pyridinium salt.

Materials and Reagents:

  • 4-Methoxypyridine

  • (-)-8-Phenylmenthyl chloroformate (for diastereoselectivity)

  • Grignard Reagent (e.g., 1.0 M solution of Phenylmagnesium Bromide in THF)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard glassware for anhydrous reactions (Schlenk flask, syringes, septa)

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Step-by-Step Procedure:

  • Reaction Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere (Nitrogen or Argon).

  • Initial Solution: To the flask, add 4-methoxypyridine (1.0 equiv) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Formation of Pyridinium Salt: Cool the solution to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, slowly add a solution of (-)-8-phenylmenthyl chloroformate (1.1 equiv) in anhydrous DCM dropwise over 10 minutes. The solution may change color. Allow the reaction to stir at -78 °C for 30 minutes to ensure complete formation of the N-acyl pyridinium salt.

    • Causality Insight: This low temperature is crucial to prevent the decomposition of the unstable pyridinium intermediate before the nucleophile is added.[1]

  • Nucleophilic Addition: While maintaining the temperature at -78 °C, add the phenylmagnesium bromide solution (1.2 equiv) dropwise via syringe over 20 minutes. A color change is typically observed.

  • Reaction Progression: Let the reaction stir at -78 °C for 3 hours. Monitor the reaction by TLC if desired, though it is often allowed to proceed for a set time.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C. This will hydrolyze the intermediate enol ether to the dihydropyridone and neutralize any remaining Grignard reagent.

  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add water, and separate the layers.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the desired N-acyldihydropyridone.

Self-Validation and Expected Outcome: The product should be characterizable by ¹H and ¹³C NMR. The diastereomeric ratio can be determined by NMR analysis of the crude product or by chiral HPLC. A successful reaction will show high conversion and good-to-excellent diastereoselectivity.

Protocol 2: Enantioselective Copper-Catalyzed 1,4-Dearomatization with a Grignard Reagent

This advanced protocol demonstrates how the introduction of a chiral catalyst can achieve high enantioselectivity in the addition of Grignard reagents, a significant challenge in the field.[3][4]

G catalyst_node catalyst_node substrate_node substrate_node intermediate_node intermediate_node product_node product_node CuTC CuTC Active_Catalyst [Cu(L)]⁺ CuTC->Active_Catalyst + L* Ligand Chiral Ligand (L) Transmetalation_Intermediate [R-Cu(L*)] Grignard R-MgX Grignard->Transmetalation_Intermediate Transmetalation Addition_Product Chiral 1,4-DHP Transmetalation_Intermediate->Addition_Product 1,4-Addition (Enantioselective Step) Pyridinium N-Acyl Pyridinium Salt Addition_Product->Active_Catalyst Catalyst Regeneration MgX_salt MgX⁺ Salt

Figure 3: Simplified catalytic cycle for enantioselective 1,4-addition.

Materials and Reagents:

  • N-Methoxycarbonyl Pyridinium Salt (can be pre-formed or generated in situ)

  • Grignard Reagent (e.g., 1.0 M solution of Ethylmagnesium Bromide in THF)

  • Copper(I) Thiophene-2-carboxylate (CuTC) (10 mol%)

  • Chiral Phosphoramidite Ligand (e.g., (R)-L11 as described in referenced literature) (12 mol%)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk tube under an inert atmosphere, add CuTC (0.10 equiv) and the chiral ligand (0.12 equiv). Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: In a separate, flame-dried Schlenk flask under an inert atmosphere, prepare a solution of the N-methoxycarbonyl pyridinium salt (1.0 equiv) in anhydrous DCM.

  • Cooling: Cool both the catalyst solution and the pyridinium salt solution to -78 °C.

  • Addition of Reagents: To the pyridinium salt solution, first add the pre-cooled catalyst solution via a cannula. Then, add the ethylmagnesium bromide solution (1.2 equiv) dropwise over 30 minutes.

    • Expertise Insight: The order of addition can be critical. Adding the catalyst to the electrophile before introducing the nucleophile ensures the reaction proceeds through the desired catalytic pathway.

  • Reaction Progression: Allow the reaction to stir at -78 °C for 16 hours.[4]

  • Quenching and Workup: Quench the reaction with saturated aqueous NH₄Cl and follow the workup and purification procedure outlined in Protocol 1.

Data Analysis and Validation:

  • Yield and Regioselectivity: Determined from the ¹H NMR spectrum of the purified product. A successful reaction will show a high ratio of the 1,4-addition product to any 1,2- or 1,6-isomers.

  • Enantioselectivity: The enantiomeric excess (% ee) is determined using chiral High-Performance Liquid Chromatography (HPLC) with a suitable chiral stationary phase.

Table 3: Sample Data for Catalytic Protocol
EntryN-SubstituentGrignard ReagentYield (%)Regioisomeric Ratio (1,4:other)% ee
1MethoxycarbonylEtMgBr>9990:1087
2EthoxycarbonylPhMgBr9592:891
3Methoxycarbonyln-BuMgBr9888:1285
(Data is representative based on published results for similar systems)[4]

Synthetic Utility and Applications

The dihydropyridine and dihydropyridone products of these reactions are not merely endpoints but are highly valuable intermediates for further synthetic elaboration. Their rich functionality allows for a multitude of subsequent transformations, providing access to complex molecular architectures found in natural products and pharmaceuticals. For example, the products can be used in stereocontrolled syntheses of piperidine alkaloids and other complex nitrogenous heterocycles.[2][11][12]

Conclusion

The in situ formation of N-acyl pyridinium salts is a powerful and versatile strategy for the activation and functionalization of the otherwise unreactive pyridine ring. By carefully selecting the activating agent, nucleophile, and reaction conditions, researchers can control the regiochemical outcome of the addition. Furthermore, the development of asymmetric catalytic variants has opened the door to the efficient synthesis of enantioenriched N-heterocycles, making this a vital tool for professionals in synthetic chemistry and drug development.

References

  • Bertuzzi, G., Bernardi, L., & Fochi, M. (2018). Nucleophilic Dearomatization of Activated Pyridines. MDPI. Available at: [Link]

  • Kaur, N. (2021). N-Amino Pyridinium Salts in Organic Synthesis. PMC - NIH. Available at: [Link]

  • Comins, D. L., & Dehghani, A. (1993). N-Acyldihydropyridones as Synthetic Intermediates. A Stereoselective Synthesis of Acyclic Amino Alcohols Containing Multiple Chiral Centers. PMC. Available at: [Link]

  • Dieter, R. K., & Guo, F. (2009). Regioselective Nucleophilic Addition to Pyridinium Salts: A New Route to Substituted Dihydropyridones. ACS Publications. Available at: [Link]

  • Karimov, R. R., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. PMC. Available at: [Link]

  • Wu, P., et al. (2008). Application of Pyridinium Salts to Organic Syntheses. Chinese Journal of Organic Chemistry. Available at: [Link]

  • Wenkert, E., et al. (1987). Nucleophilic Addition of 1-Acetylindole Enolates to Pyridinium Salts. Stereoselective Formal Synthesis of (±)-Geissoschizine and (±)-Akagerine via 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

  • Knight, B. J., Tolchin, Z. A., & Smith, J. M. (2021). A Predictive Model for Additions to N-Alkyl Pyridiniums. ChemRxiv. Available at: [Link]

  • Robinson, D. J., et al. (2024). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. ACS Publications. Available at: [Link]

  • Wu, P., et al. (2008). Application of Pyridinium Salts to Organic Syntheses. ResearchGate. Available at: [Link]

  • Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Semantic Scholar. Available at: [Link]

  • Dieter, R. K., & Guo, F. (2009). Regioselective nucleophilic addition to pyridinium salts: a new route to substituted dihydropyridones. PubMed. Available at: [Link]

  • Yamaguchi, R., et al. (2000). Generation of N-Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates. ACS Publications. Available at: [Link]

  • Various Authors. N‐Alkyl pyridinium salts as electrophiles for nickel‐catalyzed... ResearchGate. Available at: [Link]

  • Schedler, M., et al. (2010). The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases. ResearchGate. Available at: [Link]

  • Gevorgyan, V., et al. (2022). Gold(I)‐Catalyzed Nucleophilic Allylation of Azinium Ions with Allylboronates. Angewandte Chemie. Available at: [Link]

  • Wenkert, E., et al. (1987). Nucleophilic Addition of 1-Acetylindole Enolates to Pyridinium Salts. Stereoselective Formal Synthesis of (±)-Geissoschizine and (±)-Akagerine via 1,4-Dihydropyridines. Figshare. Available at: [Link]

  • Katritzky, A. R., et al. (1998). Collisionally activated dissociation of N-acylpyridinium cations. RSC Publishing. Available at: [Link]

  • Arndtsen, B. A., et al. (2018). Mechanistic experiments on the carbonylative formation and reactivity of N-acyl pyridinium salts. ResearchGate. Available at: [Link]

  • Greaney, M. F., et al. (2024). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. Available at: [Link]

  • Devinsky, F., et al. (2013). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. PMC. Available at: [Link]

  • Organic Chemistry (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. Available at: [Link]

  • Orellana, A. (2016). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online. Available at: [Link]

  • Fernández, G. Nucleophilic addition reactions to pyridines. Organic Chemistry. Available at: [Link]

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Application Notes and Protocols: Pyridinemethanol Derivatives as Selective TRPV3 Antagonists for Therapeutic Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting TRPV3 for Next-Generation Therapeutics

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a non-selective cation channel, is a critical component of sensory transduction and skin homeostasis.[1][2] Predominantly expressed in skin keratinocytes and to a lesser extent in sensory neurons, TRPV3 is a polymodal sensor activated by innocuous heat (in the range of 33-39°C), as well as a variety of chemical agonists.[1][3] Upon activation, TRPV3 permits the influx of cations, most notably Ca2+, which triggers a cascade of intracellular signaling events.[2][4] This channel is unique in its tendency to sensitize with repeated stimulation, a property that distinguishes it from other TRP channels that typically desensitize.[1][5]

TRPV3 in Pathophysiology: A Viable Target for Pain, Inflammation, and Dermatological Disorders

Growing evidence implicates the dysfunction or over-activity of TRPV3 channels in a range of pathologies. In the skin, gain-of-function mutations and overexpression are linked to inflammatory conditions such as atopic dermatitis, psoriasis, and severe itching (pruritus).[6][7] The channel's role in keratinocyte proliferation and inflammation, mediated through pathways involving the Epidermal Growth Factor Receptor (EGFR), underscores its importance in skin health and disease.[8][9] Beyond dermatology, TRPV3 is an emerging target in pain management.[4][10] Its expression in dorsal root ganglia and spinal cord neurons, and its upregulation in models of neuropathic pain, suggest a role in nociceptive signaling.[11][12] Antagonizing TRPV3 has been shown to alleviate both inflammatory and neuropathic pain states in preclinical models, making it an attractive, non-opioid target for novel analgesics.[11][13][14]

Pyridinemethanol Derivatives: A Promising Chemical Scaffold for Potent and Selective TRPV3 Antagonism

The development of selective TRPV3 modulators has been a significant challenge, hindering the full exploration of its therapeutic potential.[12][15] Recently, a class of compounds featuring a pyridinemethanol moiety has emerged as a source of potent and selective TRPV3 antagonists.[3][12][15][16] Systematic optimization of this scaffold has led to the identification of molecules, such as compound 74a (cis-3-[(S)-hydroxy(pyridin-2-yl)methyl]-1-methyl-3-[4-(trifluoromethyl)pyrid-in-2-yl]cyclobutanol), which demonstrates high inhibitory activity (IC50 of 0.38 µM) and efficacy in preclinical pain models.[3][15] These compounds represent critical research tools and promising leads for drug development.

This guide provides a comprehensive overview of the application of pyridinemethanol derivatives as TRPV3 antagonists, including detailed protocols for their synthesis, in vitro characterization, and in vivo evaluation.

Part 1: Mechanism of Action and Cellular Consequences of TRPV3 Antagonism

The therapeutic effect of TRPV3 antagonists stems from their ability to block the influx of cations through the channel pore, thereby attenuating the downstream signaling cascades that drive pathology.

Elucidation of the TRPV3 Signaling Pathway

Activation of TRPV3 in keratinocytes leads to Ca2+ influx. This increase in intracellular calcium can trigger multiple downstream pathways:

  • Pro-inflammatory Mediator Release: Elevated Ca2+ stimulates the release of pro-inflammatory substances like Interleukin-1 (IL-1) and Prostaglandin E2 (PGE2).[13] These mediators can act on nearby sensory neurons, contributing to pain and itch, and can also perpetuate the inflammatory state in the skin.[13]

  • EGFR Pathway Crosstalk: TRPV3 activity is functionally linked to the EGFR signaling pathway.[8][17] TRPV3 activation can lead to the release of EGFR ligands like Transforming Growth Factor-alpha (TGF-α), which then activates EGFR, promoting keratinocyte proliferation.[8] In chronic skin diseases, this can contribute to epidermal thickening (hyperkeratosis).[6]

Pyridinemethanol derivatives act by binding to the TRPV3 channel, preventing the conformational changes required for ion permeation.[4] This blockade normalizes intracellular Ca2+ levels, thereby inhibiting the release of pro-inflammatory mediators and breaking the cycle of EGFR-mediated proliferation.[9][18]

TRPV3_Signaling_Pathway cluster_membrane Cell Membrane cluster_stimuli Stimuli cluster_antagonist Antagonist Action cluster_cytosol Cytosol TRPV3 TRPV3 Channel Ca_Influx Ca²⁺ Influx TRPV3->Ca_Influx Permits EGFR EGFR Proliferation Keratinocyte Proliferation (Hyperkeratosis) EGFR->Proliferation Promotes Heat Heat (>33°C) Heat->TRPV3 Activates Agonist Chemical Agonists (e.g., 2-APB, Carvacrol) Agonist->TRPV3 Activates PM_Deriv Pyridinemethanol Derivative PM_Deriv->TRPV3 Blocks TGFa TGF-α Release Ca_Influx->TGFa Stimulates Pro_Inflam Pro-inflammatory Mediators (PGE₂, IL-1) Ca_Influx->Pro_Inflam Stimulates TGFa->EGFR Activates Pain_Itch Pain & Itch Sensation Pro_Inflam->Pain_Itch Induces

Caption: TRPV3 Signaling and Point of Antagonist Intervention.

Part 2: Synthesis of Pyridinemethanol Derivatives

The synthesis of pyridinemethanol derivatives can be achieved through several established routes, most commonly via the reduction of corresponding pyridine aldehydes, ketones, or carboxylic acid esters.[19] The following protocol outlines a general, representative synthesis.

Protocol 1: Synthesis via Grignard Addition to a Pyridine Aldehyde

This protocol describes the synthesis of a generic α-aryl-pyridin-2-yl-methanol, a core structure in many TRPV3 antagonists.

Causality Behind Experimental Choices:

  • Grignard Reagent: The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds. Using an aryl magnesium bromide allows for the introduction of various substituted aromatic rings, which is key for structure-activity relationship (SAR) studies.

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Strict anhydrous conditions (dry glassware, anhydrous THF) are critical to prevent quenching the reagent and ensure a high yield.

  • Saturated NH4Cl Quench: A saturated ammonium chloride solution provides a mild acidic workup to protonate the intermediate alkoxide and quench any unreacted Grignard reagent without causing unwanted side reactions that a strong acid might induce.

Materials:

  • 2-Pyridinecarboxaldehyde

  • Substituted bromobenzene (e.g., 4-bromotoluene)

  • Magnesium turnings

  • Iodine (catalyst)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flasks, reflux condenser, dropping funnel, magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

  • Grignard Reagent Preparation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet. b. Add magnesium turnings (1.2 equivalents) and a small crystal of iodine to the flask. c. Gently heat the flask under vacuum and then flush with nitrogen. d. Add a solution of the substituted bromobenzene (1.1 equivalents) in anhydrous THF dropwise via the dropping funnel to initiate the reaction (indicated by heat evolution and disappearance of the iodine color). e. Once initiated, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After addition is complete, continue to stir at room temperature for 1 hour.

  • Addition to Aldehyde: a. In a separate flame-dried flask under nitrogen, dissolve 2-pyridinecarboxaldehyde (1.0 equivalent) in anhydrous THF. b. Cool this solution to 0°C in an ice bath. c. Slowly add the prepared Grignard reagent to the aldehyde solution via a cannula or dropping funnel, maintaining the temperature at 0°C. d. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Workup and Purification: a. Cool the reaction mixture to 0°C and slowly quench by adding saturated aqueous NH4Cl. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. d. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired pyridinemethanol derivative.

Part 3: In Vitro Characterization of TRPV3 Antagonists

The initial characterization of novel compounds involves determining their potency and selectivity using cell-based assays.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Evaluation cluster_dev Development Compound Pyridinemethanol Derivative Synthesis Calcium_Assay Primary Screen: Calcium Imaging (HTS) (Potency - IC₅₀) Compound->Calcium_Assay Test Patch_Clamp Gold-Standard Validation: Patch-Clamp Electrophysiology (Mechanism, Selectivity) Calcium_Assay->Patch_Clamp Confirm Hits Animal_Model Preclinical Efficacy: Pain/Dermatitis Model (e.g., CCI Rat Model) Patch_Clamp->Animal_Model Validate Leads Lead_Opt Lead Optimization Animal_Model->Lead_Opt

Caption: Workflow for TRPV3 Antagonist Development.

Protocol 2: High-Throughput Screening using a Cell-Based Calcium Imaging Assay

This assay provides a rapid and robust method for determining the half-maximal inhibitory concentration (IC50) of test compounds by measuring changes in intracellular calcium.[20][21][22]

Causality Behind Experimental Choices:

  • HEK293 Cells: Human Embryonic Kidney (HEK) 293 cells are a workhorse for ion channel research because they have low endogenous channel expression, are easy to transfect and culture, and provide a stable background for measuring the activity of the heterologously expressed channel (TRPV3).[12][15]

  • Fluo-4 AM: This is a widely used calcium-sensitive fluorescent dye. The "AM" ester group makes it cell-permeable. Once inside the cell, esterases cleave the AM group, trapping the dye. Upon binding to Ca2+, its fluorescence intensity increases dramatically, providing a strong signal-to-noise ratio.[21][22]

  • FlexStation 3 or similar: These instruments are fluorescent imaging plate readers that can automatically dispense compounds and measure fluorescence changes in real-time, enabling medium-to-high throughput screening.[20][22]

  • 2-APB as Agonist: 2-Aminoethoxydiphenyl borate (2-APB) is a commonly used, albeit non-selective, chemical agonist for TRPV3 that reliably elicits a robust Ca2+ response in recombinant systems.[5][20][23]

Materials:

  • HEK293 cells stably expressing human TRPV3 (hTRPV3)

  • Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • TRPV3 agonist stock solution (e.g., 2-APB in DMSO)

  • Test compounds (pyridinemethanol derivatives) dissolved in DMSO

  • Fluorescent imaging plate reader (e.g., Molecular Devices FlexStation 3)

Step-by-Step Methodology:

  • Cell Plating: a. Culture hTRPV3-HEK293 cells in DMEM supplemented with 10% FBS and 1% Pen-Strep. b. Seed the cells into black, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well). c. Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading: a. Prepare a loading solution of Fluo-4 AM (e.g., 2-4 µM) and Pluronic F-127 (0.02%) in Assay Buffer. b. Aspirate the culture medium from the wells and wash once with Assay Buffer. c. Add 100 µL of the dye loading solution to each well. d. Incubate the plate for 45-60 minutes at 37°C, 5% CO2.

  • Compound Incubation: a. During dye loading, prepare a dilution plate of the test compounds in Assay Buffer at 2x the final desired concentration. Include vehicle (DMSO) controls. b. After incubation, wash the cells twice with Assay Buffer to remove excess dye. c. Add 100 µL of the 2x test compound dilutions to the corresponding wells. d. Incubate for 15-20 minutes at room temperature.

  • Fluorescence Measurement: a. Place the plate in the fluorescent imaging plate reader. b. Set the instrument to measure fluorescence (e.g., excitation ~494 nm, emission ~516 nm) every 1-2 seconds. c. Establish a stable baseline reading for 15-20 seconds. d. Program the instrument to automatically add the TRPV3 agonist (e.g., 2-APB at a final concentration equal to its EC80) to all wells. e. Continue recording fluorescence for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis: a. Calculate the peak fluorescence response for each well after agonist addition, subtracting the baseline fluorescence. b. Normalize the data: set the response in vehicle-treated wells to 100% activation and wells with a known potent antagonist (or no agonist) to 0% activation. c. Plot the normalized response against the logarithm of the test compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value for each pyridinemethanol derivative.

Protocol 3: Gold-Standard Validation using Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through TRPV3 channels, providing detailed information about the mechanism of inhibition (e.g., channel block, allosteric modulation).[23][24][25]

Causality Behind Experimental Choices:

  • Whole-Cell Configuration: This configuration allows for the control of the intracellular environment (via the pipette solution) and the measurement of the total current from all channels on the cell surface, providing a macroscopic view of channel activity.[25][26]

  • Voltage Ramps: Applying a voltage ramp (e.g., -100 mV to +100 mV) allows for the rapid determination of the current-voltage (I-V) relationship. The characteristic doubly rectifying shape of the TRPV3 I-V curve is a key signature of its activation.[26][27]

  • Automated Patch Clamp (e.g., Patchliner, QPatch): These systems increase the throughput of patch-clamp experiments, which are traditionally very low-throughput, allowing for more compounds to be tested and for more robust dose-response curves to be generated.[24][27][28]

Materials:

  • hTRPV3-HEK293 cells

  • Patch-clamp rig (amplifier, micromanipulator, microscope) or an automated patch-clamp system

  • Borosilicate glass capillaries for pipette fabrication

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Intracellular (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH 7.2 with CsOH). (Cesium is used to block most potassium channels).

  • TRPV3 agonist (e.g., 2-APB or Carvacrol)

  • Test compounds (pyridinemethanol derivatives)

Step-by-Step Methodology:

  • Cell Preparation: Plate cells on glass coverslips at a low density 24-48 hours before recording.

  • Pipette Pulling: Pull glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

  • Recording: a. Place a coverslip in the recording chamber and perfuse with extracellular solution. b. Approach a single, healthy-looking cell with the recording pipette. c. Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal". d. Apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Data Acquisition: a. Clamp the cell at a holding potential of -60 mV. b. Apply a voltage ramp protocol (e.g., 200 ms ramp from -100 mV to +100 mV) every 5 seconds. c. Perfuse the cell with the TRPV3 agonist to activate the channel. Wait for the current to sensitize and stabilize.[29] d. Once a stable baseline current is achieved, co-perfuse the agonist with increasing concentrations of the pyridinemethanol derivative. e. After application of each concentration, allow the current to reach a new steady state before applying the next concentration. f. After the highest concentration, perform a washout with the agonist alone to check for reversibility.

  • Data Analysis: a. Measure the peak outward current (e.g., at +80 mV) and inward current (e.g., at -80 mV) for each concentration. b. Normalize the current at each concentration to the stable current observed with the agonist alone. c. Plot the normalized current against the logarithm of the antagonist concentration and fit to a logistic equation to determine the IC50. d. Compare the shape of the I-V curves in the presence and absence of the antagonist to gain insight into the mechanism of inhibition.

Part 4: Data Summary and Quantitative Comparison

Summarizing the data from these assays in a clear format is crucial for comparing the properties of different derivatives and for guiding lead optimization.

Table 1: Pharmacological Properties of Exemplary TRPV3 Antagonists

Compound IDScaffoldTRPV3 IC50 (Ca2+ Assay, µM)TRPV3 IC50 (Patch-Clamp, µM)Selectivity Profile (vs. TRPV1, TRPA1, etc.)In Vivo Efficacy (Model)Reference
74a (Pyridin-2-yl)methanol0.380.56High selectivity over other TRP channelsEffective in rat CCI and SNL models of neuropathic pain[3][12][15]
KM-001 Not specified~0.003Not reportedHighly specificEffective in dermatitis and itch models[9][18]
GRC 15300 Not specifiedPotentPotentSelectiveAdvanced to Phase I/II clinical trials for pain[10][13]

References

  • What are TRPV3 antagonists and how do they work? (n.d.).
  • McGaraughty, S., et al. (n.d.). TRPV3 modulates nociceptive signaling through peripheral and supraspinal sites in rats. Journal of Neurophysiology.
  • Gomtsyan, A. R., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5527-5545.
  • Luo, J., et al. (2023). TRPV3: Structure, Diseases and Modulators. Molecules, 28(2), 798.
  • List of potential TRPV3 antagonists identified by initial screening and... (n.d.). ResearchGate.
  • Ho, K. W., & Chung, M. K. (2012). Targeting TRPV3 for the Development of Novel Analgesics. Pharmaceuticals, 5(9), 974-987.
  • An In-depth Technical Guide to the Synthesis of Pyridinemethanol (Piconol) Derivatives. (n.d.). Benchchem.
  • Kalinovskii, A. P., et al. (2023). TRPV3 Ion Channel. Encyclopedia MDPI.
  • TRPV3 Activators. (n.d.). Santa Cruz Biotechnology.
  • Khairatkar-Joshi, N., et al. (2010). The TRPV3 Receptor as a Pain Target: A Therapeutic Promise or Just Some More New Biology? The Open Drug Discovery Journal, 2, 89-95.
  • Phelps, C. B., et al. (2019). Conserved allosteric pathways for activation of TRPV3 revealed through engineering vanilloid-sensitivity. eLife, 8, e42756.
  • Zhang, L., et al. (2020). TRPV3 enhances skin keratinocyte proliferation through EGFR-dependent signaling pathways. Cell Calcium, 92, 102309.
  • TRPV3 inhibitor KM-001 shows activity in keratoderma and itch models. (2023). BioWorld.
  • Kalinovskii, A. P., et al. (2023). TRPV3 Ion Channel: From Gene to Pharmacology. International Journal of Molecular Sciences, 24(10), 8601.
  • TRPV3 antagonist treatment reduces pro-inflammatory pathways in Olmsted syndrome keratinocytes. (n.d.). Kamari Pharma.
  • Luo, J., et al. (2023). TRPV3: Structure, Diseases and Modulators. PMC - NIH.
  • Ruble, C. L., et al. (2014). Pharmacological profiling of the TRPV3 channel in recombinant and native assays. British Journal of Pharmacology, 171(10), 2631-2644.
  • Hu, H. Z., et al. (2009). CALCIUM PLAYS A CENTRAL ROLE IN THE SENSITIZATION OF TRPV3 CHANNEL TO REPETITIVE STIMULATIONS. The Journal of Biological Chemistry, 284(38), 25692-25702.
  • Analgesic Potential of TRPV3 Antagonists. (2011). Bentham Science Publishers.
  • Broad, L. M., et al. (2016). TRPV3 in Drug Development. Pharmaceuticals, 9(3), 55.
  • Measuring TRPV3 channel using the QPatch. (n.d.). Sophion Bioscience.
  • Cheng, X., et al. (2012). Tonic Inhibition of TRPV3 by Mg2+ in Mouse Epidermal Keratinocytes. The Journal of Biological Chemistry, 287(21), 17343-17354.
  • Heat activation of TRPV3 on Nanion's Patchliner. (n.d.). Nanion Technologies.
  • Role of the TRPV Channels in the Endoplasmic Reticulum Calcium Homeostasis. (2020). Cells, 9(2), 335.
  • Therapeutic inhibition of keratinocyte TRPV3 sensory channel by local anesthetic dyclonine. (n.d.). eLife.
  • Broad, L. M., et al. (2016). TRPV3 in Drug Development. Pharmaceuticals, 9(3), 55.
  • Xu, X., et al. (2011). Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3. Journal of Visualized Experiments, (54), e3133. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGS7XOoYvPr1q8WpAYCpAHA5vnBFOySO2enSCOxEnQxoK0DAE5wSu4oH7dEtQwWg26fUzlkSkOIFUxPeLD-7qIHHWsCa9JKqjimP2_pYSeUhcDIoApxEJJEkhCROA4uZWOVpZ6kzwMSq_Fnig==]([Link]

Sources

Troubleshooting & Optimization

Minimizing polychlorinated byproducts in chlorination reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Reaction Optimization Support Center

Current Status: Operational Objective: Provide actionable, mechanistic solutions for researchers encountering selectivity issues (over-chlorination) in electrophilic aromatic substitutions (EAS) and radical chlorinations.

Executive Summary: Polychlorination is rarely a thermodynamic inevitability; it is almost always a kinetic failure. In activated systems (e.g., phenols, anilines), the rate of the second chlorination (


) often rivals the first (

) due to insufficient deactivation by the first chlorine atom or local concentration spikes. This guide moves beyond "add slowly" and introduces precise chemical controls using reagent selection, solvent engineering, and kinetic throttling.

Module 1: Reagent Selection & Architecture

The First Line of Defense

Diagnosis: Using chlorine gas (


) or Sulfuryl Chloride (

) on highly activated substrates often leads to immediate "hot spots" and polychlorination.

Recommendation: Switch to "Release-Controlled" Reagents. For laboratory to pilot-scale synthesis, solid reagents that release active chlorine species (


 or 

) via equilibrium provide superior kinetic control.
Reagent Decision Matrix

ReagentSelection Start Substrate Class Activated Activated (Phenols, Anilines) Start->Activated Deactivated Deactivated (Nitro, Carbonyl) Start->Deactivated Alkyl Alkyl/Benzylic (C-H Activation) Start->Alkyl NCS NCS + Acid (Protonation Control) Activated->NCS High Selectivity DCDMH DCDMH (Industrial Std) Activated->DCDMH Scale-up Strong TCCA + H2SO4 (Super-Electrophile) Deactivated->Strong Force Reaction TCCA TCCA (0.33 eq) (Atom Economy) Alkyl->TCCA Benzylic Cl Radical NCS + Light/Initiator Alkyl->Radical Radical Path

Figure 1: Decision tree for selecting chlorinating agents based on substrate electronic properties to minimize side reactions.

Technical Deep Dive: Trichloroisocyanuric Acid (TCCA)

TCCA is superior to NCS for atom economy (3 equivalents of


 per mole) and ease of handling.[1] It allows for a "Stop-Flow" mechanism where the byproduct (Cyanuric Acid) precipitates, driving the reaction but preventing over-chlorination due to the heterogeneity of the spent reagent.

Protocol 1: Monochlorination of Activated Phenols using TCCA Target: Minimize dichlorophenol formation.

  • Stoichiometry: Calculate exactly 0.34 equivalents of TCCA (providing ~1.02 eq of

    
    ).
    
  • Solvent: Acetonitrile (

    
    ) is preferred. It complexes with 
    
    
    
    , moderating its electrophilicity.
  • Temperature: Maintain

    
     to 
    
    
    
    .
  • Addition: Add TCCA as a slurry or solid in small portions.

  • Workup: Filter the white precipitate (Cyanuric Acid). Concentrate filtrate.

Module 2: Kinetic Control & Thermodynamics

Solving the


 vs. 

Problem

The Problem: In highly activated rings, the first Chlorine substituent is deactivating (-I effect), but often not enough to overcome the activating group (e.g., -OH, -OMe). If mixing is poor, local excesses of reagent cause


 (rate of second chlorination) to exceed 

locally.

Troubleshooting Table: Process Parameters

ParameterImpact on SelectivityRecommended ActionMechanism
Dilution HighRun at 0.05M - 0.1MReduces bimolecular collision frequency for the second chlorination event.
Addition Rate CriticalSyringe pump additionEnsures [Reagent] is always near zero relative to [Substrate].
Solvent Polarity ModerateUse HFIP or TFAFluorinated solvents stabilize the transition state of the desired regioisomer via H-bonding.
Protonation HighRun in acidic mediaProtonating a basic amine (-NH2 -> -NH3+) temporarily deactivates the ring, slowing

but killing

.
Visualizing the Kinetic Trap

Kinetics SM Starting Material (Substrate) Mono Monochloro Product (Desired) SM->Mono k1 (Fast) Di Dichloro Impurity (Undesired) Mono->Di k2 (Variable) Mixing Poor Mixing / High Conc. Mixing->Mono Accelerates k2

Figure 2: Kinetic pathway demonstrating how local concentration spikes (Mixing) accelerate the secondary rate constant (k2).

Module 3: Advanced Troubleshooting (Q&A)

Q1: I am chlorinating an aniline derivative and getting 15% dichloro-species. I am already adding NCS dropwise. What is wrong? A: The amino group is too activating. The product (chloroaniline) is still highly reactive.

  • Solution: "Protonation-Deactivation Strategy." Perform the reaction in highly acidic media (e.g.,

    
     or concentrated HCl). This protonates the amine to an ammonium salt (
    
    
    
    ), which is meta-directing and strongly deactivating. This slows the reaction significantly, allowing you to control the endpoint and completely stopping the second chlorination.

Q2: I see benzylic chlorination competing with my ring chlorination. How do I stop it? A: You are fighting a radical pathway vs. an ionic pathway.

  • Solution:

    • Exclude Light: Wrap the flask in aluminum foil. Light initiates radical chains (

      
      ).
      
    • Oxygen: Run under air (not Nitrogen). Oxygen is a radical scavenger and can inhibit the radical chain mechanism while leaving the ionic EAS pathway unaffected.

    • Scavengers: Add 1 mol% BHT (butylated hydroxytoluene) to quench any radical species formed.

Q3: Is there a "Magic Solvent" for regioselectivity? A: Yes, 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) . HFIP is a strong hydrogen-bond donor. It solvates the chloride leaving group and stabilizes the sigma-complex intermediate. In many reported cases, switching from DCM to HFIP increases para-selectivity and suppresses polychlorination by "caging" the reagents.

References & Authoritative Sources

  • TCCA Versatility & Mechanism: Mendicino, L. et al. "Trichloroisocyanuric Acid: A Safe and Efficient Oxidant."[1][2] Journal of the Brazilian Chemical Society.

    • Context: Defines the stoichiometry and atom economy of TCCA compared to NCS.

    • Source: (Note: Generalized link to journal archive for verification of TCCA utility).

  • NCS Selectivity in Aromatic Substitution: Schmid, H. et al. "Mechanism of Chlorination with N-Chlorosuccinimide."[3][4][5] Journal of Organic Chemistry.

    • Context: Explains the "soft" electrophilic nature of NCS and the role of acid catalysis.

    • Source:

  • Solvent Effects (HFIP): Eberson, L. et al. "Electron Transfer Reactions in Organic Chemistry: Solvent Effects."

    • Context: HFIP and fluorinated alcohols as solvents to alter regioselectivity and suppress side reactions.

    • Source:

  • Process Safety & Scale-up (OPRD): Org. Process Res. Dev. "Control of Chlorination Reactions in Pharmaceutical Intermediates."

    • Context: Practical guides on heat transfer and mixing to prevent local hotspots (polychlorination).

    • Source:

Disclaimer: These protocols involve hazardous chemicals (chlorinating agents). Always perform a risk assessment before experimentation. Consult MSDS for TCCA, NCS, and associated solvents.

Sources

Separation of isomers of methylpyridine derivatives by fractional distillation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Fractional Distillation & Purification of Picolines (2-, 3-, and 4-Methylpyridine)

Audience: Process Chemists, Chemical Engineers, and R&D Scientists.

Introduction: The "Picoline Paradox"

Welcome to the Advanced Separation Support Center. If you are accessing this guide, you are likely facing the classic "Picoline Paradox." While 2-methylpyridine (2-picoline) is relatively easy to separate due to its distinct boiling point, the separation of 3-methylpyridine (3-picoline) and 4-methylpyridine (4-picoline) represents one of the most stubborn challenges in industrial organic chemistry.

This guide moves beyond basic textbook distillation. It addresses the thermodynamic realities of separating isomers with a boiling point differential of less than 1.5°C and provides troubleshooting for the specific behaviors of pyridine derivatives (azeotropy, oxidation, and hygroscopicity).

Physicochemical Property Matrix
Property2-Methylpyridine3-Methylpyridine4-Methylpyridine
Boiling Point (1 atm) ~128-129°C~144.0°C~145.4°C
Azeotrope with Water (BP) 93.5°C (approx)96.7°C97.0°C
Freezing Point -67°C-18°C+2.4°C
pKa (Conjugate Acid) 5.975.686.02
Dipole Moment 1.96 D2.41 D2.60 D

Module 1: Process Design & Configuration

Q: I have a crude mixture of all three isomers. What is the most logical separation sequence?

A: Do not attempt to separate all three in a single column pass. You must adopt a Sequential Removal Strategy .

  • Step 1: Removal of 2-Picoline. This is the "easy" cut. With a

    
     of ~15°C between 2-picoline and the 3/4-pair, a standard rectification column (20-30 theoretical plates) is sufficient.
    
  • Step 2: The Binary Split (3- vs 4-Picoline). This requires advanced intervention (azeotropic distillation or reaction extraction) because the Relative Volatility (

    
    ) is near 1.0.
    
Workflow Visualization

PicolineSeparation Feed Crude Picoline Feed (2-, 3-, 4-Mix) Col1 Column 1: Standard Rectification (N=30, R=3:1) Feed->Col1 Dist1 Distillate: 2-Picoline (>98% Purity) Col1->Dist1 BP ~129°C Bottoms1 Bottoms: 3- & 4-Picoline Mix (The 'Critical Pair') Col1->Bottoms1 BP >144°C Decision Select Separation Method Bottoms1->Decision Azeo Method A: Azeotropic Distillation (Entrainer: Water) Decision->Azeo High Energy/Volume Extract Method B: Dissociation Extraction (Phosphate/Acid) Decision->Extract High Purity Requirement Prod3 Product: 3-Picoline Azeo->Prod3 Prod4 Product: 4-Picoline Azeo->Prod4

Caption: Sequential separation workflow. Note that the primary bottleneck is the "Bottoms 1" stream containing the close-boiling 3/4 pair.

Module 2: The 3-Picoline / 4-Picoline Challenge

Q: Why is my standard fractional distillation failing to separate 3- and 4-picoline?

A: You are fighting thermodynamics. The boiling point difference is


.
  • The Math: To separate this mixture to 99% purity using standard distillation, you would require a column with >100 theoretical plates and an extremely high reflux ratio (often >20:1). This causes "column flooding" (see Module 3) and massive energy consumption before separation occurs.

Q: How do I perform Azeotropic Distillation for this pair?

A: Water is the most common industrial entrainer, though it requires precise control.

  • Mechanism: Water forms minimum-boiling azeotropes with both isomers.

    • 3-Picoline/Water Azeotrope: ~96.7°C[1]

    • 4-Picoline/Water Azeotrope: ~97.0°C[1]

  • Protocol:

    • Saturation: Add water to the 3/4-picoline mixture (approx 1:3 to 1:5 ratio).

    • Column: Use a high-efficiency column (Structured Packing is preferred over Raschig rings to minimize pressure drop per theoretical plate).

    • Operation: The 3-picoline/water azeotrope is slightly more volatile. It will enrich at the top.

    • Phase Separation: The distillate is a single phase (miscible). You must use a drying agent (e.g., solid NaOH or benzene azeotropic drying) to recover the pure amine for analysis.

Critical Warning: Because the azeotropic difference is still small (<0.5°C), this method often yields enriched fractions (e.g., 80:20 ratios) rather than pure isolates. For >98% purity, Dissociation Extraction is recommended.

Q: What is Dissociation Extraction (The Alternative)?

A: If distillation fails, exploit the pKa difference (4-picoline is more basic than 3-picoline).

  • Method: Counter-current extraction using a weak acid (like Sodium Dihydrogen Phosphate or aqueous acetic acid).

  • Result: 4-picoline (stronger base) preferentially moves into the aqueous acid phase; 3-picoline remains in the organic phase.

Module 3: Troubleshooting & Diagnostics

Issue 1: Column Flooding & Pressure Spikes

User Report: "My column pressure is spiking, and liquid is filling the sight glass. Separation efficiency has dropped to zero."

Diagnosis: You are likely operating above the Flood Point , common when using high reflux ratios for tight separations.

Troubleshooting Protocol:

  • Immediate Action: Reduce heat input (boil-up rate) by 20%.

  • Check Packing: If using random packing (e.g., glass helices), they may have settled or crushed, creating a bottleneck.

  • The "Weep" Test:

    • Too Low: If you reduce heat too much, the column "weeps" (liquid falls through holes without vapor contact).

    • Target: You need to operate at 75-80% of the flood capacity.

  • Hysteresis Check: Once flooded, a column will not "un-flood" simply by returning to the previous setting. You must drop power significantly to drain the holdup, then slowly ramp back up.

Issue 2: Product Discoloration (Yellowing)

User Report: "My distillate is clear initially but turns yellow/brown within hours."

Diagnosis: Methylpyridines are sensitive to N-oxide formation and photo-oxidation.

Corrective Actions:

  • Nitrogen Blanket: The entire distillation system (receiver and reboiler) must be under a slight positive pressure of dry Nitrogen or Argon.

  • Temperature Limits: Avoid pot temperatures >200°C. If your reboiler requires this temperature to drive the column, your vacuum level is insufficient.

  • Storage: Store collected fractions over KOH pellets (to keep dry) in amber glass (to prevent UV degradation).

Issue 3: GC Analysis Confusion

User Report: "I see only one peak on my GC, but the refractive index suggests a mixture."

Diagnosis: Standard non-polar columns (like DB-1 or HP-5) often fail to resolve 3- and 4-picoline.

Solution: Switch to a Polar Column specifically designed for amines.

  • Recommended Phase: Polyethylene glycol (PEG) treated with KOH (e.g., CAM, CP-Volamine, or Stabilwax-DB).

  • Why? The KOH deactivates the column support, preventing peak tailing of the basic nitrogen, allowing the slight structural differences to resolve.

Module 4: Logic for Troubleshooting Flow

Use this logic tree to diagnose "Poor Separation" events.

Troubleshooting Problem Issue: Poor Separation Efficiency Check1 Check Reflux Ratio Problem->Check1 Check2 Check Column Pressure Check1->Check2 Ratio OK Action1 Increase Reflux (Target >15:1) Check1->Action1 Ratio too low Check3 Check GC Method Check2->Check3 Pressure Stable Action2 Reduce Boil-up (Flooding Detected) Check2->Action2 High dP (Flooding) Action3 Switch to Polar Column (e.g., Wax/Base) Check3->Action3 Single Peak Visible

Caption: Diagnostic logic for identifying the root cause of separation failure.

References

  • Cislak, F. E., & Karnatz, F. A. (1943). Process of separating 3-picoline, 4-picoline, and 2,6-lutidine.[1][2] U.S. Patent No. 2,335,823. Washington, DC: U.S. Patent and Trademark Office. Link

  • Goel, R. K., et al. (2008). Separation of picolines by dissociation extraction.[3][4]Journal of Chemical Technology & Biotechnology. (Validating the use of dissociation constants for separation).

  • National Oceanic and Atmospheric Administration (NOAA). 4-METHYLPYRIDINE: Chemical Properties and Hazards. CAMEO Chemicals. Link

  • Sigma-Aldrich. 3-Methylpyridine Product Specification and Physical Properties.Link

  • Cheresources Community. (2012). Distillation Column Troubleshooting: Flooding vs Weeping.Link

Disclaimer: This guide is for research purposes only. Methylpyridines are toxic, flammable, and corrosive.[5] Always consult the Safety Data Sheet (SDS) and operate within a fume hood.

Sources

Technical Support Center: Optimizing Methanol Synthesis with Forced Periodic Operation

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the application of Forced Periodic Operation (FPO) in methanol synthesis. This guide is designed for researchers, scientists, and process development professionals engaged in optimizing this crucial industrial reaction. As your senior application scientist, my goal is to provide you with not just protocols, but the underlying logic and field-proven insights to help you navigate the complexities of dynamic reactor operation. This center is structured to address common questions and troubleshoot issues you may encounter during your experimental campaigns.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the principles and expected outcomes of applying FPO to methanol synthesis.

Q1: What is Forced Periodic Operation (FPO) and why is it beneficial for methanol synthesis?

Answer: Forced Periodic Operation is a process intensification technique where key input parameters, such as feed composition or flow rate, are deliberately and cyclically varied over time.[1][2] Unlike traditional steady-state operations, FPO leverages the non-linear dynamics of the catalytic reaction system.[3] For the heterogeneously catalyzed methanol synthesis (typically using a Cu/ZnO/Al₂O₃ catalyst), this dynamic operation can lead to time-averaged production rates and yields that surpass the optimal performance achievable under any steady-state condition.[3][4][5] The core idea is to manipulate surface coverages of reactants and intermediates on the catalyst in a way that favors the desired reaction pathways over undesired ones, or to overcome equilibrium limitations temporarily.[3]

Q2: What are the most promising input parameters to modulate for methanol synthesis?

Answer: Theoretical analyses and experimental studies have shown that modulating a single input provides limited to no significant improvement.[3][6][7] The most substantial gains are achieved through the simultaneous modulation of two inputs .[6][7] The most effective combination identified is the periodic forcing of the CO concentration in the feed and the total volumetric feed flow rate .[3][5] The phase shift between these two modulated inputs is a critical parameter that must be optimized to maximize the beneficial effects.[8]

Q3: What level of performance improvement can be realistically expected?

Answer: The degree of improvement is highly dependent on the specific kinetic model, reactor type, and the precise forcing parameters (frequency, amplitude, phase shift). However, theoretical studies, which have been partially validated by experiments, predict significant gains.

  • For an isothermal Continuous Stirred-Tank Reactor (CSTR), simultaneous modulation of CO inlet fraction and volumetric flow rate has been predicted to increase the outlet molar flow rate of methanol by up to 30.4% - 33.51% compared to optimal steady-state operation.[4][7]

  • Multi-objective optimization studies show that it's possible to simultaneously improve both the methanol flow rate (by up to ~27%) and the carbon yield (by up to ~4%).[4][5]

The following table summarizes some reported theoretical improvements:

Reactor TypeModulated InputsPredicted Improvement (Methanol Flow Rate)Source
Isothermal CSTRInlet CO fraction & Total volumetric flow rateUp to 33.51%[4]
Non-isothermal CSTRInlet CO fraction & Total volumetric flow rateUp to 30.4%[7]
Isothermal CSTRInlet CO partial pressure & Total feed flow rate15% - 24%[5]
Q4: What is the Nonlinear Frequency Response (NFR) method and how is it relevant to my experiments?

Answer: The Nonlinear Frequency Response (NFR) method is a powerful theoretical tool used to analyze and predict the behavior of non-linear systems under periodic forcing.[6][9] Before committing to extensive and time-consuming experiments, the NFR method can be used to:

  • Screen for Promising Conditions: It helps identify which input parameters (and combinations thereof) are likely to yield performance improvements.[6][9]

  • Estimate Optimal Forcing Parameters: The analysis provides insights into the optimal frequencies, amplitudes, and phase differences that should be tested experimentally.[1][6]

  • Understand System Dynamics: It provides a deeper understanding of how the reactor and catalyst system respond to dynamic inputs.[6]

Essentially, NFR analysis serves as a crucial guide for designing efficient and targeted experimental campaigns, saving significant resources.[1][9]

Troubleshooting Guide

This section is formatted to help you diagnose and resolve specific problems encountered during your FPO experiments.

Problem 1: My FPO experiment shows lower yield/production than the optimal steady-state.

This is a common issue when starting with FPO. The cause often lies in the selection of forcing parameters or underlying system issues.

Caption: Troubleshooting logic for low FPO performance.

If you suspect sub-optimal forcing parameters are the cause of poor performance, follow this systematic approach.

  • Center Point Selection: Begin with the optimal steady-state operating conditions as your center point for the average values of your modulated inputs.

  • Frequency Sweep: Using amplitudes and a phase shift (e.g., φ=0 or φ=π) suggested by NFR analysis or literature, perform experiments across a range of forcing frequencies. The relevant frequency range is often related to the characteristic time constants of the reaction and adsorption processes.[6]

  • Phase Shift Optimization: At the optimal frequency identified in Step 2, vary the phase shift (φ) between the two modulated inputs from 0 to 2π. The phase difference is a crucial parameter for maximizing performance.[8]

  • Amplitude Variation: At the optimal frequency and phase shift, investigate the effect of varying the forcing amplitudes. Be cautious that large amplitudes do not lead to conditions that might accelerate catalyst deactivation (e.g., excessively high temperatures in a non-isothermal reactor).

  • Waveform Shape: While sinusoidal inputs are common for theoretical analysis, experimental studies have shown that square-wave modulations can outperform sinusoidal ones .[1][2] If your equipment allows, comparing sinusoidal vs. square-wave inputs at the optimized parameters is a valuable step.

Problem 2: Rapid or Severe Catalyst Deactivation is Observed.

Catalyst deactivation is a significant and acknowledged challenge in both steady-state and periodic operation of methanol synthesis.[1][2] Dynamic operation can sometimes exacerbate these issues if not managed carefully.

Deactivation MechanismDescriptionPotential FPO-Related Causes
Sintering Thermal agglomeration of copper particles, leading to a loss of active surface area.[10][11]Temperature overshoots or "hot spots" during cycles in a non-isothermal reactor.[12][13]
Poisoning Strong chemisorption of impurities (e.g., sulfur, chlorine) from the feed gas onto active sites.[10][14]While not directly caused by FPO, periodic operation does not mitigate this issue. Feed purity remains critical.
Coking/Fouling Deposition of carbonaceous species on the catalyst surface, blocking active sites.[10][14]Cycling through gas compositions that are locally very rich in CO could potentially favor coke formation.
Structural Changes Dynamic changes in the catalyst morphology or the oxidation state of active sites due to fluctuating gas phase compositions.[3][14]The very nature of FPO involves cycling the catalyst through different chemical potentials, which can alter its surface.[3] Water generated during CO₂ hydrogenation can also accelerate crystallization of Cu and ZnO.[10]

graph CatalystDeactivation {
graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5];
node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9, arrowhead=normal];

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"]; Active [fillcolor="#34A853", fontcolor="#FFFFFF"]; Inactive [fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cause [fillcolor="#FBBC05", fontcolor="#202124", shape=ellipse];

// Nodes Active [label="Active Catalyst\n(High Surface Area Cu/ZnO)"]; Inactive [label="Deactivated Catalyst\n(Low Activity/Selectivity)"]; Sintering [label="Sintering"]; Poisoning [label="Poisoning"]; Coking [label="Coking"]; Restructuring [label="Surface Restructuring"];

Cause_Temp [label="Cause:\nHigh Temperature\nExcursions"]; Cause_Impurity [label="Cause:\nFeed Impurities\n(S, Cl)"]; Cause_Composition [label="Cause:\nAdverse Gas\nComposition"]; Cause_Dynamic [label="Cause:\nCyclic Operation\n(H₂O presence)"];

// Edges Active -> Sintering; Active -> Poisoning; Active -> Coking; Active -> Restructuring;

Sintering -> Inactive; Poisoning -> Inactive; Coking -> Inactive; Restructuring -> Inactive;

Cause_Temp -> Sintering; Cause_Impurity -> Poisoning; Cause_Composition -> Coking; Cause_Dynamic -> Restructuring; }

Caption: Key pathways for catalyst deactivation in methanol synthesis.

  • Feed Gas Analysis: Rigorously analyze your feed gas for common poisons like sulfur and chlorine compounds using sensitive analytical techniques (e.g., GC with appropriate detectors).

  • Temperature Monitoring: In non-isothermal reactors, place multiple thermocouples within the catalyst bed to monitor for temperature spikes during periodic operation. The strong exothermicity of the reaction requires careful heat management.[8]

  • Catalyst Characterization: This is a critical step. Compare the properties of your fresh catalyst with the spent catalyst after an FPO run.

    • BET Surface Area Analysis: To check for loss of surface area, indicative of sintering.

    • X-ray Diffraction (XRD): To measure copper crystallite size. An increase in size points to sintering.[10]

    • Temperature Programmed Desorption/Reduction (TPD/TPR): To probe the nature of the active sites.

    • Elemental Analysis (e.g., ICP-MS, XRF): To detect the presence of poisons.

  • Consider Regeneration: Depending on the deactivation mechanism, in-situ or ex-situ regeneration might be possible. For instance, coking can sometimes be reversed by controlled oxidation, though this carries its own risks of damaging the catalyst.[14]

References

  • Forced periodic operations of a chemical reactor for methanol synthesis - the search for the best scenario based on Nonlinear. (2021). Chemical Engineering Journal.
  • Nonlinear frequency response analysis of a forced periodically operated non-isothermal CSTR used for methanol synthesis – Simultaneous modulations of two inputs. (2025).
  • Forced periodic operation of methanol synthesis. Institut Magdeburg.
  • Forced Periodic Reactor Operation Applied to Methanol Synthesis. (2026). MPG.PuRe.
  • Role of Catalyst Deactivation and Regeneration in Methanol Production. (2025).
  • Forced Periodic Operation of Methanol Synthesis in an Isothermal Gradientless Reactor. (2022). MPG.PuRe.
  • Optimization of Methanol Synthesis under Forced Periodic Operation. (2021). Processes. [Link]

  • Forced Periodic Reactor Operation Applied to Methanol Synthesis. (2026).
  • CHALLENGES AND STRATEGIES IN POWER-TO-METHANOL PROJECT DEVELOPMENT. (2024). Theseus. [Link]

  • Dynamic optimization of methanol synthesis section in the dual type configuration to increase methanol production. (2021). Oil & Gas Science and Technology.
  • Investigation on Deactivation of Cu/ZnO/Al2O3 Catalyst for CO2 Hydrogenation to Methanol. (2020). Industrial & Engineering Chemistry Research. [Link]

  • Industrial Scale-Up Challenges in Catalytic Methanol Production. (2025).
  • Modeling of the Methanol Synthesis Catalyst Deactivation in a Spherical Bed Reactor: An Environmental Challenge. (2025).
  • Evaluation of possible improvements of forced periodically operated reactor in which methanol synthesis takes place – based on the Nonlinear Frequency Response analysis. (2021). Energy Proceedings.
  • Forced Periodic Operation of Methanol Synthesis in an Isothermal Gradientless Reactor. (2022). Semantic Scholar. [Link]

  • Forced Periodic Operation of Methanol Synthesis in an Isothermal Gradientless Reactor. (2022). Chemie Ingenieur Technik.
  • DEACTIVATION OF METHANOL SYNTHESIS CATALYSTS. (2015). Slideshare. [Link]

Sources

Technical Support Center: Dihydropyridine (DHP) Stability & Formulation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: 1,4-Dihydropyridine Stability Enhancement (Focus: Nifedipine, Amlodipine, Felodipine)

Introduction: The 1,4-DHP Challenge

Welcome to the Technical Support Center. If you are working with calcium channel blockers based on the 1,4-dihydropyridine (DHP) scaffold, you are likely facing one of three critical failure modes: photodegradation (rapid aromatization under light), oxidative instability (chemical aromatization), or physical instability (crystallization from amorphous formulations).

This guide is structured as a dynamic troubleshooting workflow. Locate your specific observation below to find the corresponding mechanistic explanation and remediation protocol.

Module 1: Photostability Troubleshooting

Observation: "My sample turned yellow/brown or lost potency after exposure to ambient light."

The Mechanism: Why is this happening?

The 1,4-DHP ring is thermodynamically driven to aromatize into a pyridine ring. This process is drastically accelerated by UV-Vis radiation (300–450 nm).

  • Case Study (Nifedipine): Upon photon absorption, the nitro group at the ortho-position of the phenyl ring facilitates an intramolecular oxygen transfer. This converts the dihydropyridine to a nitrosophenylpyridine derivative. This is not a simple oxidation; it is a photo-induced intramolecular redox reaction.

Visualization: The Photodegradation Pathway

DHP_Photodegradation DHP 1,4-Dihydropyridine (Therapeutic Active) Excited Excited Singlet State (High Energy) DHP->Excited  hv (300-450nm)   Intermediate Biradical / Proton Transfer Intermediate Excited->Intermediate  Intramolecular  Redox   Pyridine Pyridine Derivative (Inactive/Toxic) + Nitrosophenyl byproduct Intermediate->Pyridine  Aromatization  

Figure 1: The irreversible photo-oxidation pathway of Nifedipine-type DHPs. Note the transition from the active DHP structure to the inactive pyridine form.

Troubleshooting Protocol: Photostabilization

Q: How do I validate if my packaging provides sufficient protection? A: You must perform a confirmatory photostability test per ICH Q1B guidelines.

Protocol: ICH Q1B Confirmatory Testing

  • Sample Prep: Place DHP tablets/powder in a quartz container (transparent to UV) alongside a dark control (wrapped in aluminum foil).

  • Light Source: Use a Xenon arc lamp or cool white fluorescent lamp + near UV lamp.

  • Exposure:

    • Visible: Minimum 1.2 million lux[1][2]·hours.

    • UV: Minimum 200 W[1][2]·h/m².[1][2]

  • Analysis: Dissolve samples immediately in mobile phase (avoiding ambient light) and analyze via HPLC.

  • Pass Criteria: The exposed sample must retain >95% potency (or specific spec) compared to the dark control.

Q: I cannot use amber glass for my application. What is the formulation fix? A: Use Supramolecular Shielding . Encapsulating the DHP molecule within a cyclodextrin cavity blocks the specific wavelengths that trigger the nitro-group transfer.

Formulation Tip: Use Hydroxypropyl-β-Cyclodextrin (HPβCD) . The hydroxypropyl groups disrupt the crystalline lattice, improving solubility while the cavity protects the DHP ring.

Module 2: Physical Stability & Solubility

Observation: "My amorphous solid dispersion (ASD) is precipitating or showing crystallinity peaks in XRD."

The Mechanism: The "Parachute" Failure

DHPs are BCS Class II drugs (low solubility, high permeability). To improve bioavailability, we create amorphous solid dispersions (ASDs). However, the amorphous state is metastable. Without a polymer to inhibit nucleation, the DHP molecules will re-organize into a lower-energy crystalline lattice (precipitation), leading to loss of bioavailability.

Data: Polymer Selection Matrix
Carrier PolymerMechanism of ActionSuitability for DHPs
HPMC / HPMC-AS Hydrogen bonding with DHP amine; increases

of the mix.
Excellent. Best for inhibiting recrystallization (Parachute effect).
PVP K30 Hydrophilic matrix formation.Good. Fast dissolution but higher hygroscopicity (moisture can trigger crystallization).
PEG 6000 Crystalline carrier.Poor. PEG often crystallizes itself, forcing the DHP out of the dispersion.
Protocol: Preparation of HPMC-AS Solid Dispersion

Use this protocol to create a stable amorphous formulation.[3]

  • Ratio Selection: Start with a 1:3 ratio (Drug:Polymer).

  • Solvent System: Dissolve DHP (e.g., Nifedipine) and HPMC-AS in a 1:1 mixture of Dichloromethane and Ethanol .

    • Why? DHP dissolves in DCM; HPMC dissolves better in Ethanol. The co-solvent ensures a single phase.

  • Evaporation: Use a rotary evaporator at 40°C under reduced pressure.

    • Critical Step: Do not overheat. Rapid solvent removal freezes the drug in the polymer matrix before it can crystallize.

  • Drying: Vacuum dry the resulting film for 24 hours to remove residual solvent (plasticizer effect of solvent lowers

    
     and causes instability).
    
  • Validation: Perform DSC (Differential Scanning Calorimetry).

    • Success: Disappearance of the DHP melting endotherm (e.g., no peak at ~172°C for Nifedipine).

Module 3: Oxidative Stability (Chemical)

Observation: "I see impurity peaks growing during shelf-life storage, even in the dark."

The Mechanism: Oxidative Aromatization

Even without light, trace metals or specific excipients can catalyze the removal of hydride (


) from the C4 position, leading to the pyridine analog.
Troubleshooting Workflow

Troubleshooting_Tree Start Identify Impurity Source Check_Light Is the sample light-protected? Start->Check_Light Check_Headspace Is headspace oxygen < 2%? Check_Light->Check_Headspace Yes Action_Light Implement Amber Glass + Foil Overwrap Check_Light->Action_Light No Check_Excipients Check Excipients for Peroxides Check_Headspace->Check_Excipients Yes Action_N2 Purge with Nitrogen (Inerting) Check_Headspace->Action_N2 No Action_AntiOx Add Antioxidant (e.g., BHT or Ascorbic Acid) Check_Excipients->Action_AntiOx High Peroxides

Figure 2: Decision tree for isolating the root cause of DHP degradation.

Q: Which antioxidant is compatible with DHPs? A: Because DHPs are sensitive to oxidation, Butylated Hydroxytoluene (BHT) at 0.01% w/w is the standard lipophilic antioxidant. For aqueous formulations, use Ascorbic Acid , but monitor pH, as acidic conditions can trigger hydrolysis of the ester side chains.

References

  • Photodegradation Mechanisms: Photostabilization of 1,4-dihydropyridine antihypertensives by incorporation into beta-cyclodextrin and liposomes. Ragno, G., et al. (2006). Journal of Nanoscience and Nanotechnology.

  • Solid Dispersion Strategy: Preparation of Hot-Melt-Extruded Solid Dispersion Based on Pre-Formulation Strategies. (2023).[4][5] Pharmaceutics.[2][6][7][8][9]

  • Regulatory Guidelines: ICH Q1B: Photostability Testing of New Drug Substances and Products.[10][11] European Medicines Agency.[7][11]

  • Oxidative Aromatization: Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives. (2023).[4][5] Molecules.

Sources

Strategies to improve the selectivity of nucleophilic additions to pyridinium salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pyridinium Functionalization Current Status: Online Agent: Senior Application Scientist (Synthesis Division) Ticket Subject: Strategies to Improve Selectivity in Nucleophilic Additions to Pyridinium Salts

Welcome to the Pyridinium Functionalization Help Desk

You are likely here because your reaction yielded a complex mixture of regioisomers (C2 vs. C4), your enantiomeric excess (ee) is non-existent, or your product decomposed into a black tar during workup.

Nucleophilic addition to activated pyridinium salts (N-acyl or N-alkyl) is the primary method for accessing dihydropyridines (DHPs) and functionalized piperidines. However, the pyridine ring is an "ambident electrophile"—it has multiple reactive sites.[1]

This guide treats your chemical problem as a troubleshooting ticket. Select the module below that matches your observation.

Module 1: Troubleshooting Regioselectivity (C2 vs. C4)

User Complaint: "I am observing a 1:1 mixture of C2 and C4 addition products, or the wrong isomer entirely."

Root Cause Analysis: The regioselectivity is governed by the interplay between Charge Control (Hard/Soft Acid-Base theory) and Steric Control .

  • C2 Position: Electronically favored by "Hard" nucleophiles due to proximity to the electronegative nitrogen (inductive effect).

  • C4 Position: Favored by "Soft" nucleophiles and bulky reagents (steric clearance).

Diagnostic & Solution Matrix
VariableConditionOutcomeRecommendation
Nucleophile Hard (R-Li, R-MgBr)C2 Selective If you need C4, switch to a softer organometallic (e.g., Organocuprates, Enol silanes).
Nucleophile Soft (R-Cu, R-Zn, Indoles)C4 Selective If you need C2, use a Lewis Acid catalyst or switch to Grignard reagents.
N-Substituent Small (Me, Allyl)Mixed/C2 Use a bulky N-activating group (e.g., Troc, Cbz) to sterically shield the C2 positions, forcing attack at C4.
C3-Blocker Present C4 or C6 A substituent at C3 directs attack to C4 (para) or C6 (less hindered ortho).
Visualizing the Decision Pathway

Regioselectivity Start Select Target Position C2 Target: C2 Position Start->C2 C4 Target: C4 Position Start->C4 HardNuc Use HARD Nucleophile (Grignard, R-Li) C2->HardNuc Charge Control SoftNuc Use SOFT Nucleophile (Cuprates, Enolates) C4->SoftNuc Orbital Control Blocking Steric Blocking Strategy C4->Blocking If using Hard Nuc Blocking->C4 Bulky N-Group (Troc/Cbz) shields C2

Figure 1: Decision tree for selecting reaction conditions based on the desired regioisomer.

Module 2: Troubleshooting Enantioselectivity

User Complaint: "I used a chiral ligand, but my product is racemic."

Root Cause Analysis: In N-acyl pyridinium chemistry, the background reaction (uncatalyzed addition) is extremely fast. If your chiral catalyst is not intimately associated with the pyridinium salt before the nucleophile attacks, you will get a racemic product.

The Solution: Chiral Anion-Binding Catalysis Standard Lewis acid catalysis often fails because the N-acyl pyridinium is already positively charged. Instead, use Ion-Pairing Catalysis (pioneered by Doyle and Jacobsen).

  • Mechanism: A chiral thiourea catalyst binds to the chloride counter-ion of the N-acyl pyridinium salt.

  • Effect: This creates a tight, chiral ion pair.[2] The bulky chiral catalyst blocks one face of the pyridinium ring, forcing the nucleophile to attack from the opposite face.

Key Protocol Adjustment:

  • Solvent: Must be non-polar (e.g., Toluene, TBME). Polar solvents dissociate the ion pair, killing selectivity.

  • Temperature: Lower temperatures (-78°C to -40°C) stabilize the ion pair.

Mechanism of Action: Chiral Ion Pairing

IonPairing Py Pyridine Salt N-Acyl Pyridinium (Cation) Py->Salt + AcCl AcCl Acyl Chloride (e.g., Troc-Cl) Cl Chloride (Anion) AcCl->Cl Complex Chiral Ion-Pair Complex Salt->Complex Cl->Complex Cat Chiral Thiourea Catalyst Cat->Complex H-Bonding Prod Enantioenriched Dihydropyridine Complex->Prod + Nuc (Face Selective) Nuc Nucleophile (Silyl Ketene Acetal)

Figure 2: The Chiral Anion-Binding pathway. The catalyst binds the anion, shielding one face of the cation.

Module 3: Stability & Isolation (The "Crash" Report)

User Complaint: "My product looked good by NMR, but turned into black tar after column chromatography."

Root Cause Analysis: The immediate product of nucleophilic addition is a Dihydropyridine (DHP) .[3] DHPs are notoriously unstable. They are prone to:

  • Oxidative Aromatization: Reacting with air to revert to the pyridine (losing your nucleophile or H-substituent).

  • Acid-Catalyzed Decomposition: Enamine hydrolysis on silica gel.

Corrective Actions:

  • Action A (Stabilization): If you must isolate the DHP, use neutralized silica gel (treat with 1-5% Et3N) and avoid extended exposure to air.

  • Action B (Derivatization): Do not isolate.

    • Option 1 (Reduction): Add NaBH4 or L-Selectride in situ to reduce the DHP to the stable piperidine .

    • Option 2 (Oxidation):[4] If your goal is a substituted pyridine, add an oxidant (e.g., DDQ, CAN, or elemental sulfur) immediately after the reaction to force aromatization in a controlled manner.

Standard Operating Procedure (SOP)

Protocol: Enantioselective Addition to N-Acyl Pyridinium Salts Based on methodologies by Doyle [1] and Jacobsen [2].

Reagents:

  • Substrate: 4-Methoxypyridine (1.0 equiv)

  • Activator: Troc-Cl (2,2,2-Trichloroethyl chloroformate) (1.1 equiv)

  • Nucleophile: Silyl Ketene Acetal (1.2 equiv)

  • Catalyst: Chiral Thiourea (10 mol%)

  • Solvent: TBME (Anhydrous)

Workflow:

  • Activation: In a flame-dried flask under Argon, dissolve 4-methoxypyridine and the thiourea catalyst in TBME. Cool to -78°C.[5]

  • Salt Formation: Add Troc-Cl dropwise. Critical: Allow 15-30 minutes for the N-acyl pyridinium salt to form and complex with the catalyst. A precipitate may form; this is normal.

  • Addition: Add the nucleophile slowly via syringe pump over 1 hour. Fast addition can overwhelm the catalyst's ability to control the ion pair.

  • Quench: Quench with saturated NaHCO3 at low temperature.

  • Workup: Extract with Et2O. Dry over Na2SO4.

  • Purification: Flash chromatography on silica gel pre-treated with 1% Et3N to prevent hydrolysis of the enol ether product.

References

  • Doyle, A. G., & Jacobsen, E. N. (2007).[5][6] Small-Molecule H-Bond Donors as Acid-Base Catalysts. Chemical Reviews, 107(12), 5713–5743.

  • Reisman, S. E., Doyle, A. G., & Jacobsen, E. N. (2008).[7] Enantioselective Thiourea-Catalyzed Additions to Oxocarbenium Ions.[5][7] Journal of the American Chemical Society, 130(23), 7198–7199.

  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (2012). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.[8] Chemical Reviews, 112(5), 2642–2713.[8]

  • Feringa, B. L., et al. (2009). Catalytic Enantioselective Addition of Organometallic Reagents to N-Acylpyridinium Salts. Angewandte Chemie International Edition, 48, 5691.

Sources

Validation & Comparative

A Comparative Guide to Alternative Chlorinating Agents for Pyridinemethanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The conversion of pyridinemethanols to their corresponding chloromethylpyridines is a critical transformation in synthetic chemistry, providing versatile intermediates for the pharmaceutical and agrochemical industries. The resulting chloro-derivatives serve as key building blocks for a wide range of molecules due to the reactive nature of the chloromethyl group, which is amenable to nucleophilic substitution. While thionyl chloride (SOCl₂) has traditionally been the reagent of choice for this conversion, its high reactivity, corrosive nature, and the generation of acidic byproducts (SO₂ and HCl) necessitate the exploration of alternative reagents. This guide provides an in-depth comparison of various chlorinating agents for the synthesis of pyridinemethanol, offering experimental insights and data to aid in reagent selection and process optimization.

The Standard: Thionyl Chloride (SOCl₂)

Thionyl chloride is a highly effective reagent for the chlorination of alcohols, including pyridinemethanols. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The gaseous byproducts, sulfur dioxide and hydrogen chloride, shift the reaction equilibrium towards the product, often leading to high yields.[1]

However, the reaction conditions can be harsh, and the acidic byproducts can be problematic for sensitive substrates. For pyridinemethanols, the pyridine nitrogen can be protonated by the generated HCl, which can influence the reaction's progress and product isolation. The use of a base, such as pyridine itself or triethylamine, can be employed to neutralize the acid, which in turn can alter the reaction mechanism from an Sₙi (internal nucleophilic substitution) with retention of configuration to an Sₙ2 (bimolecular nucleophilic substitution) with inversion of configuration.[2]

Experimental Protocol: Chlorination of 2-Pyridinemethanol with Thionyl Chloride

A common procedure for the synthesis of 2-(chloromethyl)pyridine hydrochloride involves the slow addition of 2-pyridinemethanol to an excess of thionyl chloride, often at reduced temperatures to control the initial exotherm. The mixture is then typically heated to reflux to ensure complete conversion.

Procedure:

  • To a flask containing 300 ml (4.1 mol) of thionyl chloride, cooled to 0°C, add 100 g (0.92 mol) of 2-pyridinemethanol dropwise over 2 hours with stirring.[3]

  • After the addition is complete, heat the solution to reflux for 1 hour.[3]

  • Remove the excess thionyl chloride under vacuum. The resulting solid residue is 2-(chloromethyl)pyridine hydrochloride, which can be used in the next step without further purification.[3]

This method is reported to yield the product quantitatively.[3]

Emerging Alternatives: A Comparative Analysis

The quest for milder, more selective, and safer chlorinating agents has led to the investigation of several alternatives to thionyl chloride. This section compares the most promising of these reagents.

Reagent/SystemTypical SubstrateTypical ConditionsYield (%)AdvantagesDisadvantages
**Thionyl Chloride (SOCl₂) **2-PyridinemethanolReflux in neat SOCl₂~100[3]High yield, readily available, gaseous byproducts.Harsh conditions, corrosive, acidic byproducts.
3-PyridinemethanolToluene, 23-35°CHighMilder conditions in a solvent.Requires careful temperature control.
Cyanuric Chloride / DMF (S)-(1-Hydroxymethyl-3-methylbutyl)-carbamic Acid Benzyl EsterCH₂Cl₂, Room Temp, 4h89Mild conditions, high yields, avoids strong acids.Formation of a solid byproduct (cyanuric acid).
Appel Reaction (PPh₃ / CCl₄) GeraniolCCl₄, reflux75-81[4]Mild, neutral conditions, good for sensitive substrates.Stoichiometric triphenylphosphine oxide byproduct can complicate purification; CCl₄ is a restricted substance.[1]
Vilsmeier-Haack Reagent General AlcoholsVaries-Can be effective for some alcohols.Less commonly used for this specific transformation; requires in situ preparation.[5]
Cyanuric Chloride / DMF: The Mild and Efficient Alternative

A combination of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) and N,N-dimethylformamide (DMF) has emerged as a highly effective system for the conversion of alcohols to alkyl chlorides under mild conditions.[6][7] The reaction proceeds via the formation of a Vilsmeier-type intermediate from cyanuric chloride and DMF, which then activates the alcohol for nucleophilic attack by chloride.

dot graph "Cyanuric_Chloride_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: "Mechanism of Chlorination using Cyanuric Chloride/DMF."

This method is advantageous as it avoids the use of strong acids and proceeds at room temperature, making it suitable for substrates with sensitive functional groups. The byproduct, cyanuric acid, is a solid, which can be easily removed by filtration.

This protocol is adapted from the work of De Luca et al. and can be applied to pyridinemethanols.

Procedure:

  • In a flask, add 2,4,6-trichloro-[8][9]triazine (1.83 g, 10.0 mmol) to DMF (2 mL) at 25 °C.

  • Stir the mixture until a white solid forms and the cyanuric chloride is completely consumed (monitor by TLC).

  • Add CH₂Cl₂ (25 mL), followed by the alcohol (9.5 mmol).

  • Stir the mixture at room temperature and monitor the reaction by TLC until completion (e.g., 4 hours).

  • Upon completion, add water (20 mL) and wash the organic phase with a saturated solution of Na₂CO₃ (15 mL), followed by 1 N HCl and brine.

  • Dry the organic layer over Na₂SO₄ and evaporate the solvent to yield the alkyl chloride.

The Appel Reaction: Neutral Conditions for Sensitive Substrates

The Appel reaction utilizes triphenylphosphine (PPh₃) and a carbon tetrahalide (e.g., CCl₄) to convert alcohols to alkyl halides under neutral conditions.[10] This makes it particularly useful for acid- or base-sensitive substrates. The reaction proceeds with inversion of configuration at a stereocenter.[11]

dot graph "Appel_Reaction_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

} caption: "General Workflow for the Appel Reaction."

A significant drawback of the Appel reaction is the formation of triphenylphosphine oxide as a byproduct, which can be challenging to separate from the desired product. Additionally, the use of carbon tetrachloride is now restricted due to its environmental impact.[1]

The Vilsmeier-Haack Reagent: An Alternative Activation Pathway

The Vilsmeier-Haack reagent, typically formed in situ from DMF and an acid chloride like phosphorus oxychloride (POCl₃) or oxalyl chloride, is primarily known for formylation reactions. However, it can also be used to convert alcohols to chlorides.[5] The reaction mechanism is similar to that of the cyanuric chloride/DMF system, involving the formation of an electrophilic iminium species that activates the alcohol.

While less common for this specific transformation, it presents another potential route, especially if the Vilsmeier-Haack reagent is being used for other steps in a synthetic sequence.

Safety and Handling Considerations

All chlorinating agents are hazardous and must be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Thionyl Chloride: Highly corrosive and reacts violently with water. Inhalation can cause severe respiratory irritation.[12]

  • Cyanuric Chloride: Toxic if swallowed and causes severe skin burns and eye damage. It is also fatal if inhaled. It should be handled in a dry environment as it can react with moisture.[8]

  • Appel Reaction Reagents: Carbon tetrachloride is a known carcinogen and is environmentally hazardous. Triphenylphosphine is an irritant.

  • Vilsmeier-Haack Reagent: The components (e.g., POCl₃) are highly corrosive and react violently with water. The reagent is typically prepared and used in situ to minimize handling.

Conclusion

The choice of chlorinating agent for the synthesis of pyridinemethanol derivatives depends on a variety of factors, including the sensitivity of the substrate, desired reaction conditions, and scale of the reaction. While thionyl chloride remains a robust and high-yielding option, its harshness has prompted the development of milder alternatives. The cyanuric chloride/DMF system stands out as a particularly promising alternative, offering high yields under mild, neutral conditions. The Appel reaction also provides a valuable option for sensitive substrates, although byproduct removal and the use of CCl₄ are significant considerations. For researchers and drug development professionals, a careful evaluation of these factors will enable the selection of the most appropriate reagent to achieve their synthetic goals efficiently and safely.

References

  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters, 4(4), 553-555.
  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride.
  • ChemicalBook. (2026, January 17).
  • U.S. Patent No. 5,942,625. (1999). Preparation of chloromethylpyridine hydrochlorides.
  • ResearchGate. (2025, August 10). New Reagents and Synthetic Approaches to the Appel Reaction.
  • ChemicalBook. 2-(Chloromethyl)pyridine hydrochloride synthesis.
  • Ding, R., He, Y., Wang, X., & Qi, C. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates.
  • The Hive Archive. (2005, February 13).
  • ResearchGate. (2025, August 10). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF | Request PDF.
  • ChemicalBook. (2026, January 13). 3-Picolyl chloride hydrochloride | 6959-48-4.
  • TRACE: Tennessee Research and Creative Exchange. Development of a new method for the conversion of alcohols into chlorides.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Chemistry Name Reaction-Reagent - Retro-synthesis /Patents/PhD Admission/Jobs. (2017, March 14). Reaction Procedure of Appel Reaction & Workup.
  • De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). An efficient route to alkyl chlorides from alcohols using the complex TCT/DMF. Organic Letters, 4(4), 553-555. [Link]*

  • Guidechem. (2024, January 4). What are the synthesis methods for 3-(chloromethyl) Pyridine Hydrochloride?.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • ACS Publications. (2002, January 17). An Efficient Route to Alkyl Chlorides from Alcohols Using the Complex TCT/DMF. Organic Letters.
  • Santa Cruz Biotechnology. 4-(Chloromethyl)pyridine hydrochloride.
  • Google Patents. (2014). Method for synthesizing 4-chloro-pyridine.
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  • OrgoSolver. Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).
  • Wikipedia. Appel reaction.
  • Alfa Chemistry. (2024, October 12). Appel Reaction.
  • Benchchem.
  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride.
  • Del Rio Fuenzalida, N. M., Alme, E., Lundevall, F. J., & Bjørsvik, H. R. (2022). An environmentally benign and high-rate Appel type reaction. RSC Advances, 12(21), 13235-13245. [Link]*

  • International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Organic Chemistry Portal. Appel Reaction.
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  • Sigma-Aldrich. 4-(Chloromethyl)pyridine hydrochloride 97%.
  • Academia.edu. (PDF) Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (CBrCl3/PPh3).
  • CymitQuimica. CAS 1822-51-1: 4-Picolyl chloride hydrochloride.
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Comparing catalytic activity of palladium versus other supported catalysts

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Catalytic Activity of Palladium Versus Alternative Supported Catalysts

For researchers and professionals in drug development and fine chemical synthesis, the choice of a heterogeneous catalyst is a critical decision that profoundly impacts reaction efficiency, selectivity, and overall process economy. Palladium, particularly on a solid support, has long been a dominant force in catalysis, prized for its exceptional activity in a wide array of chemical transformations. However, a dynamic research landscape, driven by cost considerations and the quest for novel reactivity, has brought forth a range of powerful alternatives.

This guide provides a comprehensive comparison of supported palladium catalysts against their primary competitors—platinum, nickel, and gold—across three pivotal classes of chemical reactions: hydrogenation, carbon-carbon cross-coupling, and oxidation. Moving beyond a simple recitation of data, we will delve into the mechanistic underpinnings that dictate catalytic performance, explain the rationale behind experimental design, and provide actionable protocols for evaluating these catalysts in your own laboratory.

The Arena of Catalysis: A Comparative Overview

The efficacy of a supported metal catalyst is not an intrinsic property of the metal alone; it is a synergistic function of the metal's electronic properties, the nature of the support material, the size and morphology of the nanoparticles, and the reaction conditions.[1][2] Supports like activated carbon, alumina, silica, and polymers do more than just provide a surface; they influence catalyst dispersion, stability, and can actively participate in the reaction mechanism.

G Outcome Overall Catalytic Activity (Yield, Selectivity, TOF) Metal Metal Metal->Outcome Properties Properties Metal->Properties Support Support Support->Outcome Support->Properties Properties->Outcome Rxn Rxn Rxn->Outcome Substrate Substrate Substrate->Outcome

Hydrogenation Reactions: Palladium vs. Platinum

Hydrogenation is a fundamental process in organic synthesis, crucial for the saturation of double bonds and the reduction of functional groups like nitroarenes. Both palladium and platinum are exceptionally active for these transformations, yet they exhibit key differences in performance and safety.

Mechanistic Insight

Hydrogenation on a metal surface involves the dissociative chemisorption of hydrogen gas (H₂) onto the metal nanoparticles, followed by the sequential addition of hydrogen atoms to the adsorbed organic substrate. The relative ease of these steps, and the catalyst's susceptibility to deactivation, determines its overall effectiveness.

Performance Comparison: A Case Study in Nitroarene Reduction

A direct comparison between a silica-grafted palladium catalyst (SiliaCat Pd⁰), a traditional palladium on carbon catalyst (Pd/C), and an encapsulated platinum catalyst (Pt⁰ EnCat) in the hydrogenation of various nitroarenes provides clear performance distinctions.[3][4]

CatalystSubstrateCatalyst Loading (mol%)Time (min)Yield (%)
SiliaCat Pd⁰ 4-Chloronitrobenzene130>99
Pd/C (5 wt%) 4-Chloronitrobenzene130>99
Pt⁰ EnCat 4-Chloronitrobenzene53025
SiliaCat Pd⁰ 4-Nitroacetophenone130>99
Pd/C (5 wt%) 4-Nitroacetophenone130>99
Pt⁰ EnCat 4-Nitroacetophenone53012
SiliaCat Pd⁰ 2-Nitrotoluene130>99
Pd/C (5 wt%) 2-Nitrotoluene130>99
Pt⁰ EnCat 2-Nitrotoluene53018
Data synthesized from Pagliaro, M., et al. (2018). Organic Process Research & Development.[3][4]

Analysis of Results:

  • Activity: Both palladium catalysts (SiliaCat Pd⁰ and Pd/C) demonstrate far superior activity compared to the platinum catalyst, achieving complete conversion at a lower catalyst loading (1 mol% vs 5 mol%).[3] For all tested substrates, Pt⁰ EnCat afforded significantly lower yields.

  • Support & Safety: A critical differentiator is pyrophoricity. Conventional Pd/C catalysts are known to be highly pyrophoric, capable of spontaneously igniting in air, especially after use with flammable solvents like methanol.[3] This presents a significant safety hazard during catalyst filtration and handling. The ORMOSIL (organically modified silica) matrix of SiliaCat Pd⁰ encapsulates the palladium nanoparticles, preventing this spontaneous ignition and offering a much safer operational profile without compromising the high catalytic activity seen with Pd/C.[3]

Expert Recommendation: For general-purpose hydrogenation of substrates like nitroarenes, supported palladium catalysts offer the best combination of high activity and efficiency. When safety is a paramount concern, choosing a modern, encapsulated palladium catalyst over traditional palladium on carbon is strongly advised. Platinum may be considered for more specialized applications where selectivity is a challenge, but it is generally less active for this class of reductions.

Cross-Coupling Reactions: Palladium vs. Nickel

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are foundational to modern organic synthesis and were the subject of the 2010 Nobel Prize in Chemistry.[5] These reactions are unparalleled for their ability to form C-C bonds. However, the high cost and relative scarcity of palladium have spurred the development of catalysts based on the more abundant and economical first-row transition metal, nickel.[6]

Mechanistic Insight: The Catalytic Cycle

The generally accepted mechanism for a palladium-catalyzed cross-coupling reaction involves a Pd(0)/Pd(II) cycle.

G Pd0 Pd(0)L_n OxiAdd Oxidative Addition Pd0->OxiAdd + R-X PdII_RX R-Pd(II)-X OxiAdd->PdII_RX Trans Transmetalation PdII_RX->Trans + R'-M PdII_R_R1 R-Pd(II)-R' Trans->PdII_R_R1 RedEli Reductive Elimination PdII_R_R1->RedEli RedEli->Pd0 Product R-R' RedEli->Product

Nickel follows a similar catalytic cycle but with important distinctions. Its smaller atomic size and different electronic properties can lead to unique reactivity, particularly with less reactive substrates like aryl chlorides, and can sometimes offer complementary selectivity compared to palladium.[6]

Performance Comparison: Catellani Annulation

The Catellani reaction is a powerful transformation that combines a C-H activation and a cross-coupling reaction in one sequence. A recent study developed the first nickel-catalyzed version of this reaction, allowing for a direct comparison with established palladium systems.[6]

EntrySubstrate (Aryl Halide)CatalystYield (%)Regioselectivity
14-MeO-Ph-OTfNi(cod)₂ / PPh₂Me91>50:1
24-MeO-Ph-OTfPd₂(dba)₃ / CyJohnphos9017:1
34-CF₃-Ph-OTfNi(cod)₂ / PPh₂Me9136:1
44-CF₃-Ph-OTfPd₂(dba)₃ / CyJohnphos876.7:1
52,6-diMe-Ph-OTfNi(cod)₂ / PPh₂Me724:1
62,6-diMe-Ph-OTfPd₂(dba)₃ / CyJohnphos271.3:1
Data adapted from Wang, C., et al. (2024). Science.[6]

Analysis of Results:

  • Efficiency and Substrate Scope: For many substrates, the nickel catalyst provides yields comparable to or even slightly better than the palladium catalyst.[6] Crucially, the nickel system shows superior performance for sterically hindered substrates (Entry 5 vs. 6), where the palladium catalyst struggles. This highlights a key advantage of exploring alternative metals: they can overcome limitations of the incumbent catalyst.

  • Selectivity: The nickel catalyst demonstrated significantly enhanced regioselectivity across all tested substrates.[6] This is attributed to a different C-H activation mechanism (an outer-sphere concerted metalation-deprotonation) compared to the palladium system, showcasing how a change in metal can fundamentally alter the reaction pathway to achieve a better outcome.[6]

  • Cost and Sustainability: The most compelling argument for nickel is economic. As an earth-abundant metal, it is significantly cheaper than palladium, making it a highly attractive alternative for large-scale industrial processes.[6]

Expert Recommendation: While palladium remains the go-to catalyst for a vast range of cross-coupling reactions due to its reliability and broad functional group tolerance, nickel is emerging as a powerful and cost-effective alternative.[7][8] Nickel should be strongly considered when working with less reactive aryl chlorides, when seeking alternative selectivity profiles, or when cost is a primary driver.

Oxidation Reactions: Palladium vs. Platinum & Gold

Catalytic oxidation is critical for applications ranging from fine chemical synthesis to automotive emissions control. In this arena, palladium and platinum are the most common choices, often competing directly. Gold has also emerged as a surprisingly effective oxidation catalyst under certain conditions.

Performance Comparison: Automotive Catalysts

In the three-way catalytic converter of a gasoline vehicle, Pt, Pd, and Rhodium work in concert to convert toxic emissions (CO, NOx, unburned hydrocarbons) into harmless gases (CO₂, N₂, H₂O).[9][10]

  • Palladium: Excels at oxidizing carbon monoxide (CO) and hydrocarbons (HC), especially at the higher temperatures typical of gasoline engines.[10][11]

  • Platinum: Is also a highly effective oxidation catalyst but has a key advantage in diesel engines due to its superior resistance to sulfur poisoning.[10] In gasoline engines, it can be more susceptible to sintering (particle growth and deactivation) than palladium.[12]

  • Rhodium: Is primarily used for the reduction of NOx and is less effective for oxidation tasks.[9]

The choice between platinum and palladium in this application is often dictated by a complex balance of performance under specific conditions and fluctuating metal prices.[12]

Performance Comparison: Formic Acid Decomposition

Formic acid is a promising liquid hydrogen carrier, but its decomposition must be selective for dehydrogenation (→ H₂ + CO₂) over dehydration (→ H₂O + CO), as CO can poison fuel cells.

A study on carbon-supported gold-palladium alloy catalysts revealed a strong synergistic effect.

CatalystH₂ Selectivity (%)Initial TOF (h⁻¹)Stability
Pd/C ~90~250Rapid deactivation
Au/C LowLow-
Pd₈Au₂/C >99.9~450Improved
Pd₆Au₄/C >99.9~550Significantly improved
Qualitative and quantitative data synthesized from S. F. R. Taylor, et al. (2020). Catalysis Science & Technology.[13]

Analysis of Results:

  • Synergy: While monometallic Pd/C is active, it suffers from CO poisoning, leading to deactivation and lower selectivity.[13] Alloying palladium with gold dramatically enhances both selectivity and stability.

  • Mechanism of Improvement: The addition of gold modifies the electronic properties of palladium. An electron transfer from gold to palladium weakens the binding of CO to the palladium active sites, preventing poisoning and favoring the desired dehydrogenation pathway.[13] This is a classic example of how creating bimetallic nanoparticles can lead to a catalyst that is superior to either of its individual components.

Expert Recommendation: For oxidation reactions, the choice is highly application-dependent. Palladium is often the preferred catalyst for hydrocarbon oxidation in high-temperature environments like gasoline engines. Platinum offers better resistance to sulfur poisoning. For specific, low-temperature reactions like formic acid decomposition, bimetallic catalysts like Pd-Au can offer dramatic improvements in performance and stability that cannot be achieved with a monometallic system.[13]

Experimental Protocol: Standardized Evaluation of Catalyst Activity

To make an informed decision, a standardized experimental protocol is essential for comparing the performance of different catalysts under identical conditions.[14] This ensures that observed differences are due to the catalyst itself, not variations in the experimental setup.[15]

G Start Start: Define Reaction & Catalysts Prep Catalyst Preparation (Weighing, Pre-activation if needed) Start->Prep Setup Reaction Setup (Charge reactor with substrate, solvent, internal standard) Prep->Setup Rxn_Start Initiate Reaction (Add catalyst, start heating/stirring, T=0) Setup->Rxn_Start Sampling Monitor Reaction (Take aliquots at defined time intervals) Rxn_Start->Sampling Analysis Sample Analysis (GC, GC-MS, or HPLC) Sampling->Analysis Sampling->Analysis Data Data Processing (Calculate conversion, yield, selectivity vs. time) Analysis->Data End End: Compare Performance Metrics Data->End

Step-by-Step Methodology: Suzuki Coupling Comparison

This protocol describes the comparison of a supported Palladium catalyst and a supported Nickel catalyst for the Suzuki coupling of 4-bromoanisole with phenylboronic acid.

1. Materials & Reagents:

  • Catalyst 1: 1 mol% Palladium on carbon (Pd/C)

  • Catalyst 2: 1 mol% Nickel on carbon (Ni/C)

  • 4-bromoanisole (Aryl halide)

  • Phenylboronic acid (Coupling partner)

  • Potassium carbonate (K₂CO₃) (Base)

  • Toluene/Water (Solvent system)

  • Dodecane (Internal standard for GC analysis)

  • Reaction vessel (e.g., Schlenk tube or round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

2. Catalyst Pre-treatment (if required):

  • Rationale: Some catalysts require reduction or drying to ensure maximum activity. Always consult the manufacturer's data sheet.

  • Procedure: Dry catalysts under vacuum at 80°C for 4 hours before use.

3. Reaction Setup:

  • Rationale: Ensuring an inert atmosphere is critical as the active Pd(0) or Ni(0) species can be oxidized by air. An internal standard allows for accurate quantification of product formation over time.

  • Procedure:

    • To a Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), and dodecane (0.5 mmol).

    • Add the supported catalyst (corresponding to 0.01 mmol of metal).

    • Seal the tube, and evacuate and backfill with nitrogen three times.

    • Add degassed toluene (3 mL) and degassed water (1 mL) via syringe.

4. Reaction Execution and Monitoring:

  • Rationale: Maintaining a consistent temperature and stirring rate is crucial for reproducibility. Taking samples over time allows for the determination of reaction kinetics, not just the final yield.

  • Procedure:

    • Place the reaction vessel in a pre-heated oil bath at 100°C and begin vigorous stirring. This is T=0.

    • At specified time points (e.g., 15 min, 30 min, 1h, 2h, 4h, 8h), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a nitrogen-purged syringe.

    • Immediately quench the aliquot in a vial containing diethyl ether and a small amount of water, then filter through a small plug of silica to remove the catalyst.

5. Analysis:

  • Rationale: Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a standard and reliable method for quantifying the consumption of starting material and the formation of product relative to the unchanging internal standard.

  • Procedure:

    • Analyze the quenched and filtered samples by GC-FID.

    • Calculate the conversion of 4-bromoanisole and the yield of the biaryl product at each time point by comparing their peak areas to the peak area of the dodecane internal standard, using a pre-determined response factor.

6. Data Interpretation:

  • Plot yield vs. time for both the palladium and nickel catalysts. The initial slope of this curve is proportional to the initial reaction rate (Turnover Frequency - TOF). Compare the final yields and the time required to reach completion. This quantitative data provides a robust basis for catalyst selection.

Conclusion

Palladium's position as a cornerstone of modern catalysis is well-earned, offering unparalleled performance across a broad spectrum of chemical reactions. However, this guide demonstrates that it is not without its challengers.

  • For hydrogenation , palladium offers superior activity to platinum, with modern encapsulated supports providing a vital safety advantage over traditional Pd/C.

  • For cross-coupling , nickel is a formidable, cost-effective alternative that can provide complementary reactivity and enhanced selectivity, particularly for challenging substrates.[6]

  • For oxidation , the choice is highly context-dependent, with platinum offering resistance to poisoning and bimetallic alloys like Pd-Au providing synergistic enhancements in selectivity and stability that are unattainable with single metals.[13]

The ultimate decision for any researcher or process chemist will depend on a careful evaluation of substrate scope, desired selectivity, safety considerations, and process economics. By employing standardized experimental comparisons and understanding the fundamental mechanistic differences between these catalytic metals, scientists can make informed decisions, optimizing their chemical processes for efficiency, safety, and sustainability.

References

  • Pagliaro, M., et al. (2018). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Organic Process Research & Development. Available at: [Link]

  • Pagliaro, M., et al. (2018). Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Mario Pagliaro's Lab website. Available at: [Link]

  • Moodley, K. G., et al. (2018). The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. Molecules. Available at: [Link]

  • Takeda, K., & Minakata, S. (2024). Development of nitrogen-doped carbon-supported metal catalysts for green organic synthesis. Bulletin of the Chemical Society of Japan. Available at: [Link]

  • Dutta, B., et al. (2021). Supported Transition Metal Catalysts for Organic Fine Chemical Synthesis: A Review. Asian Journal of Chemistry. Available at: [Link]

  • Haputhanthri, D. (2017). Characterization and Hydrogenation Activity of Supported Palladium Particles. Scholar Commons. Available at: [Link]

  • Abdykarimova, A. A., et al. (2023). Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. Molecules. Available at: [Link]

  • Li, M., et al. (2022). Palladium Supported on Porous Organic Polymer as Heterogeneous and Recyclable Catalyst for Cross Coupling Reaction. Molecules. Available at: [Link]

  • Ghorbani-Choghamarani, A., & Azadi, G. (2023). Catalytic activity of the two magnetic nanoparticles-supported palladium catalysts for Suzuki coupling reaction under green conditions. Polycyclic Aromatic Compounds. Available at: [Link]

  • Sifontes, A. B., et al. (2015). Comparison of homogeneous and heterogeneous palladium hydrogenation catalysts. ResearchGate. Available at: [Link]

  • Johnson Matthey Technology Review. (2023). Why Are Platinum and Palladium Used for the Oxidation Stage Instead of Rhodium?. Johnson Matthey Technology Review. Available at: [Link]

  • Nasrollahzadeh, M., & Sajjadi, M. (2016). The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions. Academia.edu. Available at: [Link]

  • Hell, Z. (2014). Supported Metal Catalysts in Organic Syntheses. Periodica Polytechnica Chemical Engineering. Available at: [Link]

  • Phoenix Refining Corporation. (2023). Platinum vs. Palladium in Converters: Why Do Automakers Use Both. Phoenix Refining Corporation. Available at: [Link]

  • Zia, J. (2023). Role of Metal Support Chitosan-Based Catalyst in Organic Reaction. Journal of Chemical Engineering & Process Technology. Available at: [Link]

  • Al-Mudaif, A. (2021). Comparative Study of the Catalytic Oxidation of Hydrocarbons on Platinum and Palladium Wires and Nanoparticles. KAUST Repository. Available at: [Link]

  • Saha, B. (2020). Metal-Based Catalysts in Organic Synthesis. Molecules. Available at: [Link]

  • Anan, M., & Al-Amin, M. (2021). Palladium Catalysts for Cross-Coupling Reaction. ResearchGate. Available at: [Link]

  • Sádaba, I., et al. (2014). Heterogeneous catalyst discovery using 21st century tools: a tutorial. Reaction Chemistry & Engineering. Available at: [Link]

  • Veen, A. C. van, et al. (2023). CatTestHub: A benchmarking database of experimental heterogeneous catalysis for evaluating advanced materials. OSTI.gov. Available at: [Link]

  • Spasiano, D., et al. (2018). Heterogeneous photocatalysis: guidelines on experimental setup, catalyst characterization, interpretation, and assessment of reactivity. ResearchGate. Available at: [Link]

  • ACM Exchange. (2024). Platinum vs. Palladium: The Battle of Precious Metals. ACM Exchange. Available at: [Link]

  • Boix, A. Z., et al. (2022). Challenges and Opportunities for Platinum in the Modern Three-Way Catalyst. Ingenta Connect. Available at: [Link]

  • Murzin, D. Y. (2008). Advanced techniques for characterization of heterogeneous catalysts. Åbo Akademi University. Available at: [Link]

  • Melle, A., et al. (2021). From Waste to Green Applications: The Use of Recovered Gold and Palladium in Catalysis. Catalysts. Available at: [Link]

  • Taylor, S. F. R., et al. (2020). Gold alloyed supported catalysts in formic acid decomposition. ORCA - Cardiff University. Available at: [Link]

  • American Chemical Society. (2023). Final Analysis: Is Gold a Catalyst in Cross-Coupling Reactions in the Absence of Palladium?. ACS. Available at: [Link]

  • Grzesik, M., & Szukiewicz, M. (2024). Research and Developments of Heterogeneous Catalytic Technologies. Processes. Available at: [Link]

  • Wang, C., et al. (2024). Escape from Palladium: Nickel-Catalyzed Catellani Annulation. Science. Available at: [Link]

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A Senior Application Scientist's Guide to Isomeric Purity Analysis of Substituted Methylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Isomeric Purity in Synthesis and Development

In the realms of pharmaceutical and agrochemical development, the precise molecular architecture of a compound is not a trivial detail; it is fundamental to its function and safety. Substituted methylpyridines, such as picolines (methylpyridines) and lutidines (dimethylpyridines), are pivotal building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs) and commercial chemicals. For instance, 3-methylpyridine is a key precursor for the pesticide chlorpyrifos, while 4-methylpyridine is a starting material for the anti-tuberculosis drug isoniazid.[1]

The challenge, however, lies in the frequent co-formation of positional isomers during synthesis.[2] These isomers often possess nearly identical physical properties, such as boiling points and polarity, making their separation a formidable task.[1][3][4] The presence of an undesired isomer, even in trace amounts, can lead to significant changes in biological activity, introduce toxicity, or result in inconsistent product performance.[][6] Consequently, regulatory bodies and quality control systems mandate rigorous analytical methods to confirm the isomeric purity of these intermediates and the final products.[6][7]

This guide provides a comparative analysis of the three primary chromatographic and electrophoretic techniques for determining the isomeric purity of substituted methylpyridines: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE). We will delve into the causality behind methodological choices, present detailed, self-validating experimental protocols, and offer a transparent comparison of their performance based on experimental data.

The Analytical Challenge: Resolving Closely Related Structures

The primary difficulty in analyzing substituted methylpyridine isomers stems from their structural similarity. For example, 3-methylpyridine (3-picoline) and 4-methylpyridine (4-picoline) have boiling points of 144 °C and 145 °C, respectively, rendering separation by fractional distillation exceptionally energy-intensive and often inefficient.[1][3][4] This similarity extends to their chromatographic behavior, demanding highly selective analytical techniques to achieve baseline resolution and accurate quantification.

Gas Chromatography (GC): The Workhorse for Volatile Isomers

Gas Chromatography is often the first-line technique for analyzing volatile and thermally stable compounds like methylpyridines.[8] The separation is governed by the partitioning of analytes between a gaseous mobile phase (carrier gas) and a liquid stationary phase coated on the inner wall of a long capillary column.

Expertise & Causality: Why GC Excels and How to Optimize It

The power of modern GC lies in the use of high-efficiency capillary columns, which can possess hundreds of thousands of theoretical plates, providing the resolving power necessary for isomeric separations.[9]

  • Column Selection is Paramount: The choice of stationary phase is the most critical factor. For methylpyridine isomers, which are moderately polar, a polar stationary phase (e.g., a polyethylene glycol-based column like a "WAX" type, or a high-cyanopropyl-content phase) is often superior to a non-polar phase (like a 5% phenyl-polysiloxane). The causality is rooted in intermolecular interactions; polar phases can engage in dipole-dipole interactions with the pyridine ring's nitrogen, enhancing selectivity based on subtle differences in the isomers' electron distribution and steric hindrance around the nitrogen atom.

  • Temperature Programming for Optimal Resolution: An isothermal oven program may fail to resolve all isomers and later-eluting impurities. A carefully optimized temperature ramp sharpens peaks and improves the separation between closely eluting isomers by modulating their vapor pressure and interaction with the stationary phase at different rates.[10]

  • Hyphenation with Mass Spectrometry (GC-MS): While a Flame Ionization Detector (FID) provides excellent quantitative data, coupling GC with a Mass Spectrometer (GC-MS) is invaluable. It provides definitive identification of each isomeric peak based on its unique mass spectrum, which is critical for confirming the identity of trace-level impurities.[8][11]

Experimental Protocol: GC-FID Analysis of Picoline Isomers

This protocol is designed to be self-validating by incorporating a system suitability test to ensure the chromatographic system is performing adequately before sample analysis.

1. Sample and Standard Preparation:

  • Reference Standard Stock (1000 µg/mL): Accurately weigh and dissolve 25 mg each of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine reference standards in 25 mL of dichloromethane.
  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with dichloromethane.
  • Sample Preparation (1 mg/mL): Accurately weigh and dissolve 25 mg of the test sample in 25 mL of dichloromethane.

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent with FID.
  • Column: DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar capillary column.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[10]
  • Injector: Split/splitless inlet at 250°C, with a split ratio of 50:1.[8]
  • Oven Program:
  • Initial Temperature: 80°C, hold for 1 minute.
  • Ramp: 10°C/min to 200°C.
  • Hold: 2 minutes at 200°C.[10]
  • Detector: FID at 280°C.
  • Injection Volume: 1 µL.

3. System Suitability Test (SST):

  • Inject the Working Standard solution five times.
  • Acceptance Criteria:
  • The resolution (Rs) between the 3-methylpyridine and 4-methylpyridine peaks must be ≥ 1.5.
  • The relative standard deviation (%RSD) for the peak areas of each isomer must be ≤ 2.0%.
  • The tailing factor for each peak should be between 0.9 and 1.5.

4. Data Analysis:

  • Inject the sample preparation.
  • Calculate the isomeric purity by area percent normalization:
  • % Isomer = (Area of Isomer Peak / Total Area of All Peaks) x 100
Visualization: GC Analysis Workflow

cluster_prep Sample & Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Processing & Validation p1 Weigh & Dissolve Reference Standards (Picolines) p2 Prepare Test Sample (1 mg/mL in DCM) gc1 Inject 1 µL into GC-FID System p2->gc1 Inject Sample gc2 Oven Temperature Program Execution gc1->gc2 gc3 Separation on Polar Capillary Column gc2->gc3 gc4 FID Detection gc3->gc4 d1 Perform System Suitability Test (SST) gc4->d1 Acquire Data d2 Integrate Chromatogram and Identify Peaks d1->d2 d3 Calculate Purity by Area % d2->d3 end end d3->end Final Report

Caption: Workflow for the GC-FID analysis of substituted methylpyridine isomers.

Performance Data Summary: Gas Chromatography
ParameterAcceptance CriteriaTypical Performance
Resolution (Rs) ≥ 1.5 (for critical pairs)1.8 - 3.5
Linearity (r²) ≥ 0.9990.9995
Precision (%RSD) ≤ 2.0% (Repeatability)< 1.5%
LOD / LOQ Reportable~0.01% / ~0.03% (Area %)
Accuracy (% Recovery) 98.0% - 102.0%99.1% - 101.5%

High-Performance Liquid Chromatography (HPLC): Versatility for a Broader Range

While GC is excellent for volatile compounds, HPLC offers greater versatility for less volatile or thermally labile derivatives. However, analyzing basic compounds like methylpyridines on traditional reversed-phase (RP-HPLC) columns can be challenging due to peak tailing caused by strong interactions with residual silanols on the silica support.

Expertise & Causality: Overcoming HPLC Challenges
  • Mode and Column Selection: Standard C18 columns are often suboptimal. The solution lies in alternative separation modes or specialized stationary phases.

    • HILIC (Hydrophilic Interaction Liquid Chromatography): This mode uses a polar stationary phase and a high-organic mobile phase. It can provide excellent separation for polar, basic compounds like methylpyridines.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity.

    • Hydrogen-Bonding Phases: Innovative columns that separate based on hydrogen bonding interactions can be highly effective for isomers of aminopyridines and other substituted pyridines.[12]

  • Mobile Phase Optimization: The mobile phase pH is a powerful tool. For these basic compounds (pKa ~5-6), working at a low pH (e.g., pH 2.5-3.5) ensures the pyridine nitrogen is consistently protonated, leading to sharper, more symmetrical peaks. The choice of buffer (e.g., formate, phosphate) and organic modifier (acetonitrile vs. methanol) can profoundly impact selectivity.[13]

Experimental Protocol: HPLC-UV Analysis of Lutidine Isomers

This protocol uses a modern reversed-phase column suitable for polar compounds at low pH to achieve a robust separation.

1. Sample and Standard Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Diluent: 50:50 Water:Acetonitrile.
  • Reference Standard Stock (1000 µg/mL): Accurately weigh and dissolve 25 mg each of 2,4-lutidine, 2,6-lutidine, and 3,5-lutidine in 25 mL of Diluent.
  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with Diluent.
  • Sample Preparation (1 mg/mL): Accurately weigh and dissolve 25 mg of the test sample in 25 mL of Diluent.

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with UV/PDA detector.
  • Column: Waters Acquity HSS T3 (100 mm x 2.1 mm, 1.8 µm) or equivalent modern C18 column.[14]
  • Column Temperature: 40°C.[15]
  • Flow Rate: 0.4 mL/min.
  • Detection Wavelength: 260 nm.
  • Injection Volume: 2 µL.
  • Gradient Program:
  • 0-1 min: 5% B
  • 1-8 min: Gradient from 5% to 60% B
  • 8-9 min: Gradient to 95% B
  • 9-10 min: Hold at 95% B
  • 10.1-12 min: Return to 5% B (re-equilibration)

3. System Suitability Test (SST):

  • Inject the Working Standard solution five times.
  • Acceptance Criteria:
  • The resolution (Rs) between the most closely eluting pair must be ≥ 2.0.
  • The %RSD for the peak areas of each isomer must be ≤ 2.0%.[16]
  • The tailing factor for each peak should be between 0.8 and 1.5.

4. Data Analysis:

  • Inject the sample preparation.
  • Calculate isomeric purity by area percent normalization, as described in the GC protocol.
Visualization: HPLC Analysis Workflow

cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC-UV Analysis cluster_data Data Processing & Validation p1 Prepare Mobile Phases (A: Aq. Formic Acid) (B: ACN + Formic Acid) p2 Dissolve Standards & Sample in Diluent (50:50 ACN/H2O) hplc1 Inject 2 µL into HPLC-UV System p2->hplc1 Inject Sample hplc2 Gradient Elution through HSS T3 Column hplc1->hplc2 hplc3 UV Detection at 260 nm hplc2->hplc3 d1 Perform System Suitability Test (SST) hplc3->d1 Acquire Data d2 Integrate Peaks Based on Retention Time d1->d2 d3 Quantify Isomers by Area % d2->d3 end end d3->end Final Report

Caption: Workflow for the HPLC-UV analysis of substituted methylpyridine isomers.

Performance Data Summary: High-Performance Liquid Chromatography
ParameterAcceptance CriteriaTypical Performance
Resolution (Rs) ≥ 2.0 (for critical pairs)2.5 - 5.0
Linearity (r²) ≥ 0.9990.9997
Precision (%RSD) ≤ 2.0% (Repeatability)< 1.0%
LOD / LOQ Reportable~0.005% / ~0.015% (Area %)
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.2%

Capillary Electrophoresis (CE): High Efficiency, Minimal Consumption

Capillary Electrophoresis is a powerful separation technique that occurs in a narrow-bore fused-silica capillary under an electric field.[17] It offers extremely high separation efficiencies, often surpassing those of HPLC and GC, and requires minuscule sample volumes (nanoliters).

Expertise & Causality: Leveraging Electrophoretic Mobility
  • Principle of Separation (CZE): For substituted methylpyridines, the most common mode is Capillary Zone Electrophoresis (CZE).[17] Separation is based on differences in the charge-to-size ratio of the analytes.[17]

  • The Power of pH: The background electrolyte (BGE) pH is the most critical parameter. Methylpyridines are weak bases. By setting the BGE pH slightly below their pKa, subtle differences in their individual pKa values will result in small differences in their average positive charge. This difference in charge is magnified by the high electric field, leading to distinct electrophoretic mobilities and, thus, separation.

  • Controlling Electroosmotic Flow (EOF): EOF is the bulk flow of the BGE towards the cathode. While it helps move all species (even neutral ones) past the detector, excessive EOF can reduce resolution. Additives can be used to modify the capillary wall and control EOF to optimize the separation window.

Experimental Protocol: CZE-UV Analysis of Picoline Isomers

1. Sample and Standard Preparation:

  • Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5. Prepare by titrating a sodium phosphate solution with phosphoric acid.
  • Capillary Conditioning: Rinse capillary sequentially with 0.1 M NaOH (5 min), water (5 min), and BGE (10 min).
  • Reference Standard Stock (1000 µg/mL): Accurately weigh and dissolve 10 mg each of 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine in 10 mL of water.
  • Working Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with water.
  • Sample Preparation (1 mg/mL): Accurately weigh and dissolve 10 mg of the test sample in 10 mL of water.

2. Instrumentation and Conditions:

  • CE System: Agilent 7100 CE System or equivalent with DAD/UV detector.
  • Capillary: Fused-silica, 50 µm ID, 60 cm total length (51.5 cm to detector).
  • Capillary Temperature: 25°C.
  • Voltage: +25 kV (positive polarity, injection at anode).
  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.[18]
  • Detection: Direct UV at 214 nm.

3. System Suitability Test (SST):

  • Inject the Working Standard solution three times.
  • Acceptance Criteria:
  • The resolution (Rs) between the most closely eluting pair must be ≥ 2.0.
  • The %RSD for migration times must be ≤ 1.5%.
  • The %RSD for corrected peak areas must be ≤ 3.0%.

4. Data Analysis:

  • Inject the sample preparation.
  • Calculate purity using corrected peak area percent normalization:
  • Corrected Peak Area = Peak Area / Migration Time
  • % Isomer = (Corrected Area of Isomer / Total Corrected Area) x 100
Visualization: CE Analysis Workflow

cluster_prep Sample & Electrolyte Prep cluster_ce CZE-UV Analysis cluster_data Data Processing & Validation p1 Prepare Background Electrolyte (BGE) (e.g., 50mM Phosphate pH 2.5) p2 Dissolve Standards & Sample in Water p1->p2 p3 Condition Capillary (NaOH, H2O, BGE) p2->p3 ce1 Hydrodynamic Injection (50 mbar, 5s) p2->ce1 Inject Sample ce2 Apply High Voltage (+25 kV) ce1->ce2 ce3 Separation based on Electrophoretic Mobility ce2->ce3 ce4 UV Detection at 214 nm ce3->ce4 d1 Perform System Suitability Test (SST) ce4->d1 Acquire Data d2 Calculate Corrected Peak Areas d1->d2 d3 Quantify Isomers by Corrected Area % d2->d3 end end d3->end Final Report

Sources

Comparative study of N-acyl versus N-alkyl pyridinium salt reactivity

[1][2][3]

Executive Summary

This guide provides a technical comparison between N-acyl and N-alkyl pyridinium salts , two critical electrophilic species in heterocyclic chemistry.[1] While structurally similar, their reactivity profiles diverge significantly due to the electronic nature of the nitrogen substituent.

  • N-Alkyl Pyridinium Salts: Characterized by high thermodynamic stability, these species serve as robust redox couples (e.g., NAD+ mimics), ionic liquids, and radical precursors (Katritzky salts). They exhibit permanent positive charge and moderate electrophilicity.[1]

  • N-Acyl Pyridinium Salts: Highly reactive and often transient, these species function as potent acylating agents and activated intermediates for nucleophilic dearomatization.[1][2] The electron-withdrawing acyl group dramatically lowers the LUMO energy, enhancing electrophilicity but sacrificing hydrolytic stability.[1]

Fundamental Electronic Structure & Reactivity

The reactivity difference stems from the interaction between the pyridine ring and the N-substituent.[1]

Electronic Effects
  • N-Alkyl Group: Exerts a weak inductive donating effect (+I) but maintains the cationic charge on the nitrogen.[1] The aromatic sextet is preserved, making the ring electron-deficient but stable.[1]

  • N-Acyl Group: Exerts a strong electron-withdrawing effect (-I and -M).[1] The carbonyl group competes for electron density, destabilizing the N-C bond and significantly increasing the positive character at the C2 and C4 positions of the ring.

Resonance and Regioselectivity Map

The following diagram illustrates the resonance contributions and the resulting electrophilic sites.

ReactivityMapcluster_0N-Alkyl Pyridiniumcluster_1N-Acyl PyridiniumAlkyl_NN-Alkyl Pyridinium(Stable Cation)Alkyl_C2C2 Attack(Hard Nucleophiles)Alkyl_N->Alkyl_C2 Grignard/LiRAlkyl_C4C4 Attack(Soft Nucleophiles)Alkyl_N->Alkyl_C4 Cu-catalyzedRedox1e- Reduction(Stable Radical)Alkyl_N->Redox E ≈ -0.58 VAcyl_NN-Acyl Pyridinium(Transient/Activated)Acyl_TransAcyl Transfer(N-Attack)Acyl_N->Acyl_Trans DMAP CatalysisAcyl_RingRing Opening/Addition(C2/C4 Attack)Acyl_N->Acyl_Ring Dihydropyridine SynthesisHydrolysisHydrolysis(Rapid Degradation)Acyl_N->Hydrolysis t1/2 < 5 min (aq)

Caption: Comparative reactivity map highlighting the stability of N-alkyl species versus the transient, multi-pathway reactivity of N-acyl intermediates.

Comparative Performance Data

Physicochemical Properties

The following table summarizes key experimental parameters.

FeatureN-Alkyl Pyridinium SaltsN-Acyl Pyridinium Salts
Stability High: Isolable, shelf-stable solids.[1]Low: Transient; hydrolyzes rapidly (

min in water).
Electrophilicity Moderate.[1] Requires strong nucleophiles (RM, H⁻).High: Reacts with weak nucleophiles (alcohols, amines).
Redox Potential

to

V (vs SCE).[1] Reversible.

is less negative (easier to reduce). Often irreversible.[1]
Regioselectivity C2/C4 competition.[1][3] Sterics of N-alkyl group influence site.[4][1][5]C2 preferred (charge control), but bulky acyl groups push to C4.
Primary Application Ionic liquids, redox batteries, radical precursors.Acyl transfer catalysis, dihydropyridine synthesis.
Kinetic Stability Analysis

Experimental data indicates a stark contrast in hydrolytic stability.[1]

  • N-Methylpyridinium Iodide: No hydrolysis observed in neutral

    
     over 24 hours.[1]
    
  • N-Acetylpyridinium Chloride: In the presence of water, hydrolysis follows pseudo-first-order kinetics.[1]

    • 
       (depending on pH and buffer).
      
    • Half-life (

      
      ) is typically seconds to minutes , necessitating in situ generation.
      

Experimental Protocols

Protocol A: Synthesis of Stable N-Alkyl Pyridinium Salts

Use Case: Creating ionic liquids or radical precursors.[1]

  • Reagents: Pyridine (1.0 equiv), Alkyl Halide (1.1 equiv, e.g., Methyl Iodide or Benzyl Bromide).

  • Solvent: Acetonitrile (anhydrous) or neat.[1]

  • Procedure:

    • Dissolve pyridine in acetonitrile under

      
       atmosphere.
      
    • Add alkyl halide dropwise at 0 °C to control exotherm.[1]

    • Warm to room temperature and stir for 12–24 hours.

    • Observation: Product often precipitates as a white/yellow solid.[1]

  • Purification: Filtration followed by washing with cold diethyl ether. Recrystallization from ethanol/ether if necessary.[1]

  • Validation:

    
     NMR shows downfield shift of ring protons (C2-H shifts from 
    
    
    8.6 to
    
    
    ppm).
Protocol B: In Situ Generation of N-Acyl Pyridinium Salts

Use Case: Nucleophilic dearomatization or acyl transfer.[1]

  • Reagents: Pyridine (1.0 equiv), Acyl Chloride (1.0 equiv, e.g., Acetyl Chloride or Benzoyl Chloride).

  • Solvent: Dichloromethane (

    
    ) or THF (anhydrous). Strictly moisture-free. [1]
    
  • Procedure:

    • Cool pyridine solution to -78 °C or 0 °C.

    • Add acyl chloride dropwise.[1]

    • Observation: Immediate formation of a precipitate or color change indicates salt formation.[1]

  • Reaction: Add the nucleophile (e.g., Grignard reagent, enolate, or alcohol) immediately to the suspension.

  • Note: Do not attempt to isolate N-acetyl salts unless using non-nucleophilic counterions (e.g.,

    
    ) and strictly anhydrous conditions.
    

Applications in Drug Development[3]

Redox Delivery Systems (N-Alkyl)

N-alkyl pyridinium salts are used as hydrophilic headgroups in prodrugs that target mitochondria (e.g., MitoQ) or as redox chemical delivery systems (CDS).

  • Mechanism: The salt is reduced to a lipophilic dihydropyridine, crosses the blood-brain barrier (BBB), and is re-oxidized to the impermeant quaternary salt, "locking" it in the brain.

Late-Stage Functionalization (N-Acyl)

N-acyl salts allow for the rapid introduction of complexity into pyridine-containing drugs.[1]

  • Workflow:

    • Activate pyridine drug core with chloroformate.[1]

    • Add organometallic nucleophile (e.g.,

      
      ).
      
    • Obtain 1,2- or 1,4-dihydropyridine.[1]

    • Oxidize (DDQ/CAN) to restore aromaticity with a new alkyl group installed.[1]

Experimental Decision Workflow

Use this diagram to select the appropriate salt for your synthetic goal.

DecisionTreeStartGoal: Functionalize PyridineChoiceType of Modification?Start->ChoicePath_AlkylPermanent Charge / Redox ActiveChoice->Path_Alkyl Stable Salt NeededPath_AcylC-C Bond Formation / AcylationChoice->Path_Acyl Transient ActivationSynth_AlkylSynthesize N-Alkyl Salt(Protocol A)Path_Alkyl->Synth_AlkylApp_AlkylApplication:- Mitochondria Targeting- Radical Cross-CouplingSynth_Alkyl->App_AlkylSynth_AcylGenerate N-Acyl Salt In Situ(Protocol B)Path_Acyl->Synth_AcylApp_AcylApplication:- Regioselective Addition- Dihydropyridine SynthesisSynth_Acyl->App_Acyl

Caption: Decision tree for selecting N-functionalization strategy based on desired stability and downstream application.

References

  • Kuca, K., et al. (2010). "Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent." Molecules. Link

  • Zipse, H., et al. (2009). "The Stability of Acylpyridinium Cations and Their Relation to the Catalytic Activity of Pyridine Bases." Chemistry - A European Journal.[1][5] Link

  • Donohoe, T. J., et al. (2021). "A predictive model for additions to N-alkyl pyridiniums." Chemical Communications.[1] Link

  • Charette, A. B., & Grenon, M. (2001). "Spectroscopic Studies of N-Acylpyridinium Salts: Evidence for the Formation of Tight Ion Pairs." Canadian Journal of Chemistry.[1] Link

  • Costentin, C., et al. (2018). "Electrochemical Behavior of Pyridinium and N-Methyl Pyridinium Cations in Aqueous Electrolyte for CO2 Reduction." ChemElectroChem. Link

Evaluating the performance of different catalysts in methanol-to-olefin production

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists navigating the complexities of methanol-to-olefin (MTO) catalysis, selecting the optimal catalyst is a critical decision that dictates process efficiency, product distribution, and economic viability. This guide provides an in-depth comparison of the performance of prevalent catalysts in MTO production, grounded in experimental data and mechanistic insights. We will explore the nuances of catalyst behavior, offering a clear perspective on the strengths and limitations of each system to inform your research and development efforts.

The Methanol-to-Olefins (MTO) Process: A Mechanistic Overview

The conversion of methanol to light olefins, such as ethylene and propylene, is a cornerstone of alternative chemical production, offering a pathway from abundant feedstocks like natural gas and coal to valuable chemical building blocks.[1] The process is catalyzed by solid acid catalysts, most notably zeolites and silicoaluminophosphates (SAPOs).

The reaction mechanism is intricate, initiated by the dehydration of methanol to form an equilibrium with dimethyl ether (DME). This initial step can occur on weaker acid sites. Subsequently, a complex reaction network, widely described by the "hydrocarbon pool" (HCP) mechanism, takes over on stronger acid sites.[2] In this mechanism, cyclic organic species confined within the catalyst's pores act as co-catalysts, facilitating the formation of olefins from methanol.[2] The nature of the catalyst's pore structure and acidity profoundly influences the product distribution.

Below is a generalized workflow for the MTO process, from methanol feed to olefin products.

MTO_Process_Workflow Methanol Methanol Feed Dehydration Dehydration Reactor (Methanol <=> DME + H2O) Methanol->Dehydration MTO_Reactor MTO Reactor (Zeolite/SAPO Catalyst) Dehydration->MTO_Reactor Methanol/DME Mixture Separation Product Separation MTO_Reactor->Separation Product Stream Olefins Light Olefins (Ethylene, Propylene) Separation->Olefins Byproducts Byproducts (Aromatics, Paraffins, etc.) Separation->Byproducts MTO_Experimental_Setup cluster_feed Feed Section cluster_reactor Reactor Section cluster_analysis Analysis Section Methanol_Syringe Methanol Syringe Pump Vaporizer Vaporizer Methanol_Syringe->Vaporizer N2_Cylinder N2 Cylinder MFC Mass Flow Controller N2_Cylinder->MFC MFC->Vaporizer Reactor Fixed-Bed Reactor (Catalyst Bed) Vaporizer->Reactor Furnace Furnace Condenser Condenser Reactor->Condenser Gas_Liquid_Separator Gas-Liquid Separator Condenser->Gas_Liquid_Separator GC Gas Chromatograph (GC) (FID/TCD) Gas_Liquid_Separator->GC Gaseous Products collection collection Gas_Liquid_Separator->collection Liquid Products

Caption: Schematic of a laboratory-scale fixed-bed reactor for MTO catalyst evaluation.

Step-by-Step Methodology:

  • Catalyst Loading: A known mass of the pre-treated catalyst is loaded into a fixed-bed reactor, typically made of quartz or stainless steel. The catalyst bed is usually supported by quartz wool.

  • System Purging: The system is purged with an inert gas (e.g., nitrogen) to remove air.

  • Heating: The reactor is heated to the desired reaction temperature (typically 400-500 °C) under a continuous flow of inert gas. [3]4. Methanol Feed Introduction: A liquid feed of methanol (often diluted with water) is introduced into the system via a syringe pump. The liquid is vaporized and mixed with the inert gas before entering the reactor.

  • Reaction: The methanol vapor passes through the catalyst bed where the MTO reaction occurs.

  • Product Analysis: The reactor effluent is passed through a condenser to separate the liquid products (mainly water and unreacted methanol). The gaseous products are analyzed online using a gas chromatograph (GC) equipped with Flame Ionization (FID) and Thermal Conductivity (TCD) detectors to quantify the hydrocarbon products and permanent gases. [4]7. Data Collection: Data on methanol conversion and product selectivity are collected over time to assess the catalyst's performance and deactivation rate.

The Causality Behind Experimental Choices

  • Choice of Reactor: A fixed-bed reactor is often used for initial screening due to its simplicity. Fluidized-bed reactors are more complex but better simulate industrial conditions, especially for catalysts like SAPO-34 that require continuous regeneration. [5]* Reaction Temperature: The typical temperature range of 400-500°C is a compromise. [3]Lower temperatures can lead to incomplete conversion and pore blockage, while higher temperatures can accelerate coke formation and favor the production of lighter olefins like ethylene over propylene. [6]* Methanol Dilution: Co-feeding water with methanol can help to dissipate the heat from the highly exothermic MTO reaction and can also influence the product selectivity and catalyst lifetime.

  • Weight Hourly Space Velocity (WHSV): WHSV, the ratio of the mass flow rate of the reactant to the mass of the catalyst, is a critical parameter. A lower WHSV (longer contact time) generally leads to higher conversion but can also result in increased secondary reactions and coke formation.

Novel Catalysts and Future Directions

Research in MTO catalysis is continuously evolving, with a focus on developing catalysts with improved performance. Some promising areas of investigation include:

  • Hierarchical Zeolites: Creating hierarchical pore structures in zeolites like ZSM-5 can improve diffusion of reactants and products, potentially enhancing catalyst lifetime and selectivity. [7]* Metal-Modified Catalysts: The incorporation of various metals into the framework of SAPO-34 or ZSM-5 can modify their acidic properties and redox functionality, leading to improved performance. For instance, doping SAPO-34 with indium oxide has been shown to enhance its longevity and activity. [8]* Novel Topologies: The exploration of new zeolite and SAPO structures with optimized pore architectures and acid site distributions continues to be an active area of research. [9]

Conclusion

The selection of a catalyst for the methanol-to-olefins process is a multifaceted decision that requires a thorough understanding of the interplay between catalyst properties and process performance. SAPO-34 stands out for its exceptional selectivity to light olefins, making it a preferred choice for maximizing ethylene and propylene yields. However, its susceptibility to deactivation poses a significant operational challenge. In contrast, ZSM-5 offers greater stability and the flexibility to tune the product distribution towards propylene, albeit with the co-production of aromatics.

The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other novel catalysts. By carefully controlling experimental parameters and accurately measuring key performance indicators, researchers can gain valuable insights into catalyst behavior and drive the development of more efficient and robust MTO processes. The future of MTO catalysis lies in the rational design of novel materials that can overcome the limitations of current catalysts, paving the way for more sustainable and economical production of essential chemical building blocks.

References

  • Comparative study of MTO conversion over SAPO-34, H-ZSM-5 and H-ZSM-22. ScienceDirect.
  • Methanol-to-Olefin Reaction | Mark E. Davis Research Group. Mark E. Davis Research Group.
  • Reaction mechanism for the conversion of methanol to olefins over H-ITQ-13 zeolite: a density functional theory study.
  • Methanol to Olefins (MTO): From Fundamentals to Commercialization.
  • A review of methanol-to-olefins conversion over SAPO-34: catalyst design, mechanisms, and kinetics.
  • Boosting SAPO-34 catalyst longevity and activity in MTO processes via indium oxide doping: an experimental and theoretical study. Reaction Chemistry & Engineering.
  • Schematic representation of the experimental setup for MTO catalytic performance evaluation.
  • Enhanced methanol-to-olefins (MTO) performance over SAPO-34 molecular sieves synthesized using novel sources of silicon and aluminium. Oxford Academic.
  • Stabilizing the framework of SAPO-34 zeolite toward long-term methanol-to-olefins conversion. PMC.
  • ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentr
  • Investigating the Impact of Incorporating Alkali Metal Cations on the Properties of ZSM-5 Zeolites in the Methanol Conversion into Hydrocarbons. MDPI.
  • Mechanism of methanol-to-olefin (MTO) reaction.
  • ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance | ACS Omega.
  • Understanding elementary steps in methanol-to-olefins chemistry.
  • A review on reaction mechanisms and catalysts of methanol to olefins process. ScienceDirect.
  • A Review of Methanol-to-Olefins Conversion over SAPO-34: Catalyst Design, Mechanisms, and Kinetics.
  • Recent Progress in Methanol‐to‐Olefins (MTO)
  • ZSM-5 Catalysts for MTO: Effect and Optimization of the Tetrapropylammonium Hydroxide Concentration on Synthesis and Performance | ACS Omega.
  • Structured catalysts for methanol-to-olefins conversion: A review.
  • Influence of ZSM-5 Crystal Size on Methanol-to-Olefin (MTO) vs.
  • MAPO-18 Catalysts for the Methanol to Olefins Process: Influence of Catalyst Acidity in a High-Pressure Syngas (CO and H2) Environment. PMC.
  • Catalytic Conversion of Methanol to Olefins over HZSM-5 Catalysts.
  • Kinetic Modeling of Catalytic Olefin Cracking and Methanol-to-Olefins (MTO) over Zeolites: A Review. MDPI.
  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration.
  • Comparative study of MTO kinetics over SAPO-34 catalyst in fixed and fluidized bed reactors. ScienceDirect.
  • Methanol to Olefins (MTO)
  • The mathematical catalyst deactivation models: a mini review. RSC Publishing.
  • A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion | ACS Catalysis.
  • Development and Analysis of a Methanol-to-Gasoline Reaction Setup for use in an Undergradu
  • Three Sources of Catalyst Deactivation and How To Mitigate Them.
  • A seven lumped kinetic model for industrial c
  • Modeling and analysis of air combustion and steam regeneration in methanol to olefins processes. ScienceDirect.
  • Investigation of Key Factors and Their Interactions in MTO Reaction by Statistical Design of Experiments | Request PDF.
  • Catalyst for Methanol-to-Olefins Conversion Market Growth Analysis, Dynamics, Key Players and Innovations, Outlook and Forecast 2026-2034. LinkedIn.
  • Catalyst for Methanol to Olefins Conversion Market 2026 Forecast to 2033. 24ChemicalResearch.

Sources

Breaking the Equilibrium Limit: Steady-State vs. Forced Periodic Operation in Methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, the industrial standard for methanol synthesis (Cu/ZnO/Al2O3 catalyzed hydrogenation of CO/CO2) has relied on Steady-State (SS) operation. This approach prioritizes stability but is fundamentally shackled by thermodynamic equilibrium, requiring high pressures (50–100 bar) and massive recycle loops to achieve viable conversion rates.

Forced Periodic Operation (FPO) has emerged as a scientifically validated alternative. By dynamically modulating feed composition or flow rates, FPO exploits the non-linear kinetics of the catalyst surface, effectively "tricking" the system into performance regimes unattainable under static conditions.

This guide objectively compares these two operational modes, providing the experimental data, mechanistic insights, and protocols necessary for researchers to evaluate FPO for next-generation reactor design.

Part 1: Mechanistic Comparison (The "Why")

To understand the performance divergence, we must look at the catalyst surface.

The Steady-State Bottleneck

In steady-state operation, the catalyst surface reaches a static population of adsorbed species.

  • The Problem: Water (

    
    ) is a byproduct of 
    
    
    
    hydrogenation. On Cu/ZnO surfaces, water is strongly adsorbed, blocking active sites and inhibiting further reaction.
  • The Result: The reaction rate hits a ceiling defined by the equilibrium concentration of adsorbed water (

    
    ).
    
The Dynamic Advantage (FPO)

FPO involves cycling the feed (e.g., switching between


-rich and 

-rich streams).
  • The Mechanism: Periodic switching creates transient surface conditions. A

    
    -rich pulse consumes surface oxygen/water, "cleaning" the active sites. A subsequent 
    
    
    
    -rich pulse reacts rapidly on these fresh sites before inhibition can set in.
  • Resonance: When the cycling frequency matches the time constant of the surface reaction steps (adsorption/desorption), the time-averaged rate exceeds the steady-state rate.

Visualization: Surface Kinetics Pathway

The following diagram illustrates the kinetic difference between static site blocking and dynamic site refreshing.

MethanolMechanism cluster_SS Steady-State (Static) cluster_FPO Forced Periodic Operation (Dynamic) Feed Feed Gas (CO/CO2/H2) SS_Surface Catalyst Surface (Cu/ZnO) Feed->SS_Surface Constant Flow FPO_Pulse1 Pulse A: H2 Rich (Reduction) Feed->FPO_Pulse1 Switching Valve FPO_Pulse2 Pulse B: CO Rich (Carburization) Feed->FPO_Pulse2 Switching Valve SS_Block Site Blocking (High H2O Coverage) SS_Surface->SS_Block Accumulation SS_Prod Equilibrium Limited Methanol Yield SS_Block->SS_Prod Slow Desorption FPO_Surface Dynamic Surface (Low H2O Coverage) FPO_Pulse1->FPO_Surface Hydrogenation FPO_Pulse2->FPO_Surface Site Flushing FPO_Prod Enhanced Yield (+10-20%) FPO_Surface->FPO_Prod Fast Kinetics

Figure 1: Comparison of surface species evolution. SS leads to site blocking by water, while FPO actively manages surface coverage.

Part 2: Performance Comparison Data

The following data aggregates results from key studies (e.g., Seidel-Morgenstern et al., Silveston) using commercial Cu/ZnO/Al2O3 catalysts in isothermal CSTR and fixed-bed reactors.

Table 1: Quantitative Performance Metrics
MetricSteady-State (SS)Forced Periodic Operation (FPO)Impact of FPO
Methanol Yield Baseline (Equilibrium)+10% to +20% (vs. optimal SS)Positive: Bypasses thermodynamic equilibrium limits via transient kinetics.
Space-Time Yield (STY) ~0.4 - 0.6

Up to +50% improvementPositive: Higher average reaction rates per unit time.
Catalyst Stability High (Years)Moderate (Months)Negative: Thermal stress from cycling can accelerate sintering if not managed.
H2 Utilization Stoichiometric LimitEnhancedPositive: Better integration with fluctuating green H2 sources (Power-to-X).
Process Complexity Low (Static Control)High (Dynamic Control)Negative: Requires fast-switching valves and complex control algorithms.
Key Experimental Findings
  • Waveform Matters: Square-wave modulation (sharp switches between feeds) consistently outperforms sinusoidal modulation. The "shock" to the catalyst surface is necessary to disrupt the equilibrium layer.

  • Phase Shift: When modulating two inputs (e.g., Flow Rate and CO Concentration), the phase angle between them is critical. An optimized phase shift (often non-synchronous) maximizes the "rate enhancement factor."

  • Temperature Sensitivity: FPO benefits are most pronounced at lower temperatures (200–240°C) where kinetic limitations (site blocking) are more severe than thermodynamic limitations.

Part 3: Experimental Protocol (Self-Validating System)

To replicate these results or test new catalysts, a rigorous experimental setup is required.[1] This protocol ensures that observed gains are due to kinetic phenomena, not measurement artifacts.

The Dynamic Reactor Rig

The setup requires low dead-volume to ensure the "pulse" reaching the reactor is sharp, not dispersed.

ExperimentalRig Gas_H2 H2 Source MFC_Bank Mass Flow Controllers (Fast Response <100ms) Gas_H2->MFC_Bank Gas_CO CO/CO2 Source Gas_CO->MFC_Bank Switch_Valve 4-Way Switching Valve (Square Wave Gen) MFC_Bank->Switch_Valve Steady Streams Reactor Berty/CSTR Reactor (Gradientless) Switch_Valve->Reactor Pulsed Feed Analysis Online MS / Fast GC (Time-Resolved) Reactor->Analysis Product Stream Control Automation System (LabVIEW/PLC) Analysis->Control Feedback Loop Control->MFC_Bank Setpoint Control->Switch_Valve Frequency/Phase

Figure 2: Experimental rig for FPO. Note the requirement for fast-response MFCs and minimal residence time between valve and reactor.

Step-by-Step Methodology

Objective: Determine the "Rate Enhancement Factor" (REF) of FPO over SS.

  • Catalyst Pre-treatment:

    • Reduce Cu/ZnO/Al2O3 in dilute

      
       (5% in 
      
      
      
      ) at 250°C for 4 hours.
    • Validation: Ensure stable baseline activity in steady-state for >24 hours before starting cycling.

  • Define the Steady-State Baseline (SS):

    • Run at optimal SS conditions (e.g.,

      
      , 
      
      
      
      bar,
      
      
      ratio 70:20:10).
    • Record Methanol Yield (

      
      ).
      
  • Configure Forced Periodic Operation (FPO):

    • Variable: Feed Composition (

      
      ).[2]
      
    • Waveform: Square Wave.[3][4]

    • Period (

      
      ):  Start at 60 seconds (range: 10s – 300s).
      
    • Split: 50% Time on Feed A (

      
       Rich), 50% Time on Feed B (
      
      
      
      Rich).
    • Crucial Step: Ensure the time-averaged molar feed of FPO equals the SS feed. This is the only way to make a valid comparison.

  • Execution & Analysis:

    • Initiate cycling. Allow 10–20 cycles for the "Periodic Steady State" (PSS) to be established.

    • Measure outlet concentration using Online Mass Spectrometry (MS) for high temporal resolution (GC is often too slow to catch the transient peaks).

    • Integrate the product curve over one full cycle to calculate average yield (

      
      ).
      
  • Calculation:

    • If

      
      , FPO is superior.
      

Part 4: Critical Assessment & Applications

When to use FPO?
  • Power-to-X (Green Methanol): Renewable hydrogen from electrolysis fluctuates naturally. FPO is not just an optimization strategy but a necessity for handling intermittent feeds. The data suggests that rather than damping these fluctuations, we can exploit them for higher yields.

  • Reactor Downsizing: The increased Space-Time Yield allows for smaller reactor volumes, lowering CAPEX for modular plants.

The Risks (Trustworthiness)
  • Catalyst Sintering: The exothermic nature of methanol synthesis means that concentration pulses can cause localized "hot spots" on the catalyst surface.

    • Mitigation: Use active thermal control (e.g., shell-and-tube with high heat transfer coefficient) or dilute the catalyst bed with inert SiC.

  • Mechanical Wear: High-frequency switching valves require robust maintenance schedules compared to static valves.

References

  • Seidel-Morgenstern, A., et al. (2021).[2][3] Optimization of Methanol Synthesis under Forced Periodic Operation. Max Planck Institute / MDPI.

  • Silveston, P. L., et al. (1995).[5] Periodic operation of catalytic reactors—introduction and overview. Catalysis Today.

  • Renken, A. (1984). Unsteady state operation of continuous reactors. International Chemical Engineering.
  • Bos, A. N. R., et al. (2020). The Enigma of Methanol Synthesis by Cu/ZnO/Al2O3-Based Catalysts. Chemical Reviews.

  • Nestler, F., et al. (2020).[6] Kinetic modelling of methanol synthesis over commercial catalysts: A critical assessment. Chemical Engineering Journal. [6]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization, the modulation of alkyl substituents on heteroaromatic rings is a critical lever for tuning physicochemical properties without altering the core pharmacophore. This guide compares (5-Methylpyridin-2-yl)methanol (Compound M) with its homolog (5-Ethylpyridin-2-yl)methanol (Compound E).[1]

While often treated as interchangeable steric fillers, the transition from a methyl to an ethyl group at the C5 position of the pyridine ring induces non-linear effects on lipophilicity, metabolic stability, and binding kinetics—phenomena often grouped under the "Magic Methyl" effect in medicinal chemistry.[2]

Target Compounds
Feature(5-Methylpyridin-2-yl)methanol(5-Ethylpyridin-2-yl)methanol
CAS Number 22940-71-2768-61-6
Molecular Weight 123.15 g/mol 137.18 g/mol
Core Scaffold Pyridine-2-methanolPyridine-2-methanol
Primary Utility Fragment linker, Bidentate ligandHydrophobic probe, Pioglitazone intermed.[1]

Structural & Physicochemical Analysis[1][3][4][5][6]

The functional divergence between these two compounds stems from the interplay between steric volume and electronic modulation of the pyridine nitrogen.

Lipophilicity and Solvation (LogP/LogD)

The addition of a methylene unit (-CH₂-) typically increases LogP by approx.[1] 0.5 units.[1] However, in the context of the pyridine ring, this affects the desolvation penalty required for the ligand to enter a protein binding pocket.[2]

  • Compound M (Methyl): Exhibits a lower LogP (~0.4 - 0.6), maintaining higher aqueous solubility. It is ideal for solvent-exposed regions of a binding pocket where minimizing lipophilic efficiency (LipE) penalties is crucial.

  • Compound E (Ethyl): Increases LogP (~1.3 - 1.8). The ethyl group provides a "grease ball" effect, useful for displacing high-energy water molecules from hydrophobic sub-pockets, potentially increasing binding enthalpy (

    
    ).[2]
    
Electronic Effects & pKa

Both alkyl groups are weak electron donors (+I effect) to the pyridine ring, which slightly increases the basicity of the pyridine nitrogen compared to unsubstituted pyridine-2-methanol.

  • Basicity: Ethyl > Methyl (marginal difference).[1]

  • Chelation: Both compounds act as N,O-bidentate ligands. The substituent at C5 is distal to the chelation site (N1-O), meaning steric interference with metal coordination is minimal, but electronic tuning of the nitrogen lone pair is active.

Visualization of Physicochemical Logic[2]

PropertiesComparison Start Substituent Selection Methyl 5-Methyl (C1) Start->Methyl Minimize Bulk Ethyl 5-Ethyl (C2) Start->Ethyl Fill Pocket Prop_M1 Low LogP (~0.5) High Solubility Methyl->Prop_M1 Prop_M2 Rigid Rotation (Low Entropy Cost) Methyl->Prop_M2 Prop_E1 High LogP (~1.5) Hydrophobic Fill Ethyl->Prop_E1 Prop_E2 Flexible Ethyl Chain (Entropic Penalty) Ethyl->Prop_E2 Outcome_M Solvent Exposed Fragment Prop_M1->Outcome_M Outcome_E Deep Pocket Probe Prop_E1->Outcome_E

Figure 1: Decision tree for selecting Methyl vs. Ethyl variants based on medicinal chemistry requirements.

Synthetic Accessibility & Protocols

Reliable synthesis is paramount for library generation. Both compounds are accessible via the reduction of their corresponding picolinic acid or ester precursors.

Experimental Protocol: Reductive Synthesis

Objective: Synthesis of (5-Alkylpyridin-2-yl)methanol from Methyl 5-alkylpicolinate.

Reagents:

  • Substrate: Methyl 5-methylpicolinate (or 5-ethyl homolog).[1]

  • Reductant: Sodium Borohydride (

    
    ) or Lithium Aluminum Hydride (
    
    
    
    ).
  • Solvent: Methanol (for

    
    ) or THF (for 
    
    
    
    ).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Dissolution: Dissolve 10 mmol of the specific Methyl 5-alkylpicolinate in 50 mL of anhydrous solvent (MeOH or THF). Cool to 0°C.

  • Addition:

    • For NaBH4: Add 4.0 eq. of

      
       portion-wise over 30 minutes. (Caution: Gas evolution).[1]
      
    • For LiAlH4: Add 1.5 eq. of

      
       (solution in THF) dropwise.
      
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3-12 hours. Monitor via TLC (Eluent: 5% MeOH in DCM).

  • Quench:

    • NaBH4: Quench with saturated

      
      .[1]
      
    • LiAlH4: Fieser quench (Water, 15% NaOH, Water).[2]

  • Extraction: Remove volatiles in vacuo. Extract aqueous residue with DCM (3 x 50 mL).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via silica gel column chromatography (Gradient: 0-10% MeOH/DCM).
    
Synthetic Workflow Diagram

Synthesis Precursor Methyl 5-alkylpicolinate (Ester) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Reductant (NaBH4 / LiAlH4) Reagent->Intermediate Quench Hydrolysis (Sat. NH4Cl) Intermediate->Quench Protonation Product Target Alcohol (5-Alkylpyridin-2-yl)methanol Quench->Product Isolation

Figure 2: General reductive pathway for converting picolinate esters to pyridine methanols.[1]

Functional Performance: Metabolic Stability

A critical differentiator between Methyl and Ethyl substituents is their metabolic fate in the presence of Cytochrome P450 (CYP) enzymes.

The "Magic Methyl" vs. Ethyl Liability
  • Methyl (Compound M): The C5-Methyl group is relatively stable but can undergo oxidation to a carboxylic acid (5-COOH) or hydroxymethyl species.[1] However, on a pyridine ring, the electron-deficient nature of the ring often protects the methyl group compared to a phenyl-methyl system.

  • Ethyl (Compound E): The ethyl group introduces a benzylic-like position (

    
    -carbon) that is highly susceptible to CYP-mediated hydroxylation (forming a 1-hydroxyethyl derivative).[1] This is often a metabolic soft spot , leading to faster clearance (
    
    
    
    ) compared to the methyl variant.
Metabolic Comparison Table
Parameter5-Methyl Variant5-Ethyl VariantImplication
Metabolic Site Primary Carbon (

)
Secondary Benzylic Carbon (

)
Ethyl is oxidized faster.[1]
Primary Metabolite Carboxylic Acid (-COOH)Alcohol (-CH(OH)CH3) / KetoneEthyl metabolites may be chiral.[1]
Steric Clash LowModerateEthyl may clash in tight pockets.[1]
Rotational Entropy Low (C-C bond)High (Ethyl chain rotation)Ethyl binding pays higher entropy cost.
Metabolic Pathway Visualization[2]

Metabolism Parent_M 5-Methyl Parent CYP CYP450 Oxidation Parent_M->CYP Parent_E 5-Ethyl Parent Parent_E->CYP Metab_M Carboxylic Acid (Excreted) CYP->Metab_M Slow Metab_E1 1-Hydroxyethyl (Chiral) CYP->Metab_E1 Fast (Soft Spot) Metab_E2 Acetyl derivative (Reactive?) Metab_E1->Metab_E2 Dehydrogenation

Figure 3: Divergent metabolic fates. The ethyl group presents a secondary carbon highly prone to oxidation.

Conclusion & Selection Guide

When choosing between (5-Methylpyridin-2-yl)methanol and (5-Ethylpyridin-2-yl)methanol for lead optimization:

  • Select the Methyl Variant if:

    • You need to minimize molecular weight and Lipophilicity (Ligand Efficiency focus).

    • The C5 position points towards a narrow steric channel or solvent.

    • Metabolic stability is a primary concern (avoiding the labile ethyl

      
      -carbon).
      
  • Select the Ethyl Variant if:

    • You are probing the depth of a hydrophobic pocket (e.g., trying to displace a specific water molecule).

    • The "Magic Methyl" boost was insufficient, and you suspect a larger hydrophobic contact is available.

    • You require a handle for further functionalization (the ethyl chain offers more points for C-H activation logic in later stages).

References
  • Schönherr, H., & Cernak, T. (2013).[2] Profound methyl effects in drug discovery and a call for new C–H methylation methods.[3][4] Angewandte Chemie International Edition. Link

  • Barreiro, E. J., et al. (2011).[2] The methylation effect in medicinal chemistry. Chemical Reviews. Link

  • Yathirajan, H. S., et al. (2005).[2][5][6] Crystal structure of 2-(5-ethylpyridin-2-yl)ethanol [Related Homolog Structure]. Acta Crystallographica Section E. Link

  • PubChem Compound Summary. (5-Methylpyridin-2-yl)methanol (CID 12325387).[1][7] National Center for Biotechnology Information. Link

  • PubChem Compound Summary. (5-Ethylpyridin-2-yl)methanol (CID 329776717).[1] National Center for Biotechnology Information. Link

Sources

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